molecular formula C8H7BrO2 B146123 2-bromo-2-phenylacetic acid CAS No. 4870-65-9

2-bromo-2-phenylacetic acid

Cat. No.: B146123
CAS No.: 4870-65-9
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-2-phenylacetic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Bromophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59241. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKFRZBXTKUFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314228
Record name Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4870-65-9
Record name Bromophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4870-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(phenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4870-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 2-bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-bromo-2-phenylacetic acid (α-bromophenylacetic acid), a significant reagent and intermediate in organic synthesis. This document outlines the key physicochemical properties and detailed spectroscopic data essential for its characterization. Furthermore, it includes standardized experimental protocols for synthesis and analysis, offering a foundational resource for researchers in medicinal chemistry and materials science.

Molecular and Physicochemical Properties

This compound is a halogenated derivative of phenylacetic acid. Its structure features a bromine atom at the alpha-carbon position, which is a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.[1] The presence of the phenyl, carboxyl, and bromo functional groups dictates its chemical reactivity and spectroscopic characteristics.

PropertyValue
CAS Number 4870-65-9
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to beige crystalline powder
Melting Point 82-83 °C
InChI Key WAKFRZBXTKUFIW-UHFFFAOYSA-N

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections summarize the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables present the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectral Data [1]

Proton AssignmentExpected Chemical Shift (δ) [ppm]Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (C₆H₅-)~ 7.3 - 7.5Multiplet
Alpha-Proton (α-CH)~ 5.3Singlet

Table 2: Predicted ¹³C NMR Spectral Data [1]

Carbon AssignmentExpected Chemical Shift (δ) [ppm]
Carbonyl (C=O)~ 170 - 175
Aromatic (C₆H₅-)~ 128 - 138
Alpha-Carbon (α-C)~ 45 - 55
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.[1] The spectrum is characterized by a very broad O-H stretch typical of a carboxylic acid, and a strong carbonyl (C=O) stretch.

Table 3: Characteristic Infrared Absorption Bands [1][2]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2500 - 3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~ 1710StrongC=O stretch (Carbonyl)
1600, 1495, 1450MediumC=C stretch (Aromatic ring)
~ 1290StrongC-O stretch
~ 930Broad, MediumO-H bend (Out-of-plane)
690 - 770StrongC-H bend (Aromatic out-of-plane)
~ 650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. A key feature is the presence of a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of molecules containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[1][3]

Table 4: Predicted Mass Spectrometry Fragmentation Data [1][3]

m/z ValueIon Fragment Description
215 / 217[M]⁺ and [M+2]⁺ : Molecular ion peaks
170 / 172[M-COOH]⁺: Loss of the carboxyl group
136[M-Br]⁺: Loss of the bromine radical
107[C₆H₅CH₂]⁺ or tropylium ion
91[C₇H₇]⁺: Tropylium ion (from rearrangement)
77[C₆H₅]⁺: Phenyl cation
X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. While this technique is crucial for a complete structural analysis, a published crystal structure for this compound (CAS 4870-65-9) was not identified in the searched literature.[1] Analysis of similar bromo-substituted organic compounds suggests that the bromine atom plays a significant role in directing crystal packing through intermolecular interactions.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis via Radical Bromination

This protocol details the synthesis of this compound from phenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and AIBN as a radical initiator.[4]

Materials:

  • Phenylacetic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄)

  • n-Hexane

  • Diethyl ether

  • Silica gel

Procedure:

  • To a dry two-necked round-bottom flask equipped with a reflux condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • With stirring, add AIBN (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2 hours.

  • Monitor the reaction progress by ¹H NMR until the starting phenylacetic acid is completely consumed.

  • Allow the reaction to cool to room temperature.

  • Dilute the mixture with n-hexane and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an eluent of n-hexane/diethyl ether (2:1 v/v) to yield this compound as a white solid.

NMR Spectroscopy Protocol

Sample Preparation: [5]

  • Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Introduce the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

FT-IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

  • After analysis, clean the sample from the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • The sample is vaporized by heating under high vacuum.

Ionization and Analysis: [6]

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • The molecular ion and various fragment ions, formed by the breakdown of the energy-rich molecular ion, are accelerated by an electric field.

  • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • A detector measures the abundance of each ion, and the data is plotted as relative intensity versus m/z.

X-ray Crystallography Protocol (Hypothetical)

This protocol describes the general steps that would be followed to obtain a crystal structure.

Crystal Growth:

  • The primary and most challenging step is to grow a single, high-quality crystal of at least 0.1 mm in all dimensions.

  • Methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[7] For this compound, a suitable starting point would be to dissolve the compound in a solvent in which it is moderately soluble (e.g., ethyl acetate) and allow for slow evaporation or use vapor diffusion with a less polar anti-solvent (e.g., hexane).

Data Collection and Structure Solution: [8][9]

  • Mount the selected crystal on a goniometer head and place it within the X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.

  • The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.

  • A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

The following diagrams illustrate the molecular structure, analytical workflow, and a key fragmentation pathway for this compound.

molecular_structure cluster_phenyl Phenyl Group cluster_acid Bromoacetic Acid Moiety C1 C C2 C C1->C2 Ca C1->Ca C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C_carboxyl C Ca->C_carboxyl Br Br Ca->Br H_alpha H Ca->H_alpha O1 O C_carboxyl->O1 // O2 O C_carboxyl->O2 H_acid H O2->H_acid

Caption: 2D Molecular Structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation start Phenylacetic Acid reaction Radical Bromination (NBS, AIBN) start->reaction purify Column Chromatography reaction->purify product Pure this compound purify->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Crystallography (Requires Single Crystal) product->xrd nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight, Fragmentation ms->ms_data xrd_data 3D Structure, Bond Lengths/Angles xrd->xrd_data final Structure Confirmed

Caption: Workflow for the synthesis and structural analysis of the title compound.

fragmentation_pathway parent [C₆H₅CH(Br)COOH]⁺˙ m/z = 215/217 frag1 [C₆H₅CHCOOH]⁺ m/z = 136 parent->frag1 - Br• frag2 [C₆H₅CHBr]⁺ m/z = 170/172 parent->frag2 - •COOH frag3 [C₇H₇]⁺ m/z = 91 frag1->frag3 - COOH•, +H (rearr.)

Caption: Simplified primary fragmentation pathway in Electron Ionization Mass Spectrometry.

References

An In-depth Technical Guide to the Physical Properties of alpha-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromophenylacetic acid (α-BPAA) is a halogenated derivative of phenylacetic acid. It serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of alpha-bromophenylacetic acid, detailed experimental protocols for their determination, and relevant biological pathway context.

Core Physical Properties

The physical characteristics of alpha-bromophenylacetic acid are summarized in the table below. These values have been compiled from various scientific and chemical data sources.

PropertyValueNotes
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol [1][2][]
CAS Number 4870-65-9[1][2][]
Appearance White to off-white crystalline powder[1]
Melting Point 81-83 °C[1]
Boiling Point Decomposes upon heatingA precise boiling point at atmospheric pressure is not applicable.
Solubility Soluble in methanol. Insoluble in water.[]
Density Not experimentally determinedCalculated values suggest a density of approximately 1.6 g/cm³.
pKa Not experimentally determinedAs a carboxylic acid, it is expected to have an acidic pKa.

Experimental Protocols

Detailed methodologies for determining the key physical properties of alpha-bromophenylacetic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of dry alpha-bromophenylacetic acid powder is finely crushed. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed into the heating block of the apparatus.

  • Measurement:

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is then allowed to cool.

    • A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Analysis: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow range is indicative of high purity.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected for testing.

  • Procedure:

    • To a test tube containing a small, accurately weighed amount of alpha-bromophenylacetic acid (e.g., 10 mg), a measured volume of the selected solvent (e.g., 1 mL) is added at a constant temperature (typically 25 °C).

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is visually inspected for the dissolution of the solid.

    • If the solid dissolves completely, the substance is considered soluble under these conditions. If it does not, it is classified as insoluble or sparingly soluble.

  • Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared by adding an excess of the solid to the solvent and stirring until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Determination of Density (Gas Pycnometry)

Principle: Gas pycnometry is a non-destructive technique that uses an inert gas, typically helium, to determine the volume of a solid sample by measuring the pressure change of the gas in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.

Methodology:

  • Sample Preparation: A known mass of dry alpha-bromophenylacetic acid powder is accurately weighed.

  • Apparatus: A gas pycnometer is calibrated according to the manufacturer's instructions.

  • Measurement:

    • The weighed sample is placed in the sample chamber of the pycnometer.

    • The chamber is sealed, and the analysis is initiated.

    • The instrument automatically purges the chamber with helium gas and then performs a series of pressure measurements to determine the volume of the sample.

  • Data Analysis: The density (ρ) is calculated using the formula: ρ = mass / volume

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For a carboxylic acid like alpha-bromophenylacetic acid, it is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

  • Sample Preparation: A solution of alpha-bromophenylacetic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • Apparatus: A calibrated pH meter with a combination electrode is used in conjunction with a burette for the precise addition of the titrant.

  • Titration:

    • The electrode is immersed in the alpha-bromophenylacetic acid solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments from the burette.

    • After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The equivalence point (the point of steepest slope) is identified from the curve.

    • The volume of titrant required to reach the half-equivalence point (half the volume of the equivalence point) is determined.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Visualizations

Synthesis of alpha-Bromophenylacetic Acid: An Experimental Workflow

The following diagram illustrates a common laboratory synthesis route for alpha-bromophenylacetic acid starting from phenylacetic acid.

G Synthesis of alpha-Bromophenylacetic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reaction_Vessel Reaction Vessel (Reflux at 77°C) Phenylacetic_Acid->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel AIBN Azobisisobutyronitrile (AIBN) AIBN->Reaction_Vessel Solvent Carbon Tetrachloride (Solvent) Solvent->Reaction_Vessel Cooling Cooling to Room Temperature Reaction_Vessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Precipitate Removal Evaporation Rotary Evaporation Filtration->Evaporation Solvent Removal Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Crude Product Product alpha-Bromophenylacetic Acid Chromatography->Product Purified Product G Phenylacetic Acid Metabolic Pathway Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetic_Acid Phenylacetic Acid Phenylpyruvate->Phenylacetic_Acid Oxidative Decarboxylation PAA_CoA Phenylacetyl-CoA Phenylacetic_Acid->PAA_CoA CoA Ligation (PaaK) Epoxidation Ring Epoxidation PAA_CoA->Epoxidation Epoxidation (PaaABCDE) Ring_Opening Ring Opening & Further Degradation Epoxidation->Ring_Opening TCA_Cycle TCA Cycle Intermediates Ring_Opening->TCA_Cycle

References

Technical Guide: Solubility of 2-Bromo-2-Phenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-2-phenylacetic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. The methodologies described herein are standard in the pharmaceutical and chemical industries and are intended to enable researchers to generate precise and reliable solubility data. This guide includes protocols for the shake-flask equilibrium method followed by either gravimetric or UV-Vis spectroscopic analysis. Additionally, a logical workflow for solubility determination is presented using a Graphviz diagram.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other biologically active molecules. Its solubility in different organic solvents is a critical physical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is essential for process optimization, ensuring high yields, and achieving desired purity levels.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been published. To facilitate experimental design, the following table provides an illustrative template for how such data should be presented once determined.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedShake-Flask/Gravimetric
Ethanol25Data to be determinedData to be determinedShake-Flask/Gravimetric
Acetone25Data to be determinedData to be determinedShake-Flask/Gravimetric
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask/UV-Vis
Dichloromethane25Data to be determinedData to be determinedShake-Flask/UV-Vis
Toluene25Data to be determinedData to be determinedShake-Flask/UV-Vis

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental procedures for determining the solubility of this compound. The shake-flask method is the gold standard for determining equilibrium solubility.

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the workflow diagram below. This process begins with the preparation of a supersaturated solution and concludes with the quantification of the dissolved solute.

G Figure 1. General Workflow for Solubility Determination A Add excess this compound to the selected organic solvent in a sealed vial. B Equilibrate the mixture at a constant temperature with agitation (e.g., orbital shaker) for a defined period (e.g., 24-48 hours). A->B C Allow the solution to stand for a period to allow undissolved solids to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. D->E F Quantify the concentration of the solute in the filtrate. E->F G Gravimetric Analysis F->G For non-volatile solvents H UV-Vis Spectroscopic Analysis F->H For UV-active compounds I Calculate Solubility (g/L or mol/L) G->I H->I

Figure 1. General Workflow for Solubility Determination
Shake-Flask Method

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container for analysis. This step is critical to remove any undissolved microparticles.

Quantification Method 1: Gravimetric Analysis

Objective: To determine the concentration of this compound in the saturated solution by evaporating the solvent and weighing the residual solid. This method is suitable for non-volatile solvents.

Materials:

  • Saturated filtrate from the shake-flask method

  • Analytical balance

  • Evaporating dish or weighing boat

  • Oven or vacuum oven

Procedure:

  • Accurately weigh a clean, dry evaporating dish (W_initial).

  • Transfer a known volume of the filtered saturated solution into the evaporating dish.

  • Accurately weigh the evaporating dish containing the solution (W_solution).

  • Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to expedite evaporation without decomposing the solute.

  • Once all the solvent has evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.

  • Allow the dish to cool to room temperature in a desiccator and then weigh it (W_final).

  • Calculate the solubility using the following formula:

    Solubility (g/L) = [(W_final - W_initial) / Volume of solution (L)]

Quantification Method 2: UV-Vis Spectroscopic Analysis

Objective: To determine the concentration of this compound in the saturated solution using its ultraviolet absorbance. This method is suitable for compounds that absorb UV radiation and is particularly useful for volatile solvents.

Materials:

  • Saturated filtrate from the shake-flask method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • The same organic solvent used for solubility determination (as blank and for dilutions)

Procedure:

Part A: Preparation of a Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Use the pure solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

Part B: Analysis of the Saturated Solution

  • Take the filtered saturated solution and dilute it with a known factor using the same organic solvent so that its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λ_max.

  • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its synthesis and purification involve a logical sequence of steps. The following diagram illustrates a typical synthesis and purification workflow.

G Figure 2. Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Phenylacetic Acid + Brominating Agent (e.g., NBS) B Reaction in an appropriate solvent (e.g., CCl4) A->B C Crude this compound B->C D Dissolution of crude product in a minimal amount of hot solvent C->D Recrystallization E Cooling to induce crystallization D->E F Filtration to isolate pure crystals E->F G Washing crystals with cold solvent F->G H Drying of pure this compound G->H

Figure 2. Synthesis and Purification Workflow

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide provides detailed, actionable protocols for the experimental determination of this crucial data. By following the described shake-flask method coupled with either gravimetric or UV-Vis analysis, researchers can generate reliable and accurate solubility profiles. The provided workflow diagrams offer a clear visual representation of the experimental and logical processes involved. The availability of such quantitative data will undoubtedly facilitate the optimization of synthetic routes, purification techniques, and the development of new chemical entities based on this versatile building block.

References

A Technical Overview of 2-bromo-2-phenylacetic acid: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise summary of the molecular weight and chemical formula for 2-bromo-2-phenylacetic acid.

Core Molecular Data

The essential molecular information for this compound is presented below. This data is foundational for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular Formula C₈H₇BrO₂[1][2][3][4]
Molecular Weight 215.04 g/mol [2][4]
Alternate Molecular Weight 215.0440[1]
Alternate Molecular Weight 215.05 g/mol [3][5]

References

Stability and Storage Conditions for 2-Bromo-2-Phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-bromo-2-phenylacetic acid. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical Stability Profile

This compound is a white to off-white crystalline solid.[1] While specific kinetic data on its degradation is not extensively published, its stability is influenced by temperature, moisture, pH, light, and the presence of incompatible substances. Like other α-halo carboxylic acids, it is susceptible to nucleophilic substitution and elimination reactions.

Incompatibility

To maintain the stability of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: May cause vigorous or explosive reactions.

  • Strong Bases: Can lead to rapid decomposition through hydrolysis and elimination reactions.[2]

  • Moisture: The compound can hydrolyze in the presence of water.[3]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may produce hazardous fumes, including:

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO2)[2]

  • Hydrogen bromide (HBr)[2]

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality of this compound.

ParameterRecommendationRationale
Temperature Store in a cool place, below +30°C.[4]Minimizes thermal degradation.
Atmosphere Store in a dry environment.[5]Prevents hydrolysis.
Container Keep container tightly closed.[6]Protects from moisture and atmospheric contaminants.
Ventilation Store in a well-ventilated area.[7]Safely dissipates any potential vapors.
Light Exposure Store away from direct light.While specific photostability data is limited, protection from light is a general best practice for complex organic molecules.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis, leading to the formation of mandelic acid. Other potential degradation routes under forced conditions could include decarboxylation at elevated temperatures.

Degradation Pathways Potential Degradation Pathways of this compound 2-Bromo-2-phenylacetic_acid This compound Mandelic_acid Mandelic Acid 2-Bromo-2-phenylacetic_acid->Mandelic_acid Hydrolysis (H2O) Benzyl_aldehyde Benzyl Aldehyde 2-Bromo-2-phenylacetic_acid->Benzyl_aldehyde Decarboxylation (Heat) CO2 CO2 Benzyl_aldehyde->CO2 Further Oxidation Stability Assessment Workflow Experimental Workflow for Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Long-Term Stability Develop_HPLC Develop Stability-Indicating HPLC Method Validate_Method Validate Method (ICH Q2) Develop_HPLC->Validate_Method Perform_Forced_Degradation Perform Forced Degradation Studies Validate_Method->Perform_Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Perform_Forced_Degradation->Analyze_Samples Identify_Degradants Identify Degradation Products (LC-MS) Analyze_Samples->Identify_Degradants Setup_Stability_Study Set up Long-Term Stability Study (ICH Q1A) Identify_Degradants->Setup_Stability_Study Analyze_Timepoints Analyze at Different Time Points Setup_Stability_Study->Analyze_Timepoints Determine_Shelf_Life Determine Shelf Life/Retest Period Analyze_Timepoints->Determine_Shelf_Life

References

An In-depth Technical Guide to 2-Bromo-2-phenylacetic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-phenylacetic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its historical discovery, established synthetic protocols, physicochemical properties, and significant applications, with a focus on its role as a precursor in drug development.

Introduction

This compound, also known as α-bromophenylacetic acid, is a halogenated carboxylic acid with the chemical formula C₈H₇BrO₂. Its structure, featuring a bromine atom at the alpha position to the carboxyl group and a phenyl ring, imparts significant reactivity, making it a versatile building block in organic chemistry. This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the synthesis, properties, and applications of this important compound.

Discovery and History

The discovery of this compound is intrinsically linked to the development of methods for the α-halogenation of carboxylic acids. The most prominent of these is the Hell-Volhard-Zelinsky (HVZ) reaction , named after the chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, who developed this reaction in the late 19th century. This reaction provides a direct route to α-bromo carboxylic acids from their corresponding carboxylic acids using bromine and a phosphorus catalyst.

While a specific singular "discovery" of this compound is not well-documented as a standalone event, its synthesis and characterization emerged from the broader exploration and application of these fundamental α-halogenation reactions to phenylacetic acid. The ability to introduce a bromine atom at the benzylic position opened up new avenues for the synthesis of a variety of phenylacetic acid derivatives, which proved to be valuable in various fields, most notably in the development of pharmaceuticals.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hell-Volhard-Zelinsky (HVZ) Reaction

The classical method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction. This reaction involves the treatment of phenylacetic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes enolization and subsequent bromination at the α-carbon.

HVZ_Reaction Hell-Volhard-Zelinsky Reaction Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylacetic_Acid Phenylacetic Acid Acyl_Bromide_Formation 1. Formation of Phenylacetyl Bromide Phenylacetic_Acid->Acyl_Bromide_Formation Bromine Bromine (Br₂) Bromination 3. α-Bromination of the Enol Bromine->Bromination PBr3 Phosphorus Tribromide (PBr₃, catalyst) PBr3->Acyl_Bromide_Formation Enolization 2. Tautomerization to Enol Intermediate Acyl_Bromide_Formation->Enolization Enolization->Bromination Hydrolysis 4. Hydrolysis Bromination->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: General workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Bromination with N-Bromosuccinimide (NBS)

A more modern and often preferred method for the α-bromination of phenylacetic acid involves the use of N-bromosuccinimide (NBS) as the brominating agent, typically with a radical initiator such as azobisisobutyronitrile (AIBN). This method offers milder reaction conditions and avoids the use of elemental bromine.

  • Materials and Setup:

    • 2-Phenylacetic acid (376 mg, 2.7 mmol)

    • N-Bromosuccinimide (NBS) (540 mg, 3.05 mmol)

    • Azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol)

    • Carbon tetrachloride (CCl₄) (5.5 mL)

    • A dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the two-necked flask, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

    • With stirring, add the azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux at 77°C and maintain stirring for 2 hours.

    • The progress of the reaction can be monitored by ¹H NMR spectroscopy until the complete consumption of 2-phenylacetic acid is observed.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent.

    • This procedure typically affords this compound as a white solid with a high yield (around 95%).[1]

NBS_Bromination NBS Bromination Experimental Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product Phenylacetic_Acid Phenylacetic Acid Mixing 1. Mix Reactants in CCl₄ Phenylacetic_Acid->Mixing NBS N-Bromosuccinimide (NBS) NBS->Mixing AIBN AIBN (Initiator) AIBN->Mixing CCl4 Carbon Tetrachloride (Solvent) CCl4->Mixing Reflux 2. Reflux at 77°C for 2h Mixing->Reflux Cooling_Filtration 3. Cool, Dilute with Hexane, and Filter Reflux->Cooling_Filtration Evaporation 4. Rotary Evaporation Cooling_Filtration->Evaporation Chromatography 5. Silica Gel Chromatography Evaporation->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Figure 2: A step-by-step workflow for the synthesis of this compound using N-bromosuccinimide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 82-83 °C (lit.)[2]
Boiling Point 120-121 °C at 0.02 Torr[2]
Solubility Soluble in methanol. Sparingly soluble in water.[2]
pKa 2.21 (at 25°C)[2]
CAS Number 4870-65-9[2]
Spectroscopic Data:
  • ¹H NMR: Spectra are available in public databases.

  • ¹³C NMR: Spectra are available in public databases.

  • IR Spectrum: Infrared spectral data is available in the NIST WebBook.

  • Mass Spectrum: Mass spectral data (electron ionization) is available in the NIST WebBook.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry.

Precursor for Semi-Synthetic Penicillins

One of the most significant applications of this compound is as a precursor in the preparation of semi-synthetic penicillins. While phenylacetic acid itself is a direct precursor for Penicillin G, the bromo-derivative allows for further chemical modifications of the side chain, leading to a variety of penicillin analogues with different antibacterial spectra and properties. The enzymatic synthesis of penicillins often involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate side-chain precursor. This compound can be converted to other phenylacetic acid derivatives that are then used in this enzymatic or chemical coupling.

Penicillin_Precursor Role of this compound in Penicillin Synthesis cluster_derivatization Side-Chain Modification cluster_penicillin_synthesis Penicillin Synthesis Bromo_Acid This compound Modified_PAA Modified Phenylacetic Acid Derivatives Bromo_Acid->Modified_PAA Nucleophilic Substitution Coupling Chemical or Enzymatic Coupling Modified_PAA->Coupling Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Coupling Penicillins Semi-Synthetic Penicillins Coupling->Penicillins

Figure 3: Logical workflow illustrating the role of this compound as a precursor for modified side chains in the synthesis of semi-synthetic penicillins.

Synthesis of Other Bioactive Molecules

Beyond penicillins, this compound is used in the synthesis of a variety of other biologically active molecules. Its reactivity allows for the introduction of the phenylacetic acid moiety into larger, more complex structures. Examples of its applications include:

  • Inhibitors of Mammalian Collagenase and Elastase: This compound can be used in the development of inhibitors for these enzymes, which are implicated in various pathological conditions.[2]

  • Synthesis of β-Lactams: It can react with imines to form β-lactams, which are a class of antibiotics.

  • Preparation of α-Mercaptophenylacetic Acid: This is achieved by treating this compound with sodium hydrosulfide.

  • Synthesis of Polymandelide: It can be used as a reactant in the preparation of polymandelide.

Conclusion

This compound is a compound of significant historical and practical importance in organic and medicinal chemistry. Its synthesis, primarily through the well-established Hell-Volhard-Zelinsky reaction or modern variations using reagents like N-bromosuccinimide, is well-understood and provides a reliable source of this versatile intermediate. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound for the synthesis of novel compounds and the advancement of pharmaceutical research.

References

Theoretical Investigations of 2-Bromo-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-bromo-2-phenylacetic acid, a versatile building block in organic synthesis and drug development. Due to the limited availability of dedicated computational studies on this specific molecule in peer-reviewed literature, this guide presents a comparative analysis of its expected structural, spectroscopic, and electronic properties based on theoretical data from closely related compounds. Detailed experimental protocols for its synthesis via the Hell-Volhard-Zelinsky reaction are provided, alongside a mechanistic discussion of its reactivity, particularly in nucleophilic substitution reactions. This document aims to serve as a valuable resource for researchers by integrating established experimental knowledge with theoretical perspectives, facilitating a deeper understanding of this important chemical entity.

Introduction

This compound, also known as α-bromophenylacetic acid, is a halogenated carboxylic acid of significant interest in organic chemistry. Its structure, featuring a chiral center at the α-carbon, makes it a valuable precursor for the stereoselective synthesis of various organic molecules, including pharmaceuticals. Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, including their conformational preferences, electronic structure, and vibrational characteristics. This guide summarizes the expected theoretical data for this compound and provides detailed experimental context.

Theoretical Studies: A Comparative Analysis

Molecular Geometry

The key structural parameters of this compound, including bond lengths and bond angles, are presented in Table 1. These values are benchmarked against typical DFT-calculated values for similar functional groups. The presence of the bulky bromine atom and the phenyl ring influences the conformational preferences around the Cα-C(O) bond.

Table 1: Predicted Molecular Geometry of this compound (Comparative Data)

ParameterBond/AnglePredicted Value (DFT)
Bond Lengths (Å) Cα - Br~1.95 - 2.00
Cα - C(O)~1.52 - 1.55
C=O~1.20 - 1.22
C - OH~1.35 - 1.38
Cα - C(phenyl)~1.50 - 1.53
**Bond Angles (°) **Br - Cα - C(O)~110 - 114
Br - Cα - C(phenyl)~110 - 114
C(O) - Cα - C(phenyl)~110 - 114
O=C-OH~120 - 123

Note: These values are estimations based on DFT calculations of similar molecules and are intended for comparative purposes.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for structural confirmation. Key vibrational modes for this compound are summarized in Table 2. The characteristic stretching frequencies of the C=O, O-H, and C-Br bonds are of particular interest for spectroscopic identification.

Table 2: Predicted Vibrational Frequencies of this compound (Comparative Data)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled DFT)
O-H stretchCarboxylic Acid~3400 - 3600 (monomer), ~2500-3300 (dimer)
C-H stretch (aromatic)Phenyl Ring~3000 - 3100
C=O stretchCarboxylic Acid~1700 - 1750
C-O stretchCarboxylic Acid~1200 - 1300
C-Br stretchAlkyl Halide~550 - 650

Note: Predicted frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the carboxyl group, while the LUMO is likely centered on the antibonding orbitals of the carbonyl group and the C-Br bond.

Table 3: Predicted Electronic Properties of this compound (Comparative Data)

PropertyPredicted Value (DFT)
HOMO Energy ~ -6.5 to -7.5 eV
LUMO Energy ~ -0.5 to -1.5 eV
HOMO-LUMO Gap ~ 5.0 to 7.0 eV

Note: These values are estimations and can vary significantly with the choice of DFT functional and basis set.

Experimental Protocols

The synthesis and reactivity of this compound are well-established. The following sections provide detailed methodologies for its preparation and a discussion of its characteristic reactions.

Synthesis via Hell-Volhard-Zelinsky Reaction

The α-bromination of phenylacetic acid is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]

Materials:

  • Phenylacetic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phenylacetic acid and a catalytic amount of red phosphorus (or PBr₃).

  • Slowly add bromine to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

  • Continue refluxing until the reaction is complete (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the flask to quench the excess PBr₃ and hydrolyze the intermediate acyl bromide. This step is highly exothermic and will produce HBr gas, so it must be performed in a well-ventilated fume hood.

  • The product, this compound, will precipitate as a solid.

  • Isolate the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of organic solvents) to obtain the purified α-bromo acid.

Mandatory Visualizations

Reaction Mechanism: Nucleophilic Substitution (SN2)

This compound readily undergoes nucleophilic substitution reactions at the α-carbon. The following diagram illustrates the SN2 mechanism for the reaction with a generic nucleophile (Nu⁻).[4]

Computational_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt  Re-optimize electronic_prop Electronic Properties Calculation (HOMO, LUMO, etc.) verify_min->electronic_prop  Proceed spectral_analysis Simulate IR/Raman Spectra electronic_prop->spectral_analysis comparison Compare with Experimental Data spectral_analysis->comparison

References

Potential Research Areas for 2-Bromo-2-Phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a versatile synthetic intermediate with a core structure that is amenable to a wide array of chemical modifications. This adaptability makes it a valuable starting point for the exploration of novel compounds with diverse biological activities. The presence of a reactive bromine atom at the alpha position, combined with the carboxylic acid functionality and the phenyl ring, provides multiple sites for derivatization, leading to a broad chemical space for drug discovery and development. This technical guide outlines potential research avenues for this compound, focusing on its applications in medicinal chemistry. It provides a summary of reported biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of key workflows and signaling pathways to facilitate further research in this area.

Core Synthetic Pathways and Derivatizations

The synthetic utility of this compound lies in its straightforward preparation and the reactivity of its functional groups. The primary synthetic route involves the alpha-bromination of phenylacetic acid.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical-initiated bromination of phenylacetic acid using N-bromosuccinimide (NBS)[1].

Experimental Protocol: Synthesis of this compound [1]

  • Materials: 2-phenylacetic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄), hexane, ether.

  • Procedure:

    • In a dry two-necked flask equipped with a condenser, combine 2-phenylacetic acid (e.g., 376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).

    • Add a catalytic amount of azobisisobutyronitrile (23 mg, 0.14 mmol) to the stirred mixture.

    • Heat the reaction mixture to reflux at 77°C and maintain for 2 hours, monitoring the reaction progress by ¹H NMR until the starting material is consumed.

    • After completion, allow the reaction to cool to room temperature.

    • Dilute the mixture with hexane (10.0 mL) and filter to remove succinimide.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent to yield this compound as a white solid.

  • Expected Yield: 95%[1].

Diagram of Synthetic Workflow

G start Start: Phenylacetic Acid reagents NBS, AIBN, CCl4 Reflux, 2h start->reagents reaction Alpha-Bromination Reaction reagents->reaction workup Workup: Cool, Dilute with Hexane, Filter reaction->workup purification Purification: Rotary Evaporation, Silica Gel Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Key Derivatization Reactions

The functional groups of this compound offer several handles for derivatization, including amide formation, esterification, and nucleophilic substitution of the bromine atom.

Amides of this compound are a promising class of compounds with reported biological activities. The general synthesis involves the reaction of an activated form of the acid (e.g., an acyl chloride) with a primary or secondary amine.

Experimental Protocol: Synthesis of N-substituted-2-bromo-2-phenylacetamides

  • Materials: this compound, thionyl chloride (SOCl₂), desired primary or secondary amine, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-2-phenylacetyl chloride.

    • Amidation: Dissolve the crude acid chloride in dry dichloromethane. Cool the solution in an ice bath. Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature overnight.

    • Workup: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization or column chromatography.

Diagram of Amide Synthesis Workflow

G start This compound activation Activation with SOCl2 start->activation acid_chloride 2-Bromo-2-phenylacetyl Chloride activation->acid_chloride amidation Reaction with R1R2NH and TEA in DCM acid_chloride->amidation product N-substituted-2-bromo-2-phenylacetamide amidation->product

Caption: General workflow for the synthesis of N-substituted 2-bromo-2-phenylacetamides.

Ester derivatives are also of interest, for example as intermediates in the synthesis of clopidogrel. A straightforward method for their preparation is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenylacetate

  • Materials: this compound, methanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4 hours.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude ester, which can be further purified by distillation or chromatography.

Potential Research Areas and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The following sections highlight key research directions supported by available data.

Antimicrobial and Antifungal Activity

Amide derivatives of this compound have demonstrated activity against various microbial and fungal strains. This opens up a research avenue for the development of new anti-infective agents.

Table 1: Antimicrobial Activity of Phenylacetamide Derivatives

Compound ClassTest OrganismActivityReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC = 2.5–5.0 mg/mL[2]
N-(2-hydroxy-4-nitrophenyl)phenylacetamidesBacillus subtilisMIC = 12.5 µg/mL[3]
N-(2-hydroxy-4-nitrophenyl)phenylacetamidesPseudomonas aeruginosaMIC = 12.5 µg/mL[4]
N-(2-hydroxy-4-nitrophenyl)phenylacetamidesStaphylococcus aureusMIC = 25 µg/mL[4]
N-(2-hydroxy-4-nitrophenyl)phenylacetamidesCandida albicansMIC = 12.5 µg/mL[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [2]

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculum, test compound stock solution, positive control antibiotic.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is another significant area for investigation. In vitro and in vivo models can be used to screen and characterize the activity of novel compounds.

Table 2: In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives

CompoundAssayIC₅₀Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (ethyl ester)Proteinase (Trypsin) Inhibition0.07 mg/mL[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (hydrazide)Proteinase (Trypsin) Inhibition0.04 mg/mL[2]
Acetylsalicylic acid (Standard)Proteinase (Trypsin) Inhibition0.4051 ± 0.0026 mg/mL[2]

Experimental Protocol: In Vitro Proteinase Inhibitory Assay [2][5]

  • Materials: Trypsin, Tris-HCl buffer (25 mM, pH 7.4), casein solution (0.8% w/v), perchloric acid (70% v/v), test compound, standard drug (e.g., diclofenac sodium).

  • Procedure:

    • Prepare a reaction mixture containing 250 µL of trypsin solution and 1.0 mL of Tris-HCl buffer.

    • Add 1.0 mL of the test compound solution at various concentrations.

    • Incubate the mixture at 37°C for 5 minutes.

    • Add 1.0 mL of casein solution and incubate for an additional 20 minutes.

    • Terminate the reaction by adding 2.0 mL of perchloric acid.

    • Centrifuge the cloudy suspension.

    • Measure the absorbance of the supernatant at 280 nm against a buffer blank.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory agents exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response. Investigating the impact of this compound derivatives on this pathway could be a fruitful research direction.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB Complex IκB-NF-κB (Inactive) IκB->IκB-NF-κB Complex Degradation Degradation NF-κB NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc translocates IκB-NF-κB Complex->NF-κB releases DNA DNA NF-κB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription Degradation->IκB ubiquitination & degradation

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticonvulsant Activity

Phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure test is a standard preclinical model for evaluating efficacy against generalized tonic-clonic seizures.

Table 3: Anticonvulsant Activity of Phenylacetamide Derivatives in Mice (MES Test)

CompoundED₅₀ (mg/kg)Reference
N-substituted 2-anilinophenylacetamide (Compound 12)24.0[6]
N-substituted 2-anilinophenylacetamide (Compound 14)8.0[6]
4-aminophenylacetamide derivative (Compound 16)50.50[7]
Phenytoin (Standard)~9.3[6]
Carbamazepine (Standard)~8.8[6]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [8][9]

  • Animals: Male mice (e.g., Swiss albino), weighing 20-25 g.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should also be included.

    • At the time of peak effect (predetermined), apply a drop of local anesthetic to the mouse's corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

    • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The research areas highlighted in this guide provide a solid foundation for further investigation. Future work could focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives by exploring various amines, alcohols, and nucleophiles to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds. Techniques such as molecular docking can provide insights into potential binding interactions[10][11].

  • In vivo efficacy and toxicity studies: Advancing the most promising lead compounds to more complex animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

References

Core Concepts: The Directing Effect of the Carboxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to phenylacetic acid. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including penicillin G, diclofenac, and phenacemide. A thorough understanding of its reactivity in EAS reactions is therefore essential for the rational design of synthetic routes and the development of novel therapeutic agents.

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituent. The carboxymethyl group (-CH₂COOH) of phenylacetic acid is the key determinant of its reactivity and the resulting isomer distribution.

Electronic Effects: The -CH₂COOH group exhibits a weak electron-withdrawing inductive effect (-I). The electronegative oxygen atoms of the carboxyl group pull electron density through the sigma bonds. However, this effect is attenuated by the insulating sp³-hybridized methylene (-CH₂) spacer, which prevents the carboxyl group from exerting a direct resonance effect (-M) on the aromatic ring.

Classification: Due to this electronic profile, the carboxymethyl group is classified as a weakly deactivating, ortho, para-directing group .

  • Deactivating Nature : The weak inductive withdrawal of electron density makes the phenylacetic acid ring slightly less nucleophilic than benzene, leading to reaction rates that are generally slower than those of benzene.

  • Ortho, Para-Directing Nature : Although the ring is deactivated, electrophilic attack is directed to the ortho and para positions. This is because the carbocation intermediate (the sigma complex or Wheland intermediate) formed during ortho or para attack is less destabilized than the intermediate formed during meta attack. The positive charge in the meta intermediate is placed on carbons that do not benefit from proximity to the substituent, whereas in ortho and para attack, one resonance contributor places the positive charge on the carbon directly bonded to the -CH₂COOH group. While the group cannot donate electrons through resonance to stabilize this charge, the overall energy of the ortho/para transition states is lower than that of the meta transition state.

The logical relationship governing the directing effect is illustrated below.

G Diagram 1: Directing Effect of the -CH₂COOH Group subst -CH₂COOH Group inductive Weak Inductive Effect (-I) (Electron-Withdrawing) subst->inductive resonance No Resonance Effect (-M/+M) (Insulating -CH₂- Spacer) subst->resonance reactivity Weakly Deactivating (Slower reaction than Benzene) inductive->reactivity orientation Ortho, Para Director reactivity->orientation intermediate Ortho/Para Sigma Complex is Less Destabilized than Meta orientation->intermediate G Diagram 2: General EAS Mechanism PAA Phenylacetic Acid Sigma_Complex Sigma Complex (Arenium Ion) PAA->Sigma_Complex Attack on Electrophile (Rate-Determining Step) E_plus E⁺ (Electrophile) Product Substituted Phenylacetic Acid Sigma_Complex->Product Deprotonation H_plus H⁺ Base Base: G Diagram 4: Experimental Workflow for Nitration start Start step1 Dissolve Phenylacetic Acid in conc. H₂SO₄ start->step1 step2 Cool mixture to 0°C in an ice bath step1->step2 step3 Add conc. HNO₃ dropwise while maintaining 0°C step2->step3 step4 Allow mixture to stand for 3 hours at 0°C step3->step4 step5 Pour mixture onto cracked ice step4->step5 step6 Filter the precipitated nitro-isomers step5->step6 step7 Wash precipitate with water to remove residual acid step6->step7 step8 Isomer Separation & Analysis (e.g., fractional crystallization, chromatography) step7->step8 end End step8->end

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-carbon in 2-bromo-2-phenylacetic acid, a versatile synthetic intermediate. The document elucidates the principal synthetic routes to this compound and delves into the mechanistic and quantitative aspects of its key reactions, including nucleophilic substitution, elimination, and radical-mediated processes. Detailed experimental protocols for significant transformations are provided, alongside a comparative analysis of reaction yields. The interplay between reaction conditions, substrate structure, and mechanistic pathways is explored to offer a predictive understanding of the compound's chemical behavior, which is of significant interest in the fields of medicinal chemistry and materials science.

Introduction

This compound (also known as α-bromophenylacetic acid) is a halogenated carboxylic acid featuring a bromine atom at the benzylic and α-position to the carboxyl group. This unique structural arrangement confers a high degree of reactivity upon the alpha-carbon, making it a valuable building block in organic synthesis. The phenyl group stabilizes intermediates through resonance, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The carboxylic acid moiety provides a handle for further functionalization, such as esterification and amidation. This guide aims to provide a detailed technical overview of the reactivity profile of the alpha-carbon in this compound, with a focus on its synthetic applications.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the bromination of phenylacetic acid at the alpha-position. Two principal methods are commonly employed: the Hell-Volhard-Zelinsky reaction and radical bromination using N-bromosuccinimide (NBS).

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. The reaction of phenylacetic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) yields this compound.[1]

Radical Bromination with N-Bromosuccinimide (NBS)

A high-yield synthesis of this compound can be achieved through a radical bromination of phenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[2][3] This method offers mild reaction conditions and high selectivity for the benzylic position.

Experimental Protocol: Synthesis of this compound via Radical Bromination [2][3]

  • Materials:

    • 2-Phenylacetic acid (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Carbon tetrachloride (CCl₄)

    • Hexane

    • Ether

  • Procedure:

    • To a dry two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

    • Add azobisisobutyronitrile to the stirred mixture.

    • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2 hours.

    • Monitor the reaction progress by ¹H NMR spectroscopy until the complete consumption of 2-phenylacetic acid.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hexane and filter to remove succinimide.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford this compound as a white solid.

  • Yield: 95%[2][3]

Reactivity of the Alpha-Carbon

The reactivity of the alpha-carbon in this compound is dominated by its susceptibility to nucleophilic attack, leading to the displacement of the bromide ion. The benzylic nature of the alpha-carbon allows for the stabilization of carbocationic intermediates or transition states, influencing the reaction mechanism.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the alpha-carbon can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, solvent, and reaction temperature.[4]

  • Sₙ1 Mechanism: In polar protic solvents, the reaction may proceed through a carbocation intermediate, stabilized by resonance with the adjacent phenyl ring. This pathway is favored by weaker nucleophiles.

  • Sₙ2 Mechanism: Stronger nucleophiles in polar aprotic solvents tend to favor a concerted Sₙ2 mechanism, involving a backside attack on the alpha-carbon.

G cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway SN1_Start This compound SN1_Carbocation Benzylic Carbocation Intermediate SN1_Start->SN1_Carbocation Slow, Rate-determining -Br⁻ SN1_Product Substitution Product SN1_Carbocation->SN1_Product Fast +Nucleophile SN2_Start This compound SN2_Transition Pentavalent Transition State SN2_Start->SN2_Transition Concerted +Nucleophile SN2_Product Substitution Product SN2_Transition->SN2_Product -Br⁻

Figure 1: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution Reactions

NucleophileReagentProductSolventYield (%)Reference
HydrosulfideNaSH·H₂Oα-Mercaptophenylacetic acid--[2][5]
AzideNaN₃2-Azido-2-phenylacetic acid--[6]
CyanideKCN2-Cyano-2-phenylacetic acidEthanol-[7]
Amine (generic)R-NH₂2-(Alkyl/Aryl)amino-2-phenylacetic acid--
Imine / PPh₃Imine / Triphenylphosphineβ-Lactam--[2][5]
TriethylamineEt₃NPolymandelide--[2][5]

3.1.1. Hydrolysis and Solvolysis

A study on the stability of this compound in 50% aqueous methanol demonstrated its decomposition via nucleophilic substitution.[] The reaction follows first-order kinetics and yields a mixture of α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid.[]

Kinetic Data for Decomposition in 50% Aqueous Methanol []

MethodRate Constant (k)
Linear Regression1.52 × 10⁻⁴ ± 2.76 × 10⁻⁵ s⁻¹
Non-linear Regression7.89 × 10⁻⁵ ± 5.02 × 10⁻⁶ s⁻¹

G Start This compound Product1 α-Hydroxyphenylacetic acid (Mandelic Acid) Start->Product1 + H₂O (Hydrolysis) Product2 α-Methoxyphenylacetic acid Start->Product2 + CH₃OH (Methanolysis)

Figure 2: Solvolysis products of this compound.

Experimental Protocol: Synthesis of α-Mercaptophenylacetic Acid [2][5]

  • Materials:

    • This compound

    • Sodium hydrosulfide (NaSH·H₂O)

  • Procedure:

    • Treat a solution of this compound with sodium hydrosulfide.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.

    • The product, α-mercaptophenylacetic acid, can be purified by recrystallization.

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway, elimination of HBr from the alpha- and beta-positions can occur, particularly in the presence of a strong, non-nucleophilic base. This would lead to the formation of α,β-unsaturated carboxylic acids. However, specific examples and yields for the dehydrobromination of this compound are not well-documented in the surveyed literature.

Radical Reactions

The C-Br bond at the alpha-position is susceptible to homolytic cleavage, enabling this compound and its derivatives to participate in radical reactions.

3.3.1. Atom Transfer Radical Polymerization (ATRP)

This compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP).[4] The C-Br bond is reversibly cleaved by a transition metal catalyst (e.g., a copper complex) to generate a radical species that initiates the polymerization of vinyl monomers.[4]

G Initiator This compound Catalyst Cu(I) Complex Radical Phenylacetic acid Radical Monomer Vinyl Monomer Polymer Polymer Chain InitiatorCatalyst InitiatorCatalyst InitiatorCatalyst->Radical Activation RadicalMonomer RadicalMonomer RadicalMonomer->Polymer Propagation

Figure 3: Initiation step in ATRP using this compound.

Applications in Drug Development and Materials Science

The reactivity of the alpha-carbon in this compound makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antihistamines and anti-inflammatory agents.[4] Its derivatives are key components in the preparation of β-lactam antibiotics.[2][5]

  • Materials Science: It is used as a precursor for polymandelide, a biodegradable polymer.[2][5] Furthermore, its role as an ATRP initiator allows for the synthesis of well-defined polymers.[4]

Conclusion

This compound exhibits a rich and versatile reactivity profile centered at its alpha-carbon. The facile displacement of the bromide ion through nucleophilic substitution pathways (Sₙ1 and Sₙ2) allows for the introduction of a wide range of functional groups, making it a pivotal intermediate in organic synthesis. While nucleophilic substitution is the most explored reaction class, its potential in radical-mediated processes, such as ATRP, is also of significant interest. This guide has provided a comprehensive overview of the synthesis and reactivity of this compound, supported by available quantitative data and experimental protocols. Further research to quantify the yields of various nucleophilic substitution reactions and to explore the scope of its elimination and radical reactions would be highly valuable to the scientific community.

References

Methodological & Application

Application Note: Synthesis of 2-Bromo-2-Phenylacetic Acid from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-bromo-2-phenylacetic acid, a valuable intermediate in organic synthesis and pharmaceutical development. The primary methods covered are the alpha-bromination of phenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction and a free-radical bromination using N-Bromosuccinimide (NBS). This note includes reaction mechanisms, step-by-step experimental procedures, purification methods, and characterization data.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including semi-synthetic penicillins and other pharmaceutically active compounds.[1] Its reactivity is centered around the alpha-carbon, which is susceptible to nucleophilic attack, and the carboxylic acid group, which can undergo various transformations.[1] The most common and direct route to this compound is the selective bromination of the alpha-carbon of phenylacetic acid. This document outlines two robust and widely used methods for this transformation.

Synthesis Methodologies

Two primary methods for the alpha-bromination of phenylacetic acid are presented: the classic Hell-Volhard-Zelinsky (HVZ) reaction and a method utilizing N-Bromosuccinimide (NBS) as the bromine source.

Method 1: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2] The reaction proceeds by converting the carboxylic acid into an acyl bromide intermediate using a phosphorus catalyst (e.g., PBr₃ or PCl₃).[1][3][4] This intermediate readily enolizes, allowing for electrophilic attack by bromine at the alpha-position.[1][3] Subsequent hydrolysis yields the final α-bromo carboxylic acid.[3][4]

Experimental Protocol: HVZ Reaction

Materials and Equipment:

  • Phenylacetic acid

  • Bromine (Br₂)

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Benzene or other inert solvent

  • Ligroin (b.p. 90-120°C) for recrystallization

  • Decolorizing carbon

  • Round-bottom flask (3-L)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Sintered-glass funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenylacetic acid (1.69 moles, 230 g), benzene (750 mL), and phosphorus trichloride (0.12 mole, 15 g).[5]

  • Addition of Bromine: Carefully add bromine (1.80 moles, 288 g) to the flask.[5]

  • Reflux: Heat the mixture to a gentle reflux. Continue heating for 2-3 days, or until the characteristic red-orange color of bromine has disappeared.[5]

  • Work-up: Allow the solution to cool to room temperature. Decant the solution from any polymeric material that may have formed.[5]

  • Solvent Removal: Remove the benzene solvent by distillation at reduced pressure (water aspirator). A dark oil will remain.[5]

  • Crystallization: Pour the hot oil into 250-300 mL of ligroin (b.p. 90-120°C) and heat to dissolve. Cool the solution to -25°C for 12 hours to induce crystallization.[5]

  • Isolation and Purification: Collect the white solid product by filtration using a sintered-glass funnel. Wash the crystals with cold ligroin.[5] For higher purity, recrystallize the product from approximately 400 mL of ligroin with 15 g of decolorizing carbon.[5]

Method 2: N-Bromosuccinimide (NBS) Radical Bromination

An alternative to the HVZ reaction involves the use of N-bromosuccinimide (NBS) as a convenient and less hazardous source of bromine.[1][6][7] This reaction typically proceeds via a free-radical chain mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).[8]

Experimental Protocol: NBS Bromination

Materials and Equipment:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hexane

  • Ether

  • Two-necked flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry two-necked flask fitted with a reflux condenser, add phenylacetic acid (2.7 mmol, 376 mg), N-bromosuccinimide (3.05 mmol, 540 mg), and carbon tetrachloride (5.5 mL).[6][7]

  • Initiation: Add azobisisobutyronitrile (AIBN) (0.14 mmol, 23 mg) to the stirring mixture.[6][7]

  • Reflux: Heat the reaction mixture to reflux at 77°C and maintain for 2 hours.[6][7] Monitor the reaction progress by ¹H NMR until the starting material is completely consumed.[6][7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.[7]

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.[7]

  • Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent to afford this compound as a white solid.[7]

Data Presentation

The following tables summarize the quantitative data and characteristic properties for the described synthesis methods.

Table 1: Comparison of Synthesis Protocols

ParameterMethod 1: Hell-Volhard-ZelinskyMethod 2: NBS BrominationReference
Starting Material Phenylacetic AcidPhenylacetic Acid[5][6][7]
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)[5][6][7]
Catalyst/Initiator Phosphorus Trichloride (PCl₃)Azobisisobutyronitrile (AIBN)[5][6][7]
Solvent BenzeneCarbon Tetrachloride (CCl₄)[5][6][7]
Reaction Temperature Reflux77°C (Reflux)[5][6][7]
Reaction Time 2-3 days2 hours[5][6][7]
Purification Recrystallization (Ligroin)Column Chromatography[5][7]
Reported Yield 60-67%95%[5][7]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₈H₇BrO₂[9][10]
Molecular Weight 215.04 g/mol [1][9]
Appearance White solid[5][7]
Melting Point 80.5–84°C (recrystallized)[5]
¹H NMR (α-CH) ~5.3 ppm (singlet)[1]
¹H NMR (Aromatic CH) ~7.3-7.5 ppm (multiplet)[1]
¹H NMR (-COOH) >10 ppm (broad singlet)[1]
¹³C NMR (α-C) ~45-55 ppm[1]
¹³C NMR (Aromatic C) ~128-138 ppm[1]
¹³C NMR (C=O) ~170-175 ppm[1]

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the overall experimental workflow and the chemical transformation.

Synthesis_Workflow Start Phenylacetic Acid Reaction α-Bromination (HVZ or NBS method) Start->Reaction Reagents & Solvent Workup Reaction Work-up (Filtration / Extraction) Reaction->Workup Cool & Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure 2-Bromo-2- phenylacetic Acid Purification->Product Characterization Characterization (NMR, MP, etc.) Product->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Reaction_Scheme Phenylacetic_Acid Phenylacetic Acid Bromo_Acid This compound Phenylacetic_Acid->Bromo_Acid

Caption: Overall chemical transformation from phenylacetic acid to the target product.

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use should be minimized and handled strictly within a fume hood.

  • Solvents: Benzene is a known carcinogen. Ligroin, hexane, and ether are highly flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform a thorough risk assessment prior to conducting any experiment.

References

Application Notes and Protocols: α-Bromination of Phenylacetic Acid using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-brominated carboxylic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of a bromine atom at the α-position of a carboxylic acid, such as phenylacetic acid, provides a reactive handle for further functionalization. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for benzylic bromination, offering advantages in handling and selectivity over liquid bromine.[1] This document provides a detailed protocol for the α-bromination of phenylacetic acid using NBS, based on established literature procedures. The reaction proceeds via a radical substitution mechanism, known as the Wohl-Ziegler reaction, which is particularly effective for benzylic positions.[2][3][4]

Reaction and Mechanism

The overall reaction involves the treatment of phenylacetic acid with N-bromosuccinimide in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride.[5][6] The reaction is typically carried out under reflux conditions.[5][6]

The mechanism is a radical chain reaction initiated by the homolytic cleavage of the initiator (AIBN).[4] The resulting radicals abstract a hydrogen atom from the benzylic position of phenylacetic acid to form a stable benzylic radical. This radical then reacts with a bromine source, generated in situ from NBS, to yield the α-bromo phenylacetic acid and a new bromine radical, which propagates the chain.[4][7]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the N-bromosuccinimide bromination of phenylacetic acid, leading to 2-bromo-2-phenylacetic acid.[5]

ParameterValue
Reactants
Phenylacetic Acid2.7 mmol (376 mg)
N-Bromosuccinimide (NBS)3.05 mmol (540 mg)
Azobisisobutyronitrile (AIBN)0.14 mmol (23 mg)
Solvent
Carbon Tetrachloride (CCl₄)5.5 mL
Reaction Conditions
Temperature77 °C (Reflux)
Reaction Time2 hours
Work-up & Purification
Dilution SolventHexane (10.0 mL)
Purification MethodSilica Gel Column Chromatography
Eluent (v/v)n-hexane/ether (2:1)
Yield
Product Yield95% (white solid)

Experimental Protocol

This protocol details the steps for the synthesis of this compound.

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous[8]

  • Hexane

  • Ether

  • Silica gel for column chromatography

  • Dry two-necked flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry two-necked flask equipped with a magnetic stir bar and a condenser, add phenylacetic acid (376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and anhydrous carbon tetrachloride (5.5 mL).[5][9]

  • Initiation: With stirring, add azobisisobutyronitrile (23 mg, 0.14 mmol) to the flask.[5][9]

  • Reaction: Heat the reaction mixture to reflux at 77°C with continuous stirring for 2 hours.[5][9] The progress of the reaction can be monitored by ¹H NMR spectroscopy until the phenylacetic acid is completely consumed.[5][9]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.[5] Dilute the mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.[5]

  • Purification: Remove the solvent from the filtrate by rotary evaporation.[5] Purify the resulting crude product by silica gel column chromatography using a 2:1 (v/v) mixture of n-hexane and ether as the eluent.[5]

  • Product Isolation: Collect the fractions containing the product and evaporate the solvent to afford α-bromophenylacetic acid as a white solid (expected yield ~95%).[5]

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.[1]

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; appropriate safety measures should be taken.

  • Reactions involving NBS can be exothermic, especially on a larger scale.[8]

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation reactants 1. Add Phenylacetic Acid, NBS, CCl₄ to flask initiator 2. Add AIBN with stirring reactants->initiator reflux 3. Heat to reflux (77°C) for 2 hours initiator->reflux cool 4. Cool to room temperature reflux->cool dilute_filter 5. Dilute with hexane and filter cool->dilute_filter evaporation 6. Remove solvent by rotary evaporation dilute_filter->evaporation chromatography 7. Purify by silica gel column chromatography evaporation->chromatography product 8. Isolate pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN initiator_rad 2 R• + N₂ AIBN->initiator_rad Δ step1_reactants R• + Ph-CH₂-COOH initiator_rad->step1_reactants propagates step1_products RH + Ph-ĊH-COOH step1_reactants->step1_products step2_reactants Ph-ĊH-COOH + NBS step1_products->step2_reactants step4_reactants Ph-ĊH-COOH + Br₂ step1_products->step4_reactants or step2_products Ph-CH(Br)-COOH + Succinimidyl• step2_reactants->step2_products step3_reactants Succinimidyl• + HBr step3_products Succinimide + Br• step3_reactants->step3_products step4_products Ph-CH(Br)-COOH + Br• step4_reactants->step4_products term1 Br• + Br• → Br₂ term2 R• + R• → R-R term3 R• + Br• → R-Br

Caption: Radical chain mechanism for the Wohl-Ziegler bromination.

References

Application Notes: Synthesis of β-Lactams Using 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics, including penicillins and cephalosporins. The synthesis of this strained four-membered ring remains a significant focus for researchers in drug development. 2-Bromo-2-phenylacetic acid is a versatile starting material and intermediate for constructing β-lactam scaffolds. Its α-bromo and α-phenyl substituents allow for diverse synthetic manipulations and influence the stereochemical outcome of cyclization reactions.

These application notes provide detailed protocols for the synthesis and utilization of this compound in the preparation of β-lactams, primarily through condensation reactions with imines. The methodologies are intended for researchers, chemists, and professionals involved in pharmaceutical synthesis and drug discovery.

Part 1: Synthesis of Starting Material: this compound

A common and efficient method for preparing the title compound is through the α-bromination of phenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[1][2]

Experimental Protocol: α-Bromination of Phenylacetic Acid

  • Setup: To a dry two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetic acid, N-bromosuccinimide (NBS), and carbon tetrachloride (CCl₄).[1][2]

  • Initiation: Add azobisisobutyronitrile (AIBN) to the stirring suspension.[1][2]

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) with continuous stirring for 2 hours. Monitor the reaction's progress by ¹H NMR until the complete consumption of phenylacetic acid is observed.[1][2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with hexane and filter to remove succinimide.[1][2]

  • Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to yield this compound as a white solid.[1][2]

Quantitative Data

The following table summarizes the reagents and expected yield for the synthesis of this compound.[1][2]

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
Phenylacetic Acid136.153762.761.0
N-Bromosuccinimide (NBS)177.985403.031.1
AIBN164.21230.140.05
Product Molar Mass ( g/mol ) Yield
This compound215.0495%

Part 2: Core Application: β-Lactam Synthesis via [2+2] Cycloaddition

This compound can serve as a precursor for the synthesis of β-lactams by reacting it with imines.[1][3] This transformation is analogous to the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[3][4] In this protocol, the carboxylic acid is converted in situ into a reactive ketene precursor, which then undergoes a [2+2] cycloaddition with a pre-formed imine to yield the β-lactam ring. The stereochemical outcome (cis vs. trans) is highly dependent on the substituents of the reactants and the specific reaction conditions employed.[5][6][7]

Generalized Experimental Protocol

This protocol describes a general procedure. Researchers should optimize conditions based on the specific imine substrate used.

  • Imine Formation (if necessary): In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) and amine (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or toluene). Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir the mixture at room temperature for 2-4 hours or until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent and use the imine solution directly.

  • Activation of Carboxylic Acid: In a separate, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ at -78°C (dry ice/acetone bath).

  • Ketene Precursor Formation: Add a tertiary amine base (e.g., triethylamine, 2.2 eq.) to the carboxylic acid solution. Then, slowly add a reagent to form a reactive intermediate, such as thionyl chloride (1.1 eq.) or a chloroformate (e.g., ethyl chloroformate, 1.1 eq.). Stir for 30-60 minutes at low temperature. This step generates an intermediate that will eliminate to form the ketene.

  • Cycloaddition: Slowly add the previously prepared imine solution to the cold ketene precursor mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers of the β-lactam product.

Logical Workflow for β-Lactam Synthesis

G start Start proc1 Step 1: Imine Synthesis (Aldehyde + Amine) start->proc1 Prepare Reagents proc proc decision decision io io end_node End proc2 Step 2: Acid Activation (this compound in CH₂Cl₂) proc1->proc2 proc3 Step 3: Ketene Precursor (Add Base + Activating Agent) proc2->proc3 proc4 Step 4: [2+2] Cycloaddition (Combine Imine and Ketene Precursor) proc3->proc4 proc5 Step 5: Reaction Work-up (Quench, Extract, Dry) proc4->proc5 proc6 Step 6: Purification (Column Chromatography) proc5->proc6 io_out Isolated β-Lactam Products (cis and trans isomers) proc6->io_out io_out->end_node

Caption: General experimental workflow for β-lactam synthesis.

Expected Quantitative Data & Stereoselectivity

The yield and diastereomeric ratio of the β-lactam product are highly variable. The table below presents representative data to illustrate potential outcomes. The formation of cis or trans isomers is governed by the relative stability of the zwitterionic intermediate formed during the cycloaddition.[7] Generally, polar solvents and lower temperatures can influence the stereochemical outcome.[5]

Imine Substituent (R)SolventTemperature (°C)Total Yield (%)Diastereomeric Ratio (cis:trans)
PhenylDichloromethane-78 to RT65-85~30:70
4-MethoxyphenylDichloromethane-78 to RT70-90~25:75
BenzylToluene0 to RT60-80~40:60
tert-ButylTetrahydrofuran-78 to RT50-70>10:90

Note: The data in this table are illustrative and not from a single cited experiment. Actual results will vary.

Alternative Synthetic Pathways

Reformatsky-Type Reaction

An alternative approach involves a Reformatsky-type reaction.[8][9] This method typically uses an α-halo ester rather than the carboxylic acid. Therefore, this compound would first be esterified (e.g., to methyl 2-bromo-2-phenylacetate). The resulting ester can then react with an imine in the presence of activated zinc dust to form the organozinc enolate, which subsequently attacks the imine to form the β-lactam ring after cyclization.[9][10] This method is particularly useful as organozinc reagents are less basic than Grignard reagents or lithium enolates, showing greater functional group tolerance.[8][9]

Overall Synthesis Scheme

G PhenylaceticAcid Phenylacetic Acid sub1 NBS, AIBN CCl₄, Reflux PhenylaceticAcid->sub1 BromoAcid This compound sub2 1. Base, Activating Agent 2. Imine (R-N=CHR') [2+2] Cycloaddition BromoAcid->sub2 Imine Imine (R-N=CHR') BetaLactam β-Lactam Product sub1->BromoAcid sub2->BetaLactam

Caption: Synthesis of β-lactams from phenylacetic acid.

References

Application Notes and Protocols: 2-Bromo-2-phenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a versatile reagent and building block in pharmaceutical synthesis. Its chemical structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a phenyl group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of several important drug classes. These include β-lactam antibiotics, anticonvulsants, cardiovascular drugs, and amino acid derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of phenylacetic acid.

Experimental Protocol:

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Hexane

  • Ether

  • Silica gel for column chromatography

Procedure: [1]

  • To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (e.g., 376 mg, 2.77 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).

  • With stirring, add a catalytic amount of azobisisobutyronitrile (23 mg, 0.14 mmol).

  • Heat the reaction mixture to reflux at 77°C and maintain for 2 hours.

  • Monitor the reaction progress by ¹H NMR until the phenylacetic acid is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane (10.0 mL) and filter to remove succinimide.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent.

  • The final product, this compound, is obtained as a white solid.

Quantitative Data:
ReactantMolar RatioYieldPurityReference
Phenylacetic acid1.095%>98%[1]
N-Bromosuccinimide1.1
Azobisisobutyronitrile0.05

Applications in the Synthesis of Pharmaceutical Intermediates and APIs

Synthesis of Phenylglycine and its Derivatives

This compound is a key precursor for the synthesis of phenylglycine, a non-proteinogenic amino acid used in the synthesis of various pharmaceuticals.[2]

Materials:

  • This compound

  • Aqueous ammonia (d = 0.9)

  • Sodium hydroxide (0.1 M)

  • Hydrochloric acid (0.1 M)

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude this compound obtained from the previous step.

  • Pour in 200 mL of aqueous ammonia.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool. The amino acid will precipitate over several days.

  • Filter the precipitated amino acid.

  • For recrystallization, dissolve the crude product in 0.1 M NaOH and re-precipitate by adding a mixture of HCl and acetic acid to reach the isoelectric point (pH ~7).

Phenylglycine derivatives are valuable in drug discovery, with applications as:

  • Anticonvulsants: Certain phenylglycinamide derivatives have shown potent anticonvulsant activity.[3]

  • Antidiabetic agents: L-phenylglycine derivatives have been investigated as potential leads for peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

  • Antagonists of metabotropic glutamate receptors: These derivatives are crucial tools for studying the physiological and pathological roles of these receptors in the brain.

Synthesis of β-Lactam Antibiotics

This compound can be converted to a ketene precursor for the Staudinger synthesis of β-lactams, the core structure of many antibiotics.[4][5] The reaction involves the [2+2] cycloaddition of a ketene with an imine.[6]

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • An appropriate imine

  • Triethylamine or another non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the imine in an anhydrous solvent.

  • Cool the imine solution to 0°C.

  • Slowly add the 2-bromo-2-phenylacetyl chloride and triethylamine to the imine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude β-lactam by crystallization or column chromatography.

BetaLactam_Pathway cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis (Bacterial Death)

Synthesis of Cardiovascular Drugs: Clopidogrel Intermediate

The methyl ester of α-bromo(2-chloro)phenylacetic acid is a key intermediate in the synthesis of Clopidogrel, an antiplatelet agent.[2][7][8]

Materials:

  • α-Bromo(2-chloro)phenylacetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Chloroform

  • Aqueous sodium bicarbonate (10%)

Procedure: [9]

  • Dissolve α-bromo-2-chlorophenylacetic acid (350.0 g) in methanol (1.18 L).

  • Carefully add concentrated sulfuric acid (53.20 g).

  • Reflux the reaction mixture for 4 hours.

  • After completion, distill off the methanol to obtain a syrupy mass.

  • Add water (560 mL) to the residue and extract the product with chloroform (560 mL).

  • Separate the chloroform layer and wash it with 10% aqueous sodium bicarbonate solution (1.12 L).

  • Wash the chloroform extract with water.

  • Distill off the chloroform to obtain the titled compound as a syrupy mass.

Clopidogrel_Pathway cluster_platelet Platelet Clopidogrel_Active Clopidogrel (Active Metabolite) P2Y12_Receptor P2Y12 Receptor ADP ADP Platelet_Activation Platelet Activation Platelet_Aggregation Platelet Aggregation Clopidogrel_Prodrug Clopidogrel (Prodrug) Liver_Metabolism Hepatic Metabolism (CYP2C19) Clopidogrel_Prodrug->Liver_Metabolism Liver_Metabolism->Clopidogrel_Active

Synthesis of Polymandelide for Drug Delivery

This compound is a precursor for polymandelide, a biodegradable polymer with potential applications in drug delivery systems.[4] The polymerization is typically initiated by a base like triethylamine.

Materials:

  • This compound

  • Triethylamine

  • Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0°C or room temperature, depending on the desired polymer properties).

  • Slowly add triethylamine to the solution with stirring.

  • Allow the reaction to proceed for a specified time, monitoring the viscosity of the solution.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, ethanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Polymandelide_Drug_Delivery cluster_workflow Drug Delivery Workflow Drug_Encapsulation Drug Encapsulation in Polymandelide Matrix Nanoparticle_Formation Nanoparticle Formation Administration Administration (e.g., injection) Biodegradation Polymer Biodegradation Sustained_Release Sustained Drug Release Therapeutic_Effect Therapeutic Effect

Synthesis of α-Mercaptophenylacetic Acid

α-Mercaptophenylacetic acid derivatives have been investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors.[4]

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH·H₂O)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of sodium hydrosulfide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to precipitate the product.

  • Collect the crude product by filtration.

  • Recrystallize the product from a suitable solvent to obtain pure α-mercaptophenylacetic acid.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of a wide range of pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of the generalized protocols may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols: 2-Bromo-2-phenylacetic Acid as a Precursor for Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is a potent oral antiplatelet agent used extensively in the treatment and prevention of atherothrombotic events such as myocardial infarction and stroke. It functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes, which is crucial for platelet aggregation and thrombus formation. The active pharmaceutical ingredient is typically administered as clopidogrel bisulfate salt to enhance its stability and bioavailability.[1][2]

Several synthetic routes to clopidogrel have been developed. A common and efficient strategy involves the use of α-bromo-(2-chloro)phenylacetic acid as a key intermediate.[3][4] This precursor is first esterified and then condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the core structure of racemic clopidogrel. Subsequent resolution of the enantiomers and salt formation yields the desired (S)-(+)-clopidogrel bisulfate. This document provides detailed protocols and application notes for the key synthetic steps starting from 2-bromo-2-phenylacetic acid.

Synthesis Pathway Overview

The synthesis of clopidogrel from this compound involves a multi-step process. The initial step is the esterification of the carboxylic acid to form the corresponding methyl ester. This ester is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in a nucleophilic substitution reaction. The resulting racemic clopidogrel base is subsequently converted to its bisulfate salt.

Synthesis_Pathway A 2-Bromo-2-(2-chlorophenyl)acetic acid B Methyl 2-bromo-2-(2-chlorophenyl)acetate A->B Esterification C Racemic Clopidogrel Base B->C Condensation D Clopidogrel Bisulfate C->D Salt Formation reagent1 Methanol, H₂SO₄ reagent1->A:n reagent2 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, Base reagent2->B:n reagent3 H₂SO₄, Acetone reagent3->C:n

Caption: Overall synthesis pathway from the precursor to Clopidogrel Bisulfate.

Experimental Protocols

Protocol 1: Esterification of α-Bromo-2-(2-chlorophenyl)acetic Acid

This protocol details the conversion of α-bromo-2-(2-chlorophenyl)acetic acid to its methyl ester, a key intermediate for the subsequent condensation step.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Chloroform

  • 10% aqueous Sodium Bicarbonate solution

  • Water

Procedure:

  • Dissolve α-bromo-2-chlorophenylacetic acid (350.0 g) in methanol (1.18 L) in a suitable reaction vessel.[5]

  • Carefully add concentrated sulfuric acid (53.20 g) to the solution.[5]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[5]

  • After the reaction is complete (monitored by TLC), distill off the methanol under reduced pressure to obtain a syrupy mass.[5]

  • To the residual mass, add water (560 ml).[5]

  • Extract the product into chloroform (560 ml).[5]

  • Separate the chloroform layer and wash it with 10% aqueous sodium bicarbonate solution (1.12 L), followed by a final wash with water.[5]

  • Distill off the chloroform under reduced pressure to yield methyl α-bromo-2-(2-chlorophenyl)acetate as a syrupy mass.[5]

Protocol 2: Synthesis of Racemic Clopidogrel

This protocol describes the condensation of the methyl ester intermediate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride to form racemic clopidogrel.

Materials:

  • Methyl α-bromo-2-(2-chlorophenyl)acetate (from Protocol 1)

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Sodium Bicarbonate

  • Methanol

  • Chloroform

  • Water

Procedure:

  • Dissolve the methyl ester obtained in Protocol 1 (352.0 g) in methanol (1.75 L).[5]

  • Add sodium bicarbonate (264.65 g) to the mixture.[5]

  • Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (217.66 g) to the reaction mixture.[5]

  • Heat the mixture to reflux and maintain for 4 hours.[5]

  • Upon reaction completion, distill off the methanol to obtain a thick mass.[5]

  • Add water (1.4 L) to the thick mass with stirring.[5]

  • Extract the product with chloroform (2 x 675 ml).[5]

  • Combine the chloroform extracts and distill off the solvent to obtain racemic clopidogrel as a thick residual mass.[5]

Protocol 3: Preparation of Clopidogrel Bisulfate Salt (Form I)

This protocol outlines the conversion of the clopidogrel free base into its stable bisulfate salt.

Materials:

  • Racemic Clopidogrel base (from Protocol 2)

  • Acetone

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • Dissolve the clopidogrel free base (e.g., 8.03 g, 0.025 mol) in acetone (40 mL).[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add concentrated sulfuric acid (2.5 g) to the cooled solution with stirring.[2]

  • Continue stirring the mixture at 0°C for 18 hours, during which a white solid will precipitate.[2]

  • Filter the solid precipitate and wash it with cold acetone.[2]

  • Dry the collected solid under vacuum at 35°C for 10 hours to obtain clopidogrel bisulfate as a white solid.[2]

Data Presentation

The following tables summarize quantitative data from representative synthesis procedures.

Table 1: Reaction Yields and Purity

StepStarting MaterialProductYield (%)Purity (%)Reference
Esterification α-Bromo-2-chlorophenylacetic acidMethyl α-bromo-2-(2-chlorophenyl)acetate~9895.85[5]
Condensation Methyl α-bromo-2-(2-chlorophenyl)acetateRacemic Clopidogrel Base~89-[6]
Salt Formation Clopidogrel Free BaseClopidogrel Bisulfate91.899.5 (ee)[2]

Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and isolation of racemic clopidogrel.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase start Combine Reactants: - Methyl 2-bromo-2-(2-chlorophenyl)acetate - Tetrahydrothienopyridine HCl - NaHCO₃ in Methanol reflux Reflux for 4 hours start->reflux distill_meoh Distill off Methanol reflux->distill_meoh Reaction Complete add_water Add Water distill_meoh->add_water extract Extract with Chloroform add_water->extract distill_chcl3 Distill off Chloroform extract->distill_chcl3 end_product Racemic Clopidogrel (Thick Oil) distill_chcl3->end_product

Caption: Experimental workflow for the synthesis and workup of racemic clopidogrel.

References

Application Notes and Protocols for the Preparation of Polymandelide from 2-Bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymandelide (PMA), an analog of polylactide (PLA), is a biodegradable polymer with properties comparable to polystyrene, making it a promising candidate for applications in biomedical fields and as a sustainable packaging material. Its synthesis is primarily achieved through the ring-opening polymerization (ROP) of mandelide, the cyclic dimer of mandelic acid, or the ROP of mandelic acid's O-carboxyanhydride (manOCA). This document provides a comprehensive protocol for the synthesis of polymandelide, starting from 2-bromo-2-phenylacetic acid. The protocols detailed below cover the conversion of this compound to mandelic acid, the subsequent formation of the polymerizable monomers (mandelide and manOCA), and their final polymerization into polymandelide.

Overall Synthesis Workflow

The synthesis of polymandelide from this compound is a multi-step process. The overall workflow involves the initial hydrolysis of the starting material to mandelic acid. From mandelic acid, two primary routes can be taken for polymerization: one involving the synthesis of the cyclic dimer, mandelide, and the other proceeding through the formation of the O-carboxyanhydride (manOCA). Both monomers can then undergo ring-opening polymerization to yield polymandelide.

Polymandelide Synthesis Workflow A This compound B Mandelic Acid A->B Hydrolysis C Mandelide (Cyclic Dimer) B->C Dimerization D manOCA (O-Carboxyanhydride) B->D Cyclization E Polymandelide C->E ROP D->E ROP

Caption: Overall workflow for the synthesis of polymandelide from this compound.

Experimental Protocols

Part 1: Synthesis of Mandelic Acid from this compound

This initial step involves the hydrolysis of the bromo-functionalized acid to its corresponding hydroxy acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the mandelic acid with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude mandelic acid can be purified by recrystallization from water to yield a white crystalline solid.

Part 2: Monomer Synthesis from Mandelic Acid

Two primary monomers can be synthesized from mandelic acid for the subsequent polymerization: mandelide and mandelic acid O-carboxyanhydride (manOCA).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add mandelic acid (1 equivalent) and p-toluenesulfonic acid (PTSA) (0.03 equivalents) in mixed xylenes.[1]

  • Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes with stirring.[1]

  • Reaction: Heat the mixture to reflux for 3 days under a nitrogen atmosphere, with continuous removal of water via the Dean-Stark trap.[1]

  • Isolation of Rac-Mandelide: Cool the reaction to room temperature, allowing for the precipitation of racemic mandelide. Collect the precipitate by filtration and dry in vacuo.[1]

  • Isolation of Meso-Mandelide: Wash the filtrate with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. Recrystallize the resulting solid from hot ethyl acetate to obtain meso-mandelide.[1]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve mandelic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C and add a solution of triphosgene (0.9 equivalents) in anhydrous THF dropwise.[2]

  • Work-up: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Purification: Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure. The crude manOCA can be purified by recrystallization from a suitable solvent system like THF/hexane.[2]

Part 3: Ring-Opening Polymerization (ROP) to Polymandelide

Both mandelide and manOCA can be polymerized via ROP to yield polymandelide. The choice of monomer and catalyst system can influence the properties of the resulting polymer.

  • Monomer and Catalyst Preparation: In a glovebox, charge a flame-dried reaction tube with mandelide (1 equivalent) and tin(II) 2-ethylhexanoate (Sn(Oct)₂) (typically 1:100 to 1:1000 catalyst to monomer ratio).

  • Polymerization: Seal the tube and heat it in an oil bath at a temperature between 150-180 °C for 2-24 hours.[3]

  • Purification: Dissolve the resulting polymer in a suitable solvent like chloroform and precipitate it into a non-solvent such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Catalyst Preparation: Prepare a 1:1 crystalline adduct of mandelic acid and pyridine (Py·MA) as the organocatalyst.[4]

  • Polymerization: In a glovebox, dissolve manOCA (1 equivalent) and the Py·MA catalyst (typically 1:50 to 1:200 catalyst to monomer ratio) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 1-24 hours), monitoring the conversion by ¹H NMR.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of polymandelide.

Table 1: Yields of Intermediate Synthesis Steps

StepStarting MaterialProductCatalyst/ReagentTypical Yield (%)
HydrolysisThis compoundMandelic AcidNaOH>90
DimerizationMandelic AcidMandelidep-TSA25-35 (meso)
CyclizationMandelic AcidmanOCATriphosgene~70-80

Table 2: Ring-Opening Polymerization of Mandelide and manOCA

MonomerCatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn (kDa)PDI (Mw/Mn)Tg (°C)
MandelideSn(Oct)₂200:11602425.31.45100[3]
MandelideSn(Oct)₂500:1180438.11.62105[3]
manOCAPy·MA100:125215.21.15115[4]
manOCAPy·MA200:125428.91.18118[4]

Visualization of Polymerization Pathways

The two primary routes for the ring-opening polymerization of mandelic acid derivatives to form polymandelide are depicted below.

Polymerization Pathways cluster_0 Route 1: via Mandelide cluster_1 Route 2: via manOCA Mandelic_Acid1 Mandelic Acid Mandelide Mandelide Mandelic_Acid1->Mandelide Dimerization Polymandelide1 Polymandelide Mandelide->Polymandelide1 ROP (e.g., Sn(Oct)₂) Mandelic_Acid2 Mandelic Acid manOCA manOCA Mandelic_Acid2->manOCA Cyclization Polymandelide2 Polymandelide manOCA->Polymandelide2 ROP (Organocatalyst)

Caption: Two primary routes for the synthesis of polymandelide from mandelic acid.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for nucleophilic substitution reactions involving 2-bromo-2-phenylacetic acid. This compound is a valuable building block in organic synthesis due to the reactivity of the α-bromo position, which is susceptible to attack by a variety of nucleophiles.[1] The protocols outlined below are based on established methodologies and are intended to provide a robust framework for the synthesis of various α-substituted phenylacetic acid derivatives.

Introduction

This compound is a versatile reagent that can undergo nucleophilic substitution reactions, typically proceeding through an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions.[1] The presence of the carboxylic acid and the phenyl group influences the reactivity of the α-carbon. These reactions are crucial for the synthesis of a wide range of compounds, including α-amino acids, α-hydroxy acids, and α-mercapto acids, which are important intermediates in pharmaceutical development.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data for representative nucleophilic substitution reactions with this compound and its derivatives. This allows for easy comparison of reaction conditions and outcomes.

NucleophileSubstrateReagents & SolventsTemperature (°C)Time (h)Yield (%)Product
Ammonia (aq)This compoundAqueous ammoniaReflux2Not specified2-Amino-2-phenylacetic acid[3]
Sodium HydrosulfideThis compoundSodium hydrosulfide (NaSH)Not specifiedNot specifiedNot specifiedα-Mercaptophenylacetic acid[1][2]
Triethylamine tris(hydrogen fluoride)α-Bromo benzylacetic acid derivativesEt₃N·3HF, AgFNot specifiedNot specifiedup to 92%α-Fluoro benzylacetic acid derivatives[4]
Potassium Hydroxide2-Bromo-4-hydroxyphenylacetic acidKOH, 8-hydroxyquinoline copper110681%2,4-Dihydroxyphenylacetic acid[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-phenylacetic Acid (Phenylglycine)

This protocol describes the amination of this compound using aqueous ammonia.[3]

Materials:

  • This compound

  • Aqueous ammonia (d = 0.9)

  • Sodium hydroxide (NaOH) 0.1 M

  • Hydrochloric acid (HCl)

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

Procedure:

  • Place the crude this compound into a 500 mL round-bottom flask.

  • Add 200 mL of aqueous ammonia.

  • Heat the mixture to reflux with stirring for 2 hours.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Let the mixture stand for several days to allow the amino acid to precipitate. The pH of the aqueous phase should be approximately 7.[3]

  • Filter the precipitated amino acid.

  • For recrystallization, dissolve the product in 0.1 M NaOH and then precipitate it by adding HCl and acetic acid to reach the isoelectric point.[3]

Protocol 2: Synthesis of α-Mercaptophenylacetic Acid

This protocol outlines the conversion of this compound to α-mercaptophenylacetic acid via nucleophilic substitution with a hydrosulfide.[1][2]

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Appropriate solvent (e.g., ethanol, water)

  • Acid for workup (e.g., HCl)

Equipment:

  • Reaction flask

  • Stirrer

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction flask.

  • Add a solution of sodium hydrosulfide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with a dilute acid to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Visualizations

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a general experimental workflow for the nucleophilic substitution of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Weigh this compound and nucleophile C Combine reactants in flask A->C B Prepare solvent B->C D Heat and stir (if required) C->D E Monitor reaction (TLC/HPLC) D->E F Cool reaction mixture E->F Reaction complete G Quench reaction (e.g., add water/acid) F->G H Extract product with organic solvent G->H I Dry organic layer H->I J Evaporate solvent I->J K Recrystallization or column chromatography J->K sn_mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound (R-Br) SN2 Sₙ2 Pathway Start->SN2 SN1_1 Sₙ1 Pathway (Step 1) Formation of Carbocation Start->SN1_1 Nuc Nucleophile (Nu⁻) Nuc->SN2 SN1_2 Sₙ1 Pathway (Step 2) Nucleophilic Attack Nuc->SN1_2 Product Substituted Product (R-Nu) SN2->Product Leaving_Group Bromide Ion (Br⁻) SN2->Leaving_Group SN1_1->SN1_2 Carbocation Intermediate SN1_1->Leaving_Group SN1_2->Product

References

Application Notes and Protocols for GC-MS Analysis of 2-Bromo-2-phenylacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a versatile synthetic intermediate used in the development of various pharmaceutical compounds. Its reactivity, centered around the carboxylic acid and the benzylic bromide, allows for a range of chemical transformations, including esterification, amidation, and nucleophilic substitution. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring these reactions, quantifying products, and identifying byproducts. Due to the low volatility and potential thermal instability of the acid and some of its products, derivatization is often a necessary step to facilitate GC-MS analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its primary reaction products. The methodologies described herein are based on established analytical principles for similar compounds and provide a robust starting point for method development and validation.

Potential Reaction Pathways of this compound

The primary reactive sites of this compound are the carboxylic acid group and the α-bromo benzylic position. Common reactions include:

  • Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding ester.

  • Amidation: Reaction with a primary or secondary amine, often requiring activation of the carboxylic acid, produces an amide.

  • Hydrolysis: Under aqueous conditions, the bromo group can be substituted by a hydroxyl group to form 2-hydroxy-2-phenylacetic acid (mandelic acid).

G 2-Bromo-2-phenylacetic_Acid 2-Bromo-2-phenylacetic_Acid Methyl_2-bromo-2-phenylacetate Methyl_2-bromo-2-phenylacetate 2-Bromo-2-phenylacetic_Acid->Methyl_2-bromo-2-phenylacetate  Esterification  (Methanol, H+) 2-Bromo-N-alkyl-2-phenylacetamide 2-Bromo-N-alkyl-2-phenylacetamide 2-Bromo-2-phenylacetic_Acid->2-Bromo-N-alkyl-2-phenylacetamide  Amidation  (R-NH2, Activation) Mandelic_Acid Mandelic_Acid 2-Bromo-2-phenylacetic_Acid->Mandelic_Acid  Hydrolysis  (H2O)

Figure 1: Key reaction pathways of this compound.

Experimental Protocols

For reliable GC-MS analysis, derivatization of the carboxylic acid and any other polar functional groups is crucial. Two common derivatization techniques are methylation and trimethylsilylation (TMS).

Protocol 1: Methylation of Reaction Mixture

This protocol converts carboxylic acids to their corresponding methyl esters.

Reagents:

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated Sulfuric Acid (as catalyst)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Transfer 1 mg of the reaction mixture to a 2 mL vial and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Add 500 µL of a freshly prepared solution of 2 M HCl in methanol (prepared by carefully adding acetyl chloride to cold methanol).

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 500 µL of saturated sodium bicarbonate solution to neutralize the acid. Add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Trimethylsilylation (TMS) of Reaction Mixture

This protocol converts active hydrogens (on carboxylic acids, alcohols, and some amides) to TMS ethers/esters.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous, GC grade)

Procedure:

  • Sample Preparation: Transfer approximately 100 µg of the dried reaction mixture to a 2 mL autosampler vial.

  • Derivatization: Add 100 µL of anhydrous dichloromethane and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[1]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

G cluster_methylation Methylation Protocol cluster_silylation Silylation (TMS) Protocol M_Start Dried Reaction Mixture M_Add Add 2M HCl in Methanol M_Start->M_Add M_Heat Heat at 60°C for 1 hour M_Add->M_Heat M_Extract Neutralize & Extract with Hexane M_Heat->M_Extract M_Analyze Analyze by GC-MS M_Extract->M_Analyze S_Start Dried Reaction Mixture S_Add Add DCM and BSTFA + 1% TMCS S_Start->S_Add S_Heat Heat at 70°C for 30 minutes S_Add->S_Heat S_Analyze Analyze by GC-MS S_Heat->S_Analyze

Figure 2: Experimental workflows for derivatization protocols.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 40-500
Solvent Delay3-5 minutes

Data Presentation and Interpretation

Quantitative analysis should be performed using an internal standard to correct for variations in sample preparation and injection. A suitable internal standard would be a compound of similar chemical nature that is not present in the reaction mixture, for example, 4-bromobiphenyl.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the esterification of this compound with methanol, as would be determined by GC-MS analysis with an internal standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (mg/mL)
Methyl 2-bromo-2-phenylacetate~12.5151228, 2300.85
This compound (as methyl ester)~13.2151228, 2300.12
4-Bromobiphenyl (Internal Standard)~15.1232152, 761.00 (reference)
Expected Mass Spectral Fragmentation

The mass spectra of the derivatized products will show characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for bromine-containing fragments.

Methyl 2-bromo-2-phenylacetate (C₉H₉BrO₂):

  • Molecular Ion ([M]⁺): m/z 228 and 230.

  • Loss of methoxy group (-OCH₃): m/z 197 and 199.

  • Loss of bromine radical (-Br): m/z 149.

  • Tropylium ion: m/z 91 (from the phenylmethyl fragment).

  • Base Peak: Likely m/z 151 (C₈H₈O₂⁺).

TMS-derivative of this compound (C₁₁H₁₅BrO₂Si):

  • Molecular Ion ([M]⁺): m/z 286 and 288.

  • Loss of methyl group (-CH₃): m/z 271 and 273.

  • Loss of bromine radical (-Br): m/z 207.

  • TMS-related ions: m/z 73 ([Si(CH₃)₃]⁺) is a common fragment for TMS derivatives.

G cluster_methyl_ester Fragmentation of Methyl 2-bromo-2-phenylacetate cluster_tms_ester Fragmentation of TMS-2-bromo-2-phenylacetate M_Ester [C9H9BrO2]+• m/z 228/230 Frag1_Ester [C8H6BrO]+ m/z 197/199 M_Ester->Frag1_Ester - •OCH3 Frag2_Ester [C9H9O2]+ m/z 149 M_Ester->Frag2_Ester - •Br Frag3_Ester [C8H9O]+ m/z 121 Frag2_Ester->Frag3_Ester - CO Frag4_Ester [C7H7]+ m/z 91 Frag3_Ester->Frag4_Ester - CH2O M_TMS [C11H15BrO2Si]+• m/z 286/288 Frag1_TMS [C10H12BrO2Si]+ m/z 271/273 M_TMS->Frag1_TMS - •CH3 Frag2_TMS [C11H15O2Si]+ m/z 207 M_TMS->Frag2_TMS - •Br Frag3_TMS [C7H7]+ m/z 91 Frag2_TMS->Frag3_TMS - COOSi(CH3)3

Figure 3: Proposed fragmentation pathways for derivatized this compound.

Conclusion

The GC-MS methods outlined in this application note, incorporating either methylation or silylation, provide a reliable framework for the qualitative and quantitative analysis of reaction mixtures containing this compound and its products. Proper derivatization is key to achieving good chromatographic separation and obtaining informative mass spectra. The provided protocols and fragmentation data serve as a valuable resource for researchers in the pharmaceutical and chemical industries for monitoring reaction progress, determining product purity, and identifying unknown byproducts. It is recommended to validate these methods for the specific application and instrumentation to ensure data accuracy and reliability.

References

Application Notes and Protocols for 2-Bromo-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety procedures for 2-bromo-2-phenylacetic acid. It is intended to supplement, not replace, institutional safety protocols and the information provided in the Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance Solid
Melting Point 104-106 °C
InChI Key DWXSYDKEWORWBT-UHFFFAOYSA-N
CAS Number 18698-97-0

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Signal Word: Danger[1] or Warning[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are recommended.[4][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][5]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated.[3][4]

Handling and Storage Protocols

Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Dust Formation: Minimize the generation of dust.[5]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Storage
  • Container: Keep the container tightly closed.[7]

  • Conditions: Store in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[5][7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[7][8]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][8]

Accidental Release and Disposal Procedures

Accidental Release
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

  • Cleaning: Clean the spill area thoroughly.

Waste Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow and Safety Visualizations

General Laboratory Handling Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands G->H

Caption: General workflow for handling this compound.

Emergency Response for Skin Contact

The following diagram outlines the immediate steps to take in case of skin contact with this compound.

G A Skin Contact Occurs B Immediately go to Emergency Shower or Sink A->B C Remove Contaminated Clothing While Rinsing B->C D Wash Affected Area with Soap and Water for 15 min C->D E Seek Immediate Medical Attention D->E F Provide SDS to Medical Personnel E->F

Caption: Emergency procedure for skin contact.

References

Application Notes and Protocols: 2-Bromo-2-phenylacetic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-bromo-2-phenylacetic acid as a versatile starting material for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a starting point for laboratory implementation.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a carboxylic acid and an α-bromo substituent allows for sequential or one-pot reactions to construct diverse heterocyclic scaffolds. The phenyl group also provides a core structure present in many biologically active molecules. This document details its application in the synthesis of nitrogen- and sulfur-containing heterocycles.

Synthesis of this compound

A common method for the preparation of this compound is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of phenylacetic acid.

Experimental Protocol: α-Bromination of Phenylacetic Acid.[1]

A mixture of phenylacetic acid (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of phosphorus tribromide (PBr₃) (0.1 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) is refluxed until the reaction is complete (monitored by TLC or ¹H NMR). The reaction mixture is then cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
Phenylacetic acidNBS, AIBNCCl₄27795[1]

Applications in Heterocyclic Synthesis

The reactivity of the α-bromo position with various nucleophiles, coupled with the carboxylic acid functionality, enables the construction of several important heterocyclic cores.

Synthesis of Thiazolidinones and Thiazolinones

This compound and its esters are excellent precursors for the synthesis of 5-phenyl-substituted thiazolidinones and thiazolinones through reaction with thiourea. These heterocycles are known for a wide range of biological activities.

G start This compound ester reaction Cyclocondensation start->reaction reagents Thiourea, Base (e.g., NaOAc) reagents->reaction workup Workup & Purification reaction->workup product 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one workup->product

To a solution of ethyl 2-bromo-2-phenylacetate (1.0 eq) in ethanol, thiourea (1.1 eq) and anhydrous sodium acetate (1.5 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is triturated with water to remove inorganic salts, and the solid product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 2: Synthesis of 5-Phenyl-Substituted Thiazolinones

Starting MaterialNucleophileBaseSolventTime (h)TemperatureYield (%)Reference
Ethyl 2-chloro-2-phenylacetateThioureaNaOAcEthanolRefluxRefluxNot specified[2]
Synthesis of Hydantoins

Hydantoins are an important class of anticonvulsant drugs. While the direct synthesis from this compound and urea can be challenging, a two-step approach via an intermediate α-amino acid is a viable strategy.

G start This compound step1 Ammonolysis start->step1 NH₃ intermediate 2-Amino-2-phenylacetic acid step1->intermediate step2 Cyclization with a cyanate or urea derivative intermediate->step2 KCNO or Urea product 5-Phenylhydantoin step2->product

Step 1: Synthesis of 2-Amino-2-phenylacetic acid. [3] this compound is treated with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature for several hours. The product, 2-amino-2-phenylacetic acid, can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and washed with cold water.

Step 2: Cyclization to 5-Phenylhydantoin. The prepared 2-amino-2-phenylacetic acid is then reacted with potassium cyanate in water under neutral or slightly acidic conditions. The mixture is heated to facilitate the cyclization to 5-phenylhydantoin. Alternatively, heating the α-amino acid with urea can also yield the hydantoin. The product is isolated by cooling the reaction mixture and collecting the precipitated solid.

Table 3: Synthesis of 5-Phenylhydantoin (Illustrative Conditions)

IntermediateReagentSolventTemperatureYield (%)
2-Amino-2-phenylacetic acidPotassium CyanateWaterHeatingModerate to Good
Synthesis of Thieno[3,2-c]pyridine Derivatives

The ester of a substituted this compound is a key intermediate in the synthesis of the antiplatelet drug clopidogrel and its analogues. This involves the N-alkylation of a tetrahydrothienopyridine core.

G start Methyl α-bromo-2-chlorophenylacetate reaction N-Alkylation start->reaction nucleophile 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine nucleophile->reaction Base (e.g., NaHCO₃) product Clopidogrel Precursor reaction->product

A mixture of methyl α-bromo-2-chlorophenylacetate (1.0 eq), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq), and sodium bicarbonate (1.2 eq) in methanol is stirred and heated at 80°C for 6 hours. After cooling, the solids are removed by filtration, and the solvent is evaporated under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is then treated with hydrochloric acid to precipitate the hydrochloride salt of the product.

Table 4: Synthesis of a Thieno[3,2-c]pyridine Derivative

Starting MaterialNucleophileBaseSolventTime (h)Temperature (°C)Yield (%)Reference
Methyl α-bromo-2-chlorophenylacetate4,5,6,7-Tetrahydrothieno[3,2-c]pyridineNaHCO₃Methanol680Not specified[4]

Conclusion

This compound and its derivatives are highly versatile and valuable precursors for the synthesis of a wide array of heterocyclic compounds. The methodologies presented herein provide a foundation for researchers to explore the synthesis of novel, potentially bioactive molecules for applications in drug discovery and development. The ability to readily access thiazolidinones, hydantoins, and complex fused heterocyclic systems underscores the importance of this building block in modern medicinal chemistry.

References

Application Note: Purification of 2-Bromo-2-phenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Achieving high purity of this compound is crucial for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides detailed protocols for the purification of this compound using various solvent systems.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities are either much more soluble in the cold solvent or insoluble in the hot solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should exhibit a steep solubility curve, be chemically inert, and be easily removable from the purified crystals. Based on literature and experimental findings, suitable solvents include toluene, ligroin, and ethanol/water mixtures.[1][2]

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available. The following table summarizes the observed and estimated solubility characteristics in recommended solvents.

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureRemarks
TolueneLowHighEffective for single-solvent recrystallization.[1]
LigroinVery LowModerateSuitable for obtaining high purity crystals.[2]
Ethanol/WaterModerate (in Ethanol)High (in Ethanol)A mixed-solvent system useful when single solvents are not ideal. Water acts as an anti-solvent.
WaterSparingly SolubleLowGenerally not a suitable primary solvent for recrystallization.
EthanolSolubleVery SolubleCan be used in a mixed-solvent system with water.
MethanolSolubleVery SolubleSimilar to ethanol, can be used in mixed-solvent systems.
AcetoneSolubleVery SolubleMay have too high of a solubility at room temperature for good recovery.

Note: "Low," "Moderate," and "High" are qualitative descriptors based on experimental observations from literature. For a related compound, 4-bromophenylacetic acid, the solubility in ethanol is noted as 5 g/100mL, which can serve as a rough estimate.

Experimental Protocols

Safety Precautions: this compound is a corrosive and irritant substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Recrystallization from Toluene

This protocol is adapted from a documented synthesis of α-bromo-phenylacetic acids.[1]

Materials:

  • Crude this compound

  • Toluene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of toluene to the flask, just enough to wet the solid.

  • Gently heat the mixture to the boiling point of toluene (approx. 111 °C) while stirring.

  • Add small portions of hot toluene until the solid just dissolves completely. Avoid adding an excess of solvent to maximize yield.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or air dry them to a constant weight. A reported yield for a similar process is around 63-67%.[1]

Protocol 2: Recrystallization from Ligroin

This protocol is based on a detailed procedure from Organic Syntheses.[2]

Materials:

  • Crude this compound (e.g., 243 g)

  • Ligroin (boiling point range 90-120 °C, approx. 400 mL)[2]

  • Decolorizing carbon (optional, e.g., 15 g)[2]

  • Large Erlenmeyer flask or round-bottomed flask

  • Heating mantle or hot plate

  • Sintered-glass funnel

  • Freezer (-25 °C)[2]

Procedure:

  • Transfer the crude this compound into a large flask.

  • Add ligroin to the flask.

  • Heat the mixture to dissolve the solid. If using, add decolorizing carbon at this stage.[2]

  • If necessary, perform a hot filtration to remove the decolorizing carbon and any insoluble impurities.

  • Allow the solution to cool to room temperature.

  • Store the solution at -25 °C in a freezer for 12 hours to induce complete crystallization.[2]

  • Collect the crystals by filtration on a sintered-glass funnel.[2]

  • Wash the collected crystals with a small amount of cold ligroin (approx. 10 °C).[2]

  • Dry the purified crystals. This procedure has been reported to yield 60-62% of the purified acid.[2]

Protocol 3: Recrystallization from Ethanol/Water (Mixed Solvent)

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling to dissolve the solid.

  • Once the solid is completely dissolved, add hot deionized water dropwise to the boiling solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture).

  • Dry the purified crystals.

Mandatory Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Filtrate ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Purified Crystals washing->drying end Pure this compound drying->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting

IssuePossible CauseSolution
Oiling OutThe boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble.Use a lower-boiling solvent or a more polar solvent mixture.
No Crystals FormToo much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal.
Low RecoveryToo much solvent was used. The crystals were washed with solvent that was not cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Pre-warm the filtration apparatus.
Crystals are ColoredColored impurities were not fully removed.Use activated charcoal during the dissolution step. Repeat the recrystallization.

Conclusion

Recrystallization is an effective method for the purification of this compound. The choice of solvent is crucial, with toluene and ligroin being effective single-solvent systems, and an ethanol/water mixture providing a viable mixed-solvent alternative. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can obtain high-purity this compound for their synthetic needs.

References

Application Notes and Protocols: 2-Bromo-2-phenylacetic Acid as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetic acid is a versatile bifunctional molecule widely utilized as a key intermediate in organic synthesis. Its structure, featuring a carboxylic acid group and a reactive α-bromo substituent, allows for a diverse range of chemical transformations. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. The presence of the bromine atom at the alpha position to the carboxylic acid enhances the reactivity of both functional groups, enabling its participation in various reactions such as nucleophilic substitutions, esterifications, and cycloadditions.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to facilitate reproducibility.

Synthesis of this compound

The most common method for the preparation of this compound is the α-bromination of phenylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic approach, though modern methods often utilize N-bromosuccinimide (NBS) for a more controlled and milder reaction.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes the synthesis of this compound from phenylacetic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[1][2]

Reaction Scheme:

G phenylacetic_acid Phenylacetic Acid bromo_acid This compound phenylacetic_acid->bromo_acid nbs NBS, AIBN ccl4 CCl4, Reflux

Figure 1: Synthesis of this compound.

Materials:

  • Phenylacetic acid

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.05 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.

Quantitative Data:

ParameterValueReference
Phenylacetic Acid1.0 eq[1]
N-Bromosuccinimide (NBS)1.1 eq[1]
AIBN0.05 eq[1]
SolventCarbon Tetrachloride[1]
Reaction TemperatureReflux (~77°C)[1]
Reaction Time2-4 hours[1]
Yield up to 95% [1]

Applications in Organic Synthesis

Synthesis of β-Lactams (Azetidin-2-ones)

This compound is a precursor to 2-bromo-2-phenylacetyl chloride, which serves as a ketene precursor in the Staudinger synthesis of β-lactams.[3] β-Lactams are a critical structural motif in many antibiotic drugs.

This protocol outlines the synthesis of a 3-bromo-3-phenyl-azetidin-2-one from 2-bromo-2-phenylacetyl chloride and an imine.

Reaction Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Staudinger Cycloaddition BromoAcid This compound ThionylChloride SOCl₂ or (COCl)₂ BromoAcid->ThionylChloride AcidChloride 2-Bromo-2-phenylacetyl Chloride ThionylChloride->AcidChloride AcidChloride2 2-Bromo-2-phenylacetyl Chloride AcidChloride->AcidChloride2 Aldehyde Aldehyde/Ketone Amine Primary Amine Aldehyde->Amine Imine Imine (Schiff Base) Amine->Imine Imine2 Imine Imine->Imine2 Base Triethylamine (Et₃N) AcidChloride2->Base BetaLactam β-Lactam Imine2->BetaLactam Ketene In situ Ketene Formation Base->Ketene Ketene->Imine2

Figure 2: Workflow for β-Lactam Synthesis.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • An appropriate aldehyde or ketone

  • A primary amine

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

Step 1: Formation of 2-Bromo-2-phenylacetyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Staudinger Cycloaddition

  • In a separate flask, dissolve the desired imine (1.0 eq) and anhydrous triethylamine (1.2 eq) in an anhydrous solvent.

  • Cool the solution to 0°C.

  • Add a solution of 2-bromo-2-phenylacetyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the imine solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired β-lactam.

Quantitative Data (Staudinger Reaction):

ParameterValue
2-Bromo-2-phenylacetyl Chloride1.0 eq
Imine1.0 eq
Triethylamine1.2 eq
SolventAnhydrous Dichloromethane or Toluene
Reaction Temperature0°C to Room Temperature
Reaction Time12-24 hours
Typical Yield Variable (Substrate Dependent)
Synthesis of α-Mercaptophenylacetic Acid

The bromine atom in this compound can be readily displaced by sulfur nucleophiles to introduce a thiol group.

This protocol details the conversion of this compound to α-mercaptophenylacetic acid using sodium hydrosulfide.[4]

Reaction Scheme:

G bromo_acid This compound mercapto_acid α-Mercaptophenylacetic Acid bromo_acid->mercapto_acid nash NaSH water H₂O

Figure 3: Synthesis of α-Mercaptophenylacetic Acid.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Add a solution of sodium hydrosulfide (1.1 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure α-mercaptophenylacetic acid.

Quantitative Data:

ParameterValue
This compound1.0 eq
Sodium Hydrosulfide1.1 eq
SolventWater
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Typical Yield Good to Excellent
Amide Bond Formation

The carboxylic acid functionality of this compound can be converted to an amide via standard coupling methods or after activation to the corresponding acid chloride.

This protocol describes the synthesis of an N-substituted-2-bromo-2-phenylacetamide.

Reaction Workflow:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation BromoAcid This compound ThionylChloride SOCl₂ or (COCl)₂ BromoAcid->ThionylChloride AcidChloride 2-Bromo-2-phenylacetyl Chloride ThionylChloride->AcidChloride AcidChloride2 2-Bromo-2-phenylacetyl Chloride AcidChloride->AcidChloride2 Amine Primary or Secondary Amine AcidChloride2->Amine Base Pyridine or Et₃N Amine->Base Amide N-substituted-2-bromo-2-phenylacetamide Base->Amide

Figure 4: Workflow for Amide Synthesis.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Prepare 2-bromo-2-phenylacetyl chloride from this compound as described in the β-lactam synthesis protocol.

  • In a separate flask, dissolve the amine (1.0 eq) and the base (1.1 eq) in an anhydrous solvent.

  • Cool the solution to 0°C.

  • Add a solution of 2-bromo-2-phenylacetyl chloride (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data (Amidation):

ParameterValue
2-Bromo-2-phenylacetyl Chloride1.0 eq
Amine1.0 eq
Base1.1 eq
SolventAnhydrous Dichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time2-4 hours
Typical Yield High

Safety Precautions

This compound and its derivatives are corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for the efficient construction of a variety of important chemical scaffolds. The protocols provided in these application notes offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors. Careful optimization of reaction conditions may be necessary depending on the specific substrates used.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of phenylacetic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of α-bromo-phenylacetic acid, focusing on the identification and mitigation of side reactions.

FAQ 1: My reaction is producing significant amounts of aromatic brominated byproducts. How can I increase the selectivity for α-bromination?

Answer:

The formation of ortho- and para-brominated phenylacetic acid is a common side reaction resulting from electrophilic aromatic substitution (EAS) on the phenyl ring.[1][2] To favor α-bromination, consider the following troubleshooting steps:

  • Change of Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, particularly in the Hell-Volhard-Zelinsky (HVZ) reaction, it is also a reagent for EAS.[2] Using N-bromosuccinimide (NBS) is often preferred to achieve higher selectivity for α-bromination.[3]

  • Initiation Method: When using NBS, the reaction should be initiated under conditions that favor a radical mechanism over an ionic one. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation (e.g., a sunlamp) will generate bromine radicals that selectively abstract the α-hydrogen.[4][5]

  • Solvent Choice: The reaction should be conducted in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) to minimize the potential for ionic intermediates that could lead to EAS.[5]

FAQ 2: I am observing the formation of a di-brominated product. How can this be avoided?

Answer:

Di-bromination can occur at the α-position if a second α-hydrogen is present and reaction conditions are harsh or an excess of the brominating agent is used. While phenylacetic acid only has one α-hydrogen, impurities or alternative starting materials might be susceptible. More commonly, a second bromine atom can add to the aromatic ring.

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is common to ensure full conversion of the starting material, but a large excess should be avoided.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or ¹H NMR to avoid prolonged reaction times after the starting material has been consumed. Elevated temperatures can also promote side reactions, so the reaction should be run at the minimum temperature required for initiation and propagation.[6]

FAQ 3: My final product is contaminated with an ester. What is the source of this impurity?

Answer:

Ester formation is a likely side reaction if an alcohol is present during the reaction or workup, especially under acidic conditions. The intermediate in the Hell-Volhard-Zelinsky reaction, an α-bromo acyl bromide, is highly reactive and will readily react with nucleophiles like alcohols to form esters.[7]

  • Solvent Purity: Ensure that all solvents are anhydrous.

  • Workup Procedure: If the reaction is quenched with an alcohol (e.g., methanol or ethanol) instead of water, the corresponding α-bromo ester will be formed.[7] The standard procedure involves an aqueous workup to hydrolyze the acyl bromide intermediate back to the carboxylic acid.[1][8]

FAQ 4: The yield of my reaction is low, and I suspect decarboxylation. Is this a known side reaction?

Answer:

Decarboxylation, the loss of CO₂, is a potential side reaction for certain carboxylic acids under harsh thermal conditions.[9] While less commonly reported for phenylacetic acid bromination under standard radical conditions, it can contribute to lower yields, especially if the reaction is overheated or run for an extended period.

  • Temperature Control: Maintain the reaction at the optimal temperature, typically the reflux temperature of the solvent (e.g., CCl₄ at 77°C), without excessive heating.

  • Reaction Monitoring: Avoid unnecessarily long reaction times by monitoring the consumption of the starting material.

Summary of Reaction Conditions and Side Products

Side Reaction/IssueFavored ByMitigation StrategiesKey Byproducts
Electrophilic Aromatic Substitution Use of Br₂, polar solvents, Lewis acid catalysts.Use NBS with a radical initiator (AIBN) or light in a non-polar solvent (CCl₄).[3][5]2-bromo-phenylacetic acid, 4-bromo-phenylacetic acid.[2]
Di-bromination Large excess of brominating agent, prolonged reaction times, high temperatures.Use 1.05-1.1 equivalents of brominating agent, monitor reaction progress.2,2-dibromo-phenylacetic acid (if possible), α-bromo-(bromophenyl)acetic acids.[10]
Ester Formation Presence of alcohols during reaction or workup.Use anhydrous solvents and quench the reaction with water, not alcohol.[7]Methyl 2-bromo-2-phenylacetate, Ethyl 2-bromo-2-phenylacetate.
Decarboxylation High temperatures, extended reaction times.Maintain controlled heating and monitor the reaction to determine the endpoint.[9]Bromomethylbenzene.

Experimental Protocols

α-Bromination of Phenylacetic Acid using NBS

This protocol is designed to favor α-bromination and minimize side reactions, particularly electrophilic aromatic substitution.

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexane

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.

  • Add a catalytic amount of AIBN (approx. 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or ¹H NMR until the phenylacetic acid is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Dilute the reaction mixture with hexane and filter to remove the succinimide.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ether eluent system) to yield pure α-bromo-phenylacetic acid as a white solid. A high yield (e.g., 95%) can be expected with this method.

Visualizations

Reaction Pathways

BrominationPathways cluster_main Main Reaction: α-Bromination (Radical Pathway) cluster_side Side Reaction: Electrophilic Aromatic Substitution PA Phenylacetic Acid PA_Rad Phenylacetyl Radical PA->PA_Rad H• abstraction Br_Rad Br• Br_Rad->PA_Rad Product α-Bromo-phenylacetic Acid PA_Rad->Product + Br• from NBS NBS NBS NBS->Product Succinimide Succinimide NBS->Succinimide AIBN AIBN (Initiator) AIBN->Br_Rad Initiation PA2 Phenylacetic Acid Sigma Sigma Complex PA2->Sigma Electrophilic Attack Br2 Br₂ Br2->Sigma LewisAcid Lewis Acid (optional) LewisAcid->Br2 Polarization AromaticProduct o/p-Bromo- phenylacetic Acid Sigma->AromaticProduct -H⁺

Caption: Main and side reaction pathways in the bromination of phenylacetic acid.

Experimental Workflow

ExperimentalWorkflow start Start reagents 1. Combine Phenylacetic Acid, NBS, AIBN in CCl₄ start->reagents reflux 2. Heat to Reflux (77°C) reagents->reflux monitor 3. Monitor Reaction (TLC / ¹H NMR) reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete filter1 5. Dilute with Hexane & Filter Succinimide cool->filter1 wash 6. Aqueous Wash filter1->wash dry 7. Dry Organic Layer (Na₂SO₄) wash->dry evaporate 8. Concentrate in vacuo dry->evaporate purify 9. Column Chromatography evaporate->purify product Pure α-Bromo- phenylacetic Acid purify->product

Caption: Workflow for the synthesis and purification of α-bromo-phenylacetic acid.

References

troubleshooting low conversion in 2-bromo-2-phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromo-2-phenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Conversion and Side Reactions

This guide addresses specific problems that can lead to low yields and the formation of impurities during the synthesis of this compound via common synthetic routes.

Synthesis Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction of Phenylacetic Acid

The HVZ reaction is a standard method for the α-bromination of carboxylic acids. However, achieving high yields can be challenging due to the harsh reaction conditions.

Question: Why is my yield of this compound low when using the Hell-Volhard-Zelinsky (HVZ) reaction?

Answer: Low conversion in the HVZ reaction can be attributed to several factors:

  • Incomplete formation of the acyl bromide intermediate: The reaction proceeds through an acyl bromide, which enolizes more readily than the carboxylic acid. Insufficient catalyst (e.g., PBr₃ or red phosphorus) can lead to a low concentration of this key intermediate.

  • Suboptimal reaction temperature: The HVZ reaction often requires high temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of side products.

  • Insufficient reaction time: The reaction can be slow, and incomplete conversion may be due to an insufficient reflux period. Some procedures call for refluxing for 2-3 days to ensure the reaction goes to completion.[1]

  • Moisture in the reaction: Phosphorus tribromide is sensitive to moisture and will decompose, reducing its effectiveness as a catalyst. Ensure all glassware is dry and reagents are anhydrous.

  • Side reactions: At high temperatures, elimination reactions can occur, leading to the formation of unsaturated byproducts.

Troubleshooting Workflow for HVZ Reaction

start Low Yield in HVZ Reaction check_catalyst Check PBr₃/Phosphorus Amount and Quality start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity and Dryness start->check_reagents increase_catalyst Increase catalyst loading incrementally. check_catalyst->increase_catalyst optimize_temp Optimize reaction temperature. Too low: slow reaction. Too high: decomposition. check_conditions->optimize_temp extend_time Increase reaction time and monitor by TLC/GC. check_conditions->extend_time dry_reagents Ensure anhydrous conditions. Dry solvent and glassware. check_reagents->dry_reagents solution Improved Yield increase_catalyst->solution optimize_temp->solution extend_time->solution dry_reagents->solution

Caption: Troubleshooting workflow for low yield in the HVZ reaction.

Synthesis Route 2: Bromination of Mandelic Acid

This method involves the nucleophilic substitution of the hydroxyl group in mandelic acid with a bromide, typically from hydrobromic acid (HBr).

Question: I am getting a low yield and significant impurities when synthesizing this compound from mandelic acid. What could be the cause?

Answer: Low yields in this synthesis are often due to the following:

  • Incomplete reaction: The conversion of the hydroxyl group to a bromide can be an equilibrium process. Insufficiently strong HBr or inadequate reaction time can lead to incomplete conversion.

  • Formation of ethers: Under acidic conditions, mandelic acid can undergo self-condensation to form ethers, especially if the temperature is too high.

  • Oxidation of mandelic acid: If using bromine as a reagent, oxidation of the secondary alcohol in mandelic acid to a ketone (benzoylformic acid) can occur, which is a known side reaction.

  • Work-up issues: The product, this compound, can be susceptible to hydrolysis back to mandelic acid during the work-up if conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common laboratory and industrial methods include:

  • The Hell-Volhard-Zelinsky (HVZ) reaction of phenylacetic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3][4]

  • Substitution reaction on mandelic acid using a strong acid like concentrated hydrobromic acid (HBr).

  • Reaction of a benzaldehyde with bromoform (CHBr₃) and a strong base like potassium hydroxide (KOH).[5]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and reaction conditions.

  • The HVZ reaction can have yields ranging from 60% to over 90%, depending on the specific protocol and scale.[1][6]

  • Synthesis from benzaldehyde can yield between 50% and 75% depending on the substituents on the aromatic ring.[5]

  • A method using N-Bromosuccinimide (NBS) as the brominating agent has been reported with a yield of 95%.[6]

Q3: What are some common impurities in the final product?

A3: Common impurities include:

  • Unreacted starting material (phenylacetic acid or mandelic acid).

  • Mandelic acid, if the synthesis starts from benzaldehyde and reaction conditions are not optimized.[5]

  • Di-brominated products, although less common for this specific substrate.

  • Polymeric material, especially in the HVZ reaction if the temperature is too high.[1]

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying this compound. Solvents like ligroin or toluene have been reported to be effective.[1][5] Column chromatography can also be used for smaller-scale purifications.[6]

Data Presentation

The following tables summarize reported yields for the synthesis of this compound and its derivatives under various conditions.

Table 1: Synthesis of Substituted α-bromo-phenylacetic acids from Benzaldehydes [5]

ExampleYield
2HH51%
3H4-Cl74%
4H2-Br71%
5H2-F65%
62-Cl4-Cl68%

Conditions: Substituted benzaldehyde, CHBr₃, and KOH.

Table 2: Comparison of Different Bromination Methods for Phenylacetic Acid

MethodBrominating AgentCatalyst/InitiatorSolventTemperatureReaction TimeYieldReference
HVZBr₂PCl₃BenzeneReflux2-3 days60-62%[1]
Radical BrominationNBSAIBNCCl₄77°C2 hours95%[6]

Experimental Protocols

Protocol 1: Hell-Volhard-Zelinsky (HVZ) Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Phenylacetic acid

  • Phosphorus trichloride (PCl₃)

  • Bromine (Br₂)

  • Benzene (or another suitable inert solvent)

  • Ligroin (for recrystallization)

  • Decolorizing carbon

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add phenylacetic acid (1.69 moles), benzene (750 ml), phosphorus trichloride (0.12 mole), and bromine (1.80 moles).

  • Heat the solution at a gentle reflux for 2-3 days until the color of the bromine is discharged.

  • Cool the solution to room temperature and let it stand for 1 hour.

  • Decant the solution from any polymeric material into a distillation flask.

  • Remove the solvent by distillation under reduced pressure.

  • Pour the resulting oil into ligroin (250-300 ml) and heat to dissolve.

  • Store the solution at -25°C for 12 hours to crystallize the product.

  • Filter the solid product and wash with cold ligroin.

  • Recrystallize the crude product from ligroin with decolorizing carbon to obtain pure this compound.

Experimental Workflow for HVZ Synthesis

start Start reactants Combine Phenylacetic Acid, PCl₃, Br₂, and Benzene start->reactants reflux Reflux for 2-3 days reactants->reflux cool Cool to Room Temperature reflux->cool decant Decant from Polymeric Material cool->decant distill Remove Solvent under Reduced Pressure decant->distill crystallize Crystallize from Ligroin at -25°C distill->crystallize filter Filter and Wash with Cold Ligroin crystallize->filter recrystallize Recrystallize with Decolorizing Carbon filter->recrystallize end Pure this compound recrystallize->end

Caption: Step-by-step workflow for the HVZ synthesis.

Protocol 2: Synthesis from 2-chlorobenzaldehyde

This protocol is adapted from a US Patent.[5]

Materials:

  • 2-chlorobenzaldehyde

  • Tribromomethane (CHBr₃)

  • Dioxane

  • Potassium hydroxide (KOH)

  • Ice

  • Isopropyl ether

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Prepare a solution of 2-chlorobenzaldehyde (100 g) and tribromomethane (198 g) in dioxane (60 ml).

  • In a separate vessel, prepare a vigorously stirred mixture of ice (160 g), potassium hydroxide (160 g), and dioxane (100 ml) at approximately 0°C.

  • Add the solution from step 1 to the mixture from step 2.

  • After one hour, add 1 liter of water and continue stirring for 18 hours at a temperature between 0°C and 5°C.

  • Wash the aqueous phase three times with 400 ml of cold isopropyl ether.

  • Acidify the aqueous phase by adding concentrated hydrochloric acid.

  • Extract the product twice with 400 ml of toluene.

  • Dry the toluene phase and evaporate the solvent to isolate the final product.

  • Recrystallize from toluene to obtain pure α-bromo(2-chloro)phenylacetic acid.

References

Technical Support Center: Purification of 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-bromo-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound, particularly when synthesized via Hell-Volhard-Zelinsky (HVZ) bromination of phenylacetic acid, include:

  • Unreacted Phenylacetic Acid: Incomplete bromination can leave starting material in the product mixture.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of 2,2-dibromo-2-phenylacetic acid.

  • Reagents and their byproducts: Residual phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) and their respective byproducts (e.g., succinimide) may be present.[1][2][3]

  • Hydrolysis Products: this compound is susceptible to hydrolysis, which can lead to the formation of mandelic acid, especially in the presence of moisture.[4]

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often due to trace impurities or degradation products. Potential causes include:

  • Residual Bromine: Traces of elemental bromine from the synthesis can impart a yellow or brownish color.

  • Degradation: Alpha-bromo acids can be unstable and may decompose over time, especially when exposed to light, heat, or moisture, leading to colored byproducts.

  • Side-Reaction Products: Minor, colored byproducts from the synthesis that were not fully removed during initial purification steps.

To address discoloration, consider the following:

  • Recrystallization: A second recrystallization, potentially with the addition of a small amount of decolorizing carbon (activated charcoal), can effectively remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can separate the desired product from the colored impurities.[1]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To minimize degradation and maintain purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Inert atmosphere (e.g., nitrogen or argon) storage is recommended for long-term stability to prevent hydrolysis and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are inhibiting crystallization.Choose a lower-boiling point solvent or a solvent mixture. Add a small amount of additional hot solvent to ensure complete dissolution before cooling. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Pre-purify the crude material using a short silica plug filtration.
Low recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization during hot filtration.Select a solvent or solvent system in which the compound has lower solubility at cold temperatures. Ensure the solution is fully saturated at the higher temperature before cooling. Minimize the amount of solvent used. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is still impure after recrystallization The chosen solvent does not effectively separate the product from a specific impurity. The cooling process was too rapid, trapping impurities within the crystals.Try a different recrystallization solvent or a multi-solvent system. Perform a second recrystallization. Allow for slow cooling to promote the formation of purer crystals. Consider purification by column chromatography for difficult-to-remove impurities.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities Inappropriate solvent system (eluent). Overloading the column. Improperly packed column (channeling).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Use a gradient elution if a single solvent system is ineffective. Ensure the amount of crude material is appropriate for the size of the column. Pack the column carefully to ensure a uniform stationary phase.
Product is not eluting from the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ether mixture, slowly increase the proportion of ether.[1]
Product elutes too quickly with impurities The eluent is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ether mixture, increase the proportion of hexane.[1]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization. A common solvent for this procedure is toluene.[4]

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze the purity using techniques like HPLC or NMR.

Silica Gel Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities based on their differential adsorption to a silica gel stationary phase.

Methodology:

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial eluent (e.g., a non-polar solvent like hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity, such as n-hexane/ether (e.g., in a 2:1 v/v ratio).[1] The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the final product using HPLC, NMR, and melting point analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 analysis HPLC, NMR, Melting Point recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt issue Problem Encountered? start->issue success Pure Crystals Obtained issue->success No oiling_out Oiling Out issue->oiling_out Yes (Oiling) low_recovery Low Recovery issue->low_recovery Yes (Low Yield) impure_product Product Still Impure issue->impure_product Yes (Impure) solution_oiling Change solvent Slower cooling Seed crystal oiling_out->solution_oiling solution_recovery Use less solvent Change solvent system low_recovery->solution_recovery solution_impurity Second recrystallization Slower cooling Column chromatography impure_product->solution_impurity solution_oiling->start Retry solution_recovery->start Retry solution_impurity->start Retry/Alternative

Caption: Troubleshooting logic for recrystallization of this compound.

References

preventing decomposition of 2-bromo-2-phenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information and troubleshooting advice to prevent the decomposition of 2-bromo-2-phenylacetic acid during storage. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary cause of decomposition is the high reactivity of the bromine atom at the alpha position (the carbon adjacent to the carboxylic acid). This makes the compound susceptible to nucleophilic substitution and elimination reactions. The main degradation pathways are:

  • Hydrolysis: Reaction with water (moisture) is a significant concern, leading to the formation of 2-hydroxy-2-phenylacetic acid (mandelic acid) and hydrobromic acid.

  • Dehydrobromination: Under basic conditions or upon heating, the compound can undergo elimination to form phenylglyoxylic acid.

  • Reaction with Nucleophiles: Other nucleophiles present in the storage environment can displace the bromide.

Q2: What are the visible signs of decomposition?

A2: Decomposition may not always be visible, but you might observe:

  • Discoloration: The white to off-white solid may develop a yellowish or brownish tint.

  • Clumping or Caking: Due to the release of hydrobromic acid and subsequent water absorption.

  • Pungent Odor: A sharp, acidic odor may become noticeable due to the formation of hydrobromic acid.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container made of a non-reactive material such as glass with a PTFE-lined cap.

Q4: Are there any chemicals that should not be stored near this compound?

A4: Yes, to prevent accidental reactions and degradation, avoid storing it near:

  • Bases: Strong and weak bases can promote dehydrobromination.

  • Oxidizing Agents: Can lead to unwanted side reactions.

  • Nucleophiles: Amines, alcohols, and thiols can react with the compound.

  • Metals: Some metals can catalyze decomposition.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reduced purity observed in a new batch Improper shipping or initial storage conditions.Perform a purity analysis (e.g., HPLC, NMR) upon receipt. If purity is below specification, contact the supplier immediately.
Inconsistent experimental results Decomposition of the starting material.Re-analyze the purity of your stored this compound. If degradation is confirmed, use a fresh, high-purity batch for your experiments.
pH of the solution changes over time Hydrolysis leading to the formation of hydrobromic acid.Prepare solutions fresh before use. If a stock solution must be stored, use an aprotic, dry solvent and store under an inert atmosphere at low temperature.
Visible discoloration or clumping of the solid Significant decomposition has occurred.The material is likely of low purity and should be disposed of according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to detect the presence of its primary hydrolysis product, 2-hydroxy-2-phenylacetic acid.

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak areas and retention times of the sample to the standard. The appearance of a peak corresponding to 2-hydroxy-2-phenylacetic acid indicates hydrolysis.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.

Materials:

  • High-purity this compound

  • Climate-controlled stability chambers

  • HPLC system for purity analysis

Procedure:

  • Initial Analysis: Determine the initial purity of a single batch of this compound using the HPLC method described above (this is the T=0 time point).

  • Sample Storage: Place accurately weighed samples into separate, sealed vials. Store the vials under the following conditions:

    • 25 °C / 60% Relative Humidity (RH)

    • 40 °C / 75% RH

    • Refrigerated (2-8 °C) as a control

  • Time Points: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition.

  • Analysis: Analyze the purity of each sample by HPLC.

  • Data Evaluation: Plot the percentage of this compound remaining against time for each condition. This data can be used to estimate the rate of decomposition under different storage conditions.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) A->B Hydrolysis C Phenylglyoxylic Acid A->C Dehydrobromination D Hydrobromic Acid (HBr) A->D E Water (H2O) E->A F Base / Heat F->A ExperimentalWorkflow Accelerated Stability Study Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis A Receive/Synthesize This compound B Initial Purity Analysis (T=0) (HPLC, NMR) A->B C 25°C / 60% RH B->C D 40°C / 75% RH B->D E 2-8°C (Control) B->E F Purity Analysis at Time Points (T=x) C->F D->F E->F G Data Evaluation (Decomposition Rate) F->G H Shelf-life Estimation G->H

solvent effects on the reactivity of 2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of the bromine atom in this compound?

A1: The reactivity is primarily governed by the reaction mechanism, which can be either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).[1] The choice between these pathways is influenced by:

  • Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the Sₙ1 pathway. Polar aprotic solvents (e.g., DMSO, acetone) do not solvate nucleophiles as effectively, which increases their reactivity and favors the Sₙ2 pathway.[2][3]

  • Nucleophile: Strong, unhindered nucleophiles favor the Sₙ2 mechanism, while weak or neutral nucleophiles (which often act as the solvent in solvolysis) favor the Sₙ1 mechanism.[4]

  • Substrate Structure: The phenyl group stabilizes the adjacent carbocation through resonance, making the Sₙ1 pathway highly accessible for this benzylic halide.[4]

Q2: What are the common side reactions to be aware of when using this compound?

A2: The main competing side reaction is elimination (E1 or E2), which can occur in the presence of strong, sterically hindered bases. Another potential issue, particularly during its synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction, is the formation of di-brominated products if reaction conditions are not carefully controlled.[5] During substitution reactions, if water is present, hydrolysis to form 2-hydroxy-2-phenylacetic acid (mandelic acid) can occur.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate (KMnO₄) or visualization under UV light are effective for visualizing the spots. For kinetic studies or detailed mechanistic analysis, ¹H NMR spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals over time.

Q4: What are the key safety precautions for handling this compound?

A4: this compound is a corrosive solid. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Troubleshooting Guides

Problem 1: Low or No Yield During Synthesis (α-Bromination)

Symptom: After performing the Hell-Volhard-Zelinsky (HVZ) reaction on phenylacetic acid, TLC or NMR analysis shows mostly unreacted starting material.

Possible Cause Solution
Insufficient Catalyst (PBr₃) The reaction requires at least a catalytic amount of PBr₃ to convert the carboxylic acid to the more reactive acyl bromide intermediate.[6] Ensure you have added the correct stoichiometric amount (typically 0.1-0.3 equivalents). If using red phosphorus and bromine to generate PBr₃ in situ, ensure they are of high purity.
Inactive Brominating Agent (Br₂ or NBS) Bromine can degrade over time. Use a fresh bottle or purify it if necessary. If using N-Bromosuccinimide (NBS), ensure it has been stored in a cool, dark, and dry place.
Reaction Temperature Too Low The HVZ reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[7] Ensure your reaction is heated adequately.
Premature Quenching Adding the hydrolysis agent (water) too early will destroy the acyl bromide intermediate and halt the reaction.[5] Ensure the bromination step is complete (as monitored by TLC or NMR) before adding water.
Problem 2: Low Yield in Nucleophilic Substitution Reaction

Symptom: Reaction of this compound with a nucleophile results in low conversion to the desired product.

Possible Cause Solution
Incorrect Solvent Choice The solvent has a profound effect on the reaction pathway. For strong nucleophiles (e.g., azide, cyanide), a polar aprotic solvent like DMSO or DMF is ideal to promote an Sₙ2 reaction.[2] For weak nucleophiles (e.g., water, alcohols), a polar protic solvent is needed to promote an Sₙ1 reaction.[8] Using a nonpolar solvent will slow both reaction types significantly.
Nucleophile is Too Weak/Base is Not Strong Enough If the reaction requires deprotonation of the nucleophile or the carboxylic acid, ensure the base used (e.g., triethylamine, sodium bicarbonate) is strong enough and present in sufficient quantity (at least one equivalent).[9]
Steric Hindrance If using a bulky nucleophile, the Sₙ2 pathway may be sterically hindered. In this case, switching to conditions that favor an Sₙ1 mechanism (polar protic solvent) might be more effective.
Low Reaction Temperature Many substitution reactions require heating to overcome the activation energy barrier. Consider increasing the temperature, but be mindful of potential side reactions like elimination.

Quantitative Data Summary

The choice of solvent dramatically affects the rate and mechanism of nucleophilic substitution. While specific kinetic data for this compound is sparse in readily available literature, the following table illustrates the expected trends for a typical benzylic halide undergoing Sₙ1 and Sₙ2 reactions.

Table 1: Relative Reaction Rates in Different Solvents (Illustrative)

Solvent TypeExample SolventsDielectric Constant (ε)Sₙ1 RateSₙ2 RateRationale
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)High (30-80)Fastest SlowStabilizes both the departing leaving group and the carbocation intermediate, accelerating the rate-determining step of Sₙ1.[8] It solvates and weakens the nucleophile, slowing Sₙ2.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (20-50)SlowFastest Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective strength for Sₙ2.[3] It does not effectively stabilize the carbocation intermediate for Sₙ1.
Nonpolar Hexane, Toluene, Carbon Tetrachloride (CCl₄)Low (2-4)Slowest Slowest Does not effectively stabilize charged intermediates or transition states required for either mechanism.

Note: This table provides a qualitative comparison of expected reaction rates. Actual rates depend on the specific substrate, nucleophile, and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via HVZ Reaction

This protocol is adapted from established Hell-Volhard-Zelinsky reaction procedures.[6][7]

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Azobisisobutyronitrile (AIBN) or phosphorus tribromide (PBr₃) as a catalyst

  • Hexane

  • Ethyl acetate

Procedure:

  • Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetic acid (1.0 eq).

  • Reagents: Add the solvent (e.g., CCl₄, ~5 mL per gram of acid), followed by N-Bromosuccinimide (1.1 eq).

  • Initiation: With stirring, add a catalytic amount of AIBN (0.05 eq) or PBr₃ (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the phenylacetic acid spot.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with hexane to precipitate the succinimide byproduct.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the solid succinimide.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate, 2:1 v/v) to yield the pure product as a white solid.[7]

Protocol 2: Nucleophilic Substitution - Synthesis of an α-Amino Acid Derivative

This is a general procedure for the reaction with an amine nucleophile.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine) (2.2 eq)

  • Polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., NaHCO₃ or Et₃N) (optional, if amine salt is used)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in the chosen polar aprotic solvent in a round-bottom flask with a magnetic stir bar.

  • Amine Addition: Add the amine (2.2 eq) to the solution. The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct and the carboxylic acid proton.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) for 4-12 hours. Monitor the reaction by TLC.

  • Workup: After completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the product and unreacted amine.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amino acid derivative can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Phenylacetic Acid + NBS + Catalyst in CCl4 reaction Heat to Reflux (2-4 hours) start->reaction 1. Reagents monitoring Monitor by TLC reaction->monitoring 2. Reaction monitoring->reaction Incomplete cool Cool to RT monitoring->cool Complete precipitate Add Hexane, Filter Succinimide cool->precipitate 3. Quench concentrate Concentrate Filtrate precipitate->concentrate 4. Isolate purify Column Chromatography concentrate->purify 5. Purify product Pure 2-Bromo-2- phenylacetic Acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanisms cluster_sn1 Sₙ1 Pathway cluster_sn2 Sₙ2 Pathway substrate R-Br (this compound) ts1 Transition State 1 (Ionization) substrate->ts1 Weak Nucleophile (Nu-H) ts3 Pentavalent Transition State [Nu---R---Br]⁻ substrate->ts3 Strong Nucleophile (Nu⁻) solvent1 Polar Protic Solvent (e.g., H₂O, EtOH) solvent1->ts1 intermediate Carbocation Intermediate (R⁺) ts1->intermediate Slow, RDS ts2 Transition State 2 (Nucleophilic Attack) intermediate->ts2 Fast product1 Racemic Product (R-Nu) ts2->product1 solvent2 Polar Aprotic Solvent (e.g., Acetone, DMSO) solvent2->ts3 product2 Inverted Product (Nu-R) ts3->product2

Caption: Competing Sₙ1 and Sₙ2 pathways based on solvent and nucleophile choice.

troubleshooting_flowchart cluster_reaction_fail Reaction Failure cluster_workup_fail Workup/Purification Issue start Problem: Low Product Yield q1 Is starting material consumed (TLC)? start->q1 a1 Check Reaction Conditions: - Temperature too low? - Incorrect solvent? - Catalyst/Reagent inactive? - Insufficient reaction time? q1->a1 No a2 Review Procedure: - Product lost during extraction? - Incorrect pH for workup? - Decomposition on silica gel? - Incorrect chromatography eluent? q1->a2 Yes

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-bromo-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions involving this compound?

A1: this compound is a versatile substrate for several catalytic reactions. The most common include:

  • Esterification: Catalyzed by strong acids to produce various ester derivatives.

  • Nucleophilic Substitution: The bromine atom at the alpha position is a good leaving group, making it susceptible to substitution by a wide range of nucleophiles. These reactions can be accelerated by phase transfer catalysts.

  • Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. This process can be facilitated by coupling agents, which act as catalysts.

Q2: What makes the alpha-bromine atom in this compound so reactive?

A2: The carbon to which the bromine is attached (the α-carbon) is activated by two electron-withdrawing groups: the phenyl ring and the carboxylic acid. This polarization of the C-Br bond makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[1]

Q3: Can the carboxylic acid group interfere with catalytic reactions at the alpha-position?

A3: Yes, the acidic proton of the carboxylic acid can interfere with certain catalysts, particularly basic or organometallic ones. In such cases, it is common practice to first protect the carboxylic acid group, for example, by converting it to an ester, before carrying out the catalytic reaction at the alpha-position.

Q4: Are there catalysts for the enantioselective synthesis of this compound?

A4: While direct catalytic asymmetric bromination of phenylacetic acid is not widely documented, chiral auxiliaries can be used to direct the stereochemistry of the bromination. Additionally, research into catalytic asymmetric methods, for instance using cinchona alkaloid derivatives, has shown promise for similar transformations.[1]

Common Catalytic Reactions and Troubleshooting

Acid-Catalyzed Esterification

Esterification of this compound is typically carried out using a strong acid catalyst, such as sulfuric acid (H₂SO₄), in the presence of an alcohol. This is a classic Fischer-Speier esterification.[1]

For standard esterification, a small amount of concentrated sulfuric acid is usually sufficient. Other strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.

Table 1: Representative Data for Acid-Catalyzed Esterification of Phenylacetic Acid Derivatives

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄ (conc.)MethanolReflux4>95Patent Data[2]
H₂SO₄ (conc.)EthanolReflux7~36[3]
Fe₂(SO₄)₃·4H₂O / H₂SO₄MethanolReflux3.596[3]

Note: Data for phenylacetic acid is used as a proxy due to the high similarity in reactivity for this specific reaction.

Q: My esterification reaction is showing low conversion. What could be the problem?

A: Low conversion in Fischer esterification is often due to the presence of water, as it is an equilibrium reaction.

  • Solution 1: Remove Water. Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, using a large excess of the alcohol can also drive the equilibrium towards the product.

  • Solution 2: Check Reagent Purity. Ensure your alcohol and this compound are dry. The catalyst, concentrated H₂SO₄, should also be of high purity.

  • Solution 3: Increase Catalyst Loading. A slight increase in the amount of acid catalyst can sometimes improve the reaction rate.

Q: I am observing significant charring and byproduct formation. How can I minimize this?

A: Charring is often a sign of decomposition due to harsh reaction conditions.

  • Solution 1: Lower the Temperature. While reflux is common, some substrates may be sensitive. Try running the reaction at a lower temperature for a longer period.

  • Solution 2: Use a Milder Catalyst. Consider using p-toluenesulfonic acid (p-TsOH) which is a solid and can be easier to handle and sometimes less harsh than concentrated sulfuric acid.

Q: How do I effectively remove the acid catalyst after the reaction?

A: The acid catalyst must be neutralized and removed during the work-up.

  • Procedure: After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Be cautious as this neutralization is exothermic and produces CO₂ gas. Follow with a wash with brine (saturated NaCl solution), dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.

  • Dissolve this compound (1 eq.) in methanol (10-20 eq.).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the solution while stirring.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-2-phenylacetate.

  • Purify the product by vacuum distillation or column chromatography if necessary.[1]

Nucleophilic Substitution using Phase Transfer Catalysis (PTC)

The alpha-bromine of this compound (or its ester) can be displaced by various nucleophiles. When the nucleophile is an inorganic salt, a phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

The choice of phase transfer catalyst is crucial for the success of the reaction. Quaternary ammonium salts are commonly used.

Table 2: Catalyst Performance in a Representative Phase Transfer Catalyzed Amination of an α-Bromo Ketone

Catalyst (10 mol%)NucleophileSolventTemperature (°C)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)Various aminesWaterRoom Temp.81-96[4][5]
Cinchona alkaloid-derived chiral PTCVarious aminesWaterRoom Temp.High[4][5]

Note: This data is for a similar system (α-bromo-α,β-unsaturated ketones) and serves to illustrate the effectiveness of PTC.

Q: My phase transfer catalyzed reaction is very slow or not proceeding. What are the possible causes?

A: Several factors can affect the efficiency of a phase transfer catalyzed reaction.

  • Solution 1: Catalyst Choice. The structure of the quaternary ammonium salt is important. For instance, tetrabutylammonium salts are common, but sometimes larger, more lipophilic cations are more effective.

  • Solution 2: Agitation. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

  • Solution 3: Concentration of the Nucleophile. Using a saturated aqueous solution of the nucleophilic salt can increase its transfer into the organic phase.[1]

  • Solution 4: Presence of Water. While necessary for the two-phase system, an excess of water can lead to hydration of the nucleophile, reducing its reactivity. Minimizing the amount of water can sometimes be beneficial.[1]

Q: I am observing hydrolysis of my ester as a side reaction. How can I prevent this?

A: Hydrolysis of the ester group can occur under basic conditions in the presence of water.

  • Solution 1: Use a Non-Aqueous Base. If possible, use a solid base like potassium carbonate instead of an aqueous solution of sodium hydroxide.

  • Solution 2: Lower the Temperature. Running the reaction at a lower temperature can reduce the rate of hydrolysis.

  • Solution 3: Protect the Carboxylic Acid. If starting from the acid, it is highly recommended to convert it to an ester first to avoid complications with the basic aqueous phase.

Q: How can I achieve enantioselectivity in my substitution reaction?

A: Chiral phase transfer catalysts, often derived from cinchona alkaloids, can be used to induce enantioselectivity.[6] The choice of catalyst, solvent, and temperature are all critical for achieving high enantiomeric excess.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Solvent, and Catalyst conditions Establish Reaction Conditions (Temp, Atmosphere) reagents->conditions monitor Monitor Progress (TLC, GC, HPLC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography, Recrystallization) concentrate->purify

Figure 1. General experimental workflow for a catalytic reaction.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Time, Stirring) Optimal? start->check_conditions check_workup Product Loss During Work-up? start->check_workup sol_reagents Use Pure/Fresh Reagents check_reagents->sol_reagents sol_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->sol_catalyst sol_conditions Optimize Temperature, Time, or Agitation check_conditions->sol_conditions sol_workup Optimize Extraction & Purification check_workup->sol_workup

Figure 2. Troubleshooting workflow for low reaction yield.

Phase_Transfer_Catalysis Nu_aq Nucleophile (Nu⁻ M⁺) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Ion Exchange (Q⁺ transfers Nu⁻) QX_aq Catalyst (Q⁺X⁻) RBr_org Substrate (R-Br) RNu_org Product (R-Nu) QNu_org->RNu_org SN2 Reaction (R-Br + Nu⁻ → R-Nu + Br⁻) QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Returns

Figure 3. Mechanism of Phase Transfer Catalysis.

References

Technical Support Center: Managing By-product Formation in Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing by-product formation during the synthesis of clopidogrel.

Troubleshooting Guides & FAQs

This section addresses specific issues related to by-product formation in a question-and-answer format.

Issue 1: Presence of the Undesired R-enantiomer (Clopidogrel Related Compound C)

Q1: I am observing a significant amount of the R-enantiomer in my final product. What are the potential causes and how can I minimize its formation?

A1: The presence of the R-enantiomer (Clopidogrel Related Compound C) is a common issue and can arise from incomplete resolution of the racemic mixture or racemization during the synthesis. Here are the key factors and troubleshooting steps:

  • Inefficient Resolution: The most common method for separating the enantiomers is through diastereomeric salt formation using a chiral resolving agent, such as L-camphorsulfonic acid.

    • Troubleshooting:

      • Optimize Crystallization Conditions: The solvent system, temperature, and cooling rate are critical for selective crystallization of the desired (S)-enantiomer salt. Toluene is a commonly used solvent.[1]

      • Purity of Resolving Agent: Ensure the chiral resolving agent has high enantiomeric purity.

      • Molar Ratio: The stoichiometry between the racemic clopidogrel and the resolving agent can influence the efficiency of the resolution.

  • Racemization: The chiral center in clopidogrel can be susceptible to racemization under certain conditions, particularly in the presence of a base.[2][3]

    • Troubleshooting:

      • Base Selection: When liberating the free base from the camphor sulfonate salt, use a weak or dilute base (e.g., sodium bicarbonate) to minimize the risk of racemization.[2] Strong bases like sodium t-butoxide can be used to intentionally racemize the undesired (R)-enantiomer for recycling but should be avoided when trying to isolate the pure (S)-enantiomer.[2]

      • Temperature Control: Perform base-mediated reactions at lower temperatures (e.g., below 20°C, preferably around 0°C) to reduce the rate of racemization.[2]

Q2: How can I accurately quantify the amount of R-enantiomer in my sample?

A2: Chiral chromatography is the standard method for quantifying the enantiomeric purity of clopidogrel. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective techniques.

  • Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to separate the enantiomers.

  • Chiral SFC: SFC often offers faster analysis times and reduced solvent consumption compared to HPLC.[4][5]

A detailed protocol for a chiral HPLC method is provided in the "Experimental Protocols" section below.

Issue 2: Formation of the Carboxylic Acid Hydrolysis Product (Clopidogrel Related Compound A)

Q3: My clopidogrel sample shows a significant peak corresponding to the carboxylic acid derivative. What causes this and how can I prevent it?

A3: The formation of the carboxylic acid derivative (Clopidogrel Related Compound A) is due to the hydrolysis of the methyl ester group.[6][7] This can occur during synthesis, work-up, or storage.

  • Reaction Conditions:

    • pH: The ester is susceptible to hydrolysis under both acidic and basic conditions.[] Prolonged exposure to strong acids or bases should be avoided.

    • Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Water Content: The presence of water is necessary for hydrolysis. Using anhydrous solvents and reagents can help minimize its formation.

  • Troubleshooting:

    • During the synthesis of the bisulfate salt, carefully control the addition of sulfuric acid to avoid excessive heat and localized high acid concentrations.

    • In purification steps involving aqueous washes, minimize the contact time and ensure the pH is controlled.

    • Store the final product in a dry environment to prevent degradation.

Q4: How is Clopidogrel Related Compound A typically synthesized for use as a reference standard?

A4: Clopidogrel Related Compound A can be synthesized by the intentional hydrolysis of clopidogrel. A common method involves refluxing clopidogrel free base with sodium hydroxide in methanol.[7] A detailed protocol is available in the "Experimental Protocols" section.

Issue 3: Presence of Positional Isomers (Clopidogrel Related Compound B)

Q5: I have identified an impurity that appears to be a positional isomer of clopidogrel. How is this by-product formed and what is the strategy to control it?

A5: Clopidogrel Related Compound B is a positional isomer.[][9] Its formation is often linked to the starting materials used in the synthesis.

  • Source of Impurity: The primary source of Related Compound B is often an isomeric impurity in the 2-thiophene ethylamine starting material, specifically the presence of 3-thiophene ethylamine.[10]

  • Control Strategy: The most effective way to control the formation of Related Compound B is to ensure the purity of the starting materials.[10]

    • Raw Material Testing: Implement a robust quality control procedure to test the purity of incoming 2-thiophene ethylamine. Gas Chromatography (GC) is a suitable method for quantifying the 3-thiophene ethylamine isomer.[10]

    • Specification Limits: Set a strict limit for the content of 3-thiophene ethylamine in the starting material. For example, limiting the 3-thiophene ethylamine content to not more than 0.40% can help ensure the final clopidogrel product has acceptable levels of Related Compound B.[10]

Issue 4: Formation of Degradation Products

Q6: During stability studies, I am observing unknown degradation products. What are some common degradation pathways for clopidogrel?

A6: Besides hydrolysis to the carboxylic acid, clopidogrel can degrade through other pathways, especially under stress conditions.

  • Dihydropyridinone and Decarbmethoxylated Derivatives: These impurities have been observed during stability studies of clopidogrel tablets. Their formation can be influenced by excipients, such as polyethylene glycol, and storage conditions (e.g., elevated temperature and humidity).[11]

  • Oxidation Products: Clopidogrel can undergo oxidation, leading to the formation of various related substances.[]

  • Troubleshooting and Analysis:

    • A stability-indicating HPLC method is crucial for separating and quantifying these degradation products. A non-chiral, reverse-phase HPLC method may be more suitable for separating these non-chiral, polar impurities than the official chiral methods.[11]

    • For identifying unknown degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Data Presentation

Table 1: Common By-products in Clopidogrel Synthesis and their Control Strategies

By-product NameCommon NameFormation PathwayKey Control Strategies
(-)-(R)-methyl-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetateClopidogrel Related Compound C (R-enantiomer)Incomplete resolution of racemic mixture; RacemizationOptimize diastereomeric salt crystallization; Use weak base and low temperature during free base liberation.[2]
(+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno(3,2-c)pyridine-5(4H)-acetic acidClopidogrel Related Compound A (Carboxylic Acid)Hydrolysis of the methyl esterControl pH and temperature; Use anhydrous solvents.
(±)-(RS)-Methyl[(o-chlorophenyl)-4,5-dihydrothieno(2,3-c)pyridine-6(7H)]acetateClopidogrel Related Compound B (Positional Isomer)Isomeric impurity in 2-thiophene ethylamine starting materialQuality control of starting materials, limiting 3-thiophene ethylamine content.[10]
Dihydropyridinone DerivativeDegradation ProductDegradation, potentially influenced by excipients and storage conditionsUse of a stability-indicating analytical method for monitoring; Control storage conditions (temperature, humidity).[11]
Decarbmethoxylated ClopidogrelDegradation ProductDegradation during storageUse of a stability-indicating analytical method for monitoring; Control storage conditions.[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Quantification of R-enantiomer (Related Compound C)

This protocol is based on a validated method for the separation of clopidogrel enantiomers.[6]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: ULTRON ES-OVM, 5 µm (4.6 mm × 150 mm i.d.) or equivalent ovomucoid-based chiral stationary phase.

    • Column Temperature: 25°C.

    • Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (83:17, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the clopidogrel sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL for impurity determination.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Identify the peaks for the (S)-clopidogrel and the (R)-enantiomer based on their retention times (the R-enantiomer typically has a longer retention time on this type of column).

    • Calculate the percentage of the R-enantiomer using the peak areas.

Protocol 2: Synthesis of Clopidogrel Related Compound A (Carboxylic Acid)

This protocol describes the hydrolysis of clopidogrel to its carboxylic acid derivative.[7]

  • Materials:

    • Clopidogrel bisulfate

    • Dichloromethane (MDC)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Methanol

    • Sodium hydroxide (NaOH)

    • Purified water

    • 35% Aqueous hydrochloric acid

  • Procedure:

    • Preparation of Clopidogrel Free Base:

      • Dissolve clopidogrel bisulfate in a mixture of dichloromethane and water.

      • Adjust the pH to 8-9 with saturated sodium bicarbonate solution.

      • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

      • Concentrate the solution under vacuum to obtain clopidogrel free base as an oil.

    • Hydrolysis:

      • To the clopidogrel free base, add methanol, water, and sodium hydroxide.

      • Reflux the reaction mixture at approximately 60-66°C for 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Work-up and Isolation:

      • After completion, distill off the methanol under vacuum.

      • Dissolve the resulting sodium salt residue in purified water.

      • Adjust the pH to 5-6 with 35% aqueous hydrochloric acid to precipitate the carboxylic acid.

      • Extract the product with dichloromethane.

      • Partially distill the dichloromethane to induce precipitation.

      • Cool the mixture to 0-5°C, filter the solid, wash with chilled dichloromethane, and dry to obtain Clopidogrel Related Compound A.

Mandatory Visualizations

By_Product_Formation_Workflow cluster_synthesis Clopidogrel Synthesis cluster_byproducts By-product Formation Pathways Start Racemic Clopidogrel Synthesis Resolution Chiral Resolution (e.g., with L-camphorsulfonic acid) Start->Resolution Related_B Related Compound B (Positional Isomer) Start->Related_B Impure Starting Material Free_Base Liberation of Free Base Resolution->Free_Base R_Enantiomer Related Compound C (R-enantiomer) Resolution->R_Enantiomer Incomplete Separation Salt_Formation (S)-Clopidogrel Bisulfate Formation Free_Base->Salt_Formation Free_Base->R_Enantiomer Racemization (Strong Base, High Temp) Final_Product Final (S)-Clopidogrel Product Salt_Formation->Final_Product Related_A Related Compound A (Carboxylic Acid) Salt_Formation->Related_A Hydrolysis (Acidic, Aqueous) Degradation Degradation Products (e.g., Dihydropyridinone) Final_Product->Degradation Storage Instability (Heat, Humidity)

Caption: Workflow of clopidogrel synthesis and major by-product formation pathways.

Troubleshooting_Workflow cluster_impurities cluster_solutions Start Impurity Detected in Clopidogrel Sample Identify_Impurity Identify Impurity (HPLC, SFC, LC-MS) Start->Identify_Impurity R_Enantiomer Related Compound C (R-enantiomer) Identify_Impurity->R_Enantiomer Related_A Related Compound A (Carboxylic Acid) Identify_Impurity->Related_A Related_B Related Compound B (Positional Isomer) Identify_Impurity->Related_B Other Other Degradation Products Identify_Impurity->Other Sol_R Optimize Resolution - Adjust solvent, temp. - Check resolving agent Control Racemization - Use weak base - Lower temperature R_Enantiomer->Sol_R Sol_A Control Hydrolysis - Check pH of aqueous steps - Reduce reaction/work-up temp. - Use anhydrous solvents Related_A->Sol_A Sol_B Check Starting Materials - Analyze 2-thiophene ethylamine for isomers (GC) - Source higher purity raw material Related_B->Sol_B Sol_Other Review Stability Data - Investigate excipient compatibility - Control storage conditions (temp, humidity) Other->Sol_Other

References

Technical Support Center: 2-Bromo-2-phenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-2-phenylacetic acid and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the work-up and purification of reactions involving this compound.

Issue 1: Low Yield of this compound in Synthesis

  • Question: My yield of this compound from the bromination of phenylacetic acid is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in the alpha-bromination of phenylacetic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction, can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the starting material is fully consumed.[1] Reaction times can be lengthy, sometimes requiring reflux for 2-3 days.

    • Suboptimal Temperature: The reaction temperature is crucial. For the HVZ reaction, heating is required to initiate the reaction.[2] Conversely, in syntheses starting from a benzaldehyde, low temperatures (e.g., -5°C to 10°C) are often necessary to minimize side reactions.[3]

    • Impure Reagents: Ensure that the phenylacetic acid, bromine, and phosphorus catalyst (e.g., PBr₃) are of high purity. Moisture can deactivate the phosphorus trihalide.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side product when synthesizing from benzaldehydes is mandelic acid.[3]

    • Work-up Losses: Significant amounts of product can be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Sometimes, a second crop of crystals can be obtained from the mother liquor.[3]

Issue 2: Product is an Oil and Does Not Crystallize

  • Question: After the work-up, my this compound product is a dark oil and I'm unable to induce crystallization. How can I solidify my product?

  • Answer: The presence of an oily product when a solid is expected often indicates impurities. Here are several troubleshooting steps:

    • Purity Check: Analyze a small sample of the oil by TLC or NMR to assess its purity. The presence of multiple spots on a TLC plate or complex spectra in the NMR indicates significant impurities.

    • Solvent Choice for Recrystallization: The choice of solvent is critical for successful recrystallization. For this compound, solvents like toluene and ligroin have been successfully used.[3] Experiment with different solvent systems (e.g., hexane/ether mixtures) on a small scale to find one that effectively dissolves the compound when hot and allows for crystal formation upon cooling.[1]

    • Use of Decolorizing Carbon: If the oil is dark, it may contain polymeric or colored impurities. Dissolving the oil in a suitable solvent and treating it with activated charcoal can help remove these impurities.

    • Seeding: If you have a small crystal of the pure product, adding it to the supersaturated solution (seeding) can induce crystallization.

    • Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is a reliable method to obtain the pure product.[1] A common eluent system is a mixture of n-hexane and ether.[1]

Issue 3: Difficulty in Removing Unreacted Starting Material

  • Question: How can I effectively remove unreacted phenylacetic acid from my this compound product?

  • Answer: Separating the starting material from the product can be achieved through a few methods:

    • Aqueous Extraction: The acidity of the two carboxylic acids is similar, making a simple acid-base extraction challenging. However, subtle differences in their pKa values and partitioning between aqueous and organic phases can sometimes be exploited.

    • Column Chromatography: This is the most effective method for separating compounds with similar functionalities. A carefully selected solvent system will allow for the separation of phenylacetic acid from its brominated derivative on a silica gel column.

    • Recrystallization: A well-chosen recrystallization solvent may selectively crystallize the product, leaving the starting material and other impurities in the mother liquor.

Issue 4: Potential for Hydrolysis of the Bromo Group

  • Question: I am concerned about the hydrolysis of the alpha-bromo group during an aqueous work-up. Is this a significant issue and how can I prevent it?

  • Answer: The alpha-bromo group in this compound is susceptible to nucleophilic substitution, including hydrolysis, especially under basic or prolonged heating conditions in aqueous environments. While some hydrolysis might occur, it can be minimized by:

    • Temperature Control: Perform aqueous washes and extractions at room temperature or below.

    • Minimizing Contact Time: Do not let the reaction mixture sit in aqueous basic solutions for extended periods.

    • pH Control: During the work-up, after any basic washes, promptly acidify the aqueous layer to precipitate the carboxylic acid, which is less susceptible to hydrolysis than its carboxylate salt.

Quantitative Data Summary

The following tables summarize typical quantitative data for reactions involving this compound.

Synthesis Method Starting Materials Reaction Conditions Yield (%) Reference
Hell-Volhard-ZelinskyPhenylacetic acid, Br₂, PCl₃Benzene, reflux, 2-3 days60-62Organic Syntheses
From Benzaldehyde2-chlorobenzaldehyde, CHBr₃, KOHDioxane/water, 0-5°C, 18h63US5036156A[3]
From Benzaldehyde (PTC)2-chlorobenzaldehyde, CHBr₃, KOH, Ph₄PBrEther/water, 0°C, 24h48US5036156A[3]
Radical BrominationPhenylacetic acid, NBS, AIBNCCl₄, reflux, 2h95ChemicalBook[1]
Reaction Type Reactants Reaction Conditions Yield (%) Reference
Esterificationα-bromo(2-chloro)phenylacetic acid, MethanolH₂SO₄ (conc.), reflux, 4hNot specified, but product used directly in next stepUS5036156A[3]
Nucleophilic SubstitutionMethyl α-bromo(2-chloro)phenylacetate, TetrahydrothienopyridineNaHCO₃, Methanol, 80°C, 6hNot specifiedUS5036156A[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination [1]

  • To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (376 mg, 2.7 mmol), N-bromosuccinimide (NBS) (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).

  • With stirring, add azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol).

  • Heat the reaction mixture to reflux at 77°C with stirring for 2 hours.

  • Monitor the reaction's progress by ¹H NMR until the 2-phenylacetic acid is completely consumed.

  • Once complete, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using an eluent of n-hexane/ether (2:1, v/v) to yield this compound as a white solid (95% yield).

Protocol 2: Esterification of α-Bromo(2-chloro)phenylacetic Acid [3]

  • Dissolve 55 g of α-bromo(2-chloro)phenylacetic acid in 200 ml of methanol.

  • Carefully add 30 g of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add 100 ml of isopropyl ether and 100 ml of water.

  • Neutralize the mixture (e.g., with a saturated sodium bicarbonate solution).

  • Separate the ethereal phase, dry it (e.g., over anhydrous sodium sulfate), and concentrate it to obtain the methyl ester.

Visualizations

Experimental Workflow: Synthesis and Work-up of this compound

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Combine Phenylacetic Acid, NBS, and AIBN in CCl4 B Reflux at 77°C for 2 hours A->B C Monitor by TLC/NMR B->C D Cool to Room Temperature C->D Reaction Complete E Dilute with Hexane D->E F Filter to Remove Succinimide E->F G Rotary Evaporation of Filtrate F->G H Silica Gel Column Chromatography (Hexane/Ether Eluent) G->H Crude Product I Collect Fractions H->I J Evaporate Solvent I->J K Obtain Pure Product (White Solid) J->K

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Product Isolation

G Start Crude Product Obtained After Work-up IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization (e.g., from Toluene) IsSolid->Recrystallize Yes OilyProduct Product is an oil or waxy solid IsSolid->OilyProduct No IsPure Is the product pure by TLC/NMR? Recrystallize->IsPure Done Pure Product Obtained IsPure->Done Yes ColumnChromatography Purify by Silica Gel Column Chromatography IsPure->ColumnChromatography No OilyProduct->ColumnChromatography ColumnChromatography->Done

Caption: Decision tree for troubleshooting the isolation and purification of the reaction product.

Safety Information

This compound and its derivatives should be handled with appropriate safety precautions.

  • Hazards: This compound is known to cause skin irritation and serious eye irritation.[4] Some sources indicate it can cause severe skin burns and eye damage.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[5] Work in a well-ventilated area or a chemical fume hood.[5]

  • Handling: Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

Technical Support Center: Scaling Up 2-Bromo-2-Phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important reaction from the laboratory to the pilot plant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-bromosuccinimide (NBS). The HVZ reaction involves the use of bromine and a phosphorus catalyst (like PBr₃), while the NBS method offers a milder alternative, often initiated by a radical initiator.[1][2][3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges, including:

  • Handling of hazardous materials: Bromine and phosphorus tribromide are highly corrosive and toxic, requiring specialized handling and equipment at a larger scale.[5]

  • Exothermic reaction control: The bromination reaction can be highly exothermic, necessitating efficient heat dissipation to prevent runaway reactions, especially in large reactors.

  • Impurity profile: Side reactions can lead to the formation of impurities, such as dibrominated products or unreacted starting material, which can complicate purification at the pilot scale.

  • Solvent selection: Solvents used in the lab, such as carbon tetrachloride, are often not suitable for industrial-scale production due to toxicity and environmental concerns, requiring investigation into safer alternatives.[1]

Q3: What are the key safety precautions to consider for the pilot-plant scale synthesis?

A3: Safety is paramount when scaling up. Key precautions include:

  • Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[5]

  • Ventilation: The reaction should be carried out in a well-ventilated area or in a closed system to avoid inhalation of corrosive and toxic fumes.[5]

  • Emergency Procedures: Establish and clearly communicate emergency procedures for spills, leaks, or runaway reactions.

  • Material Compatibility: Ensure all reactor and transfer line materials are compatible with the corrosive reagents used.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): To quantify the conversion of the starting material and the formation of the product and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of reactants, products, and impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any intermediates or byproducts.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. - Inefficient purification.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the reaction temperature based on small-scale experiments. - Ensure the workup procedure is performed promptly and at a controlled temperature. - Re-evaluate the crystallization or chromatography conditions.
High Impurity Levels (e.g., dibrominated product) - Excess of brominating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent. - Control the reaction temperature carefully. - Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Fails to Initiate - Inactive catalyst or initiator. - Presence of inhibitors (e.g., water). - Low reaction temperature.- Use fresh or properly stored catalyst/initiator. - Ensure all reagents and solvents are anhydrous. - Gradually increase the temperature to the recommended initiation temperature.
Runaway Reaction - Poor heat dissipation in the reactor. - Addition of reagents too quickly.- Ensure the reactor's cooling system is adequate for the scale of the reaction. - Add the brominating agent or initiator slowly and in a controlled manner. - Have a quenching agent readily available.
Product is an Oil Instead of a Solid - Presence of impurities. - Residual solvent.- Purify the product further using chromatography or recrystallization from a different solvent system. - Ensure all solvent is removed under vacuum.

Experimental Protocols

Lab-Scale Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the synthesis of α-bromophenylacetic acid.[1]

Materials:

  • 2-Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a dry round-bottom flask, combine 2-phenylacetic acid, N-bromosuccinimide (1.1 equivalents), and the chosen solvent.

  • Add a catalytic amount of AIBN to the mixture.

  • Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC until the 2-phenylacetic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane and filter to remove the succinimide byproduct.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain this compound as a white solid.

Parameter Value
Reactant Ratio (Phenylacetic acid:NBS) 1 : 1.1
Reaction Temperature Reflux (e.g., 77°C in CCl₄)
Reaction Time 2 - 4 hours
Typical Yield ~95%[1]
Pilot-Plant Scale Considerations for Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a classic method for α-bromination of carboxylic acids.[2][3][4] When scaling up, the following points are crucial:

Reagents:

  • Phenylacetic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

Key Scale-Up Considerations:

  • Reactor Design: A glass-lined or corrosion-resistant reactor is essential due to the corrosive nature of bromine and PBr₃. The reactor must have excellent heat exchange capabilities.

  • Reagent Addition: Bromine should be added subsurface via a dip tube to ensure good dispersion and minimize the accumulation of unreacted bromine in the headspace. The addition should be slow and controlled to manage the exotherm.

  • Temperature Control: The reaction is typically carried out at elevated temperatures. Precise temperature control is critical to prevent side reactions and ensure safety.

  • Off-gas Treatment: The reaction generates hydrogen bromide (HBr) gas, which must be scrubbed using a caustic solution before venting.

  • Workup: The workup often involves quenching with water or an alcohol. This step is also exothermic and needs to be performed carefully.

Parameter Lab-Scale Guideline Pilot-Plant Consideration
Catalyst Catalytic PBr₃ or red phosphorusPBr₃ is often preferred for better control and solubility.
Temperature High temperatures (often >100°C)Precise temperature control is critical; jacketed reactors with efficient cooling are necessary.
Reaction Time Several hours to daysOptimization is needed to balance conversion with throughput and impurity formation.
Safety Fume hoodClosed system with scrubbers for HBr off-gas.

Visualizations

Experimental Workflow: Lab to Pilot Plant

G Figure 1: General Workflow for Scaling Up this compound Synthesis cluster_lab Lab Scale cluster_pilot Pilot Plant lab_dev Route Scouting & Optimization analytical_dev Analytical Method Development lab_dev->analytical_dev kilo_lab Kilo-Lab Synthesis analytical_dev->kilo_lab process_safety Process Safety Assessment kilo_lab->process_safety  Scale-up Decision tech_transfer Technology Transfer process_safety->tech_transfer pilot_campaign Pilot Campaign tech_transfer->pilot_campaign

Caption: General workflow from lab development to pilot plant production.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Flowchart for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC, HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Reaction check_conversion->complete High increase_time_temp Increase Reaction Time/ Temperature incomplete->increase_time_temp check_reagents Check Reagent Quality/ Activity incomplete->check_reagents check_workup Review Workup & Purification Procedure complete->check_workup product_loss Product Loss During Extraction/Isolation check_workup->product_loss Issue Found degradation Product Degradation check_workup->degradation Issue Found optimize_workup Optimize Workup/ Purification product_loss->optimize_workup modify_conditions Modify Workup Conditions (e.g., lower temperature) degradation->modify_conditions

Caption: A logical flowchart for troubleshooting low reaction yield.

References

common impurities in commercial 2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of commercial 2-bromo-2-phenylacetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial this compound can contain several impurities depending on the synthetic route and storage conditions. The most common impurities are related to the starting materials and side reactions during synthesis.

Q2: How can I identify the impurities in my batch of this compound?

A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of these impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities.

Q3: What is the potential impact of these impurities on my reaction?

Process-related impurities can have a significant impact on downstream reactions. For instance, unreacted starting materials can lead to the formation of unwanted byproducts, while other impurities might interfere with catalysts or reagents, leading to lower yields and complex purification challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Issue 1: Low Yield in Subsequent Reactions

Low yields in reactions where this compound is a starting material can often be attributed to the quality of the reagent.

Table 1: Troubleshooting Low Reaction Yields

Potential Cause Suggested Solution
Presence of Unreacted Starting Materials Characterize the purity of the this compound batch using HPLC or NMR to quantify the level of unreacted phenylacetic acid or mandelic acid. If significant amounts are present, consider purifying the material before use.
Inhibitory Effect of Impurities Certain impurities may interfere with catalysts or reagents. If the impurity profile is known, investigate the potential interaction of each impurity with your reaction components.
Incorrect Stoichiometry If the purity of your this compound is lower than assumed, you may be using a substoichiometric amount in your reaction. Adjust the amount of reagent based on the actual purity determined by analysis.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected byproducts can often be traced back to the impurities in the starting material.

Table 2: Troubleshooting Unexpected Byproduct Formation

Potential Cause Suggested Solution
Reaction of Impurities An impurity in the this compound may be participating in the reaction, leading to the formation of an unexpected derivative. Analyze the impurity profile of the starting material to identify the potential source of the byproduct.
Side Reactions of this compound Under certain reaction conditions, this compound itself can undergo side reactions. Review your reaction conditions (temperature, base, etc.) to minimize these possibilities.

Common Impurities and Their Origin

The primary synthetic routes to this compound start from either phenylacetic acid or mandelic acid. The choice of starting material dictates the likely impurity profile.

Table 3: Summary of Common Impurities

Impurity Name Chemical Structure Typical Synthetic Origin Potential Impact
Phenylacetic AcidC₈H₈O₂Unreacted starting material from the bromination of phenylacetic acid.Can lead to the formation of undesired side products in subsequent reactions.
Mandelic Acid (2-hydroxy-2-phenylacetic acid)C₈H₈O₃Unreacted starting material or a byproduct from the synthesis involving mandelic acid. Can also be a hydrolysis product of this compound.[1]May compete in reactions or affect product purity.
Dibromo-2-phenylacetic acidC₈H₆Br₂O₂Over-bromination during the synthesis from phenylacetic acid.Can introduce di-substituted byproducts in the final product.
SuccinimideC₄H₅NO₂Byproduct from the use of N-bromosuccinimide (NBS) as a brominating agent.May need to be removed during purification to achieve high product purity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method can be used to determine the purity of this compound and quantify the presence of key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR for Impurity Identification

¹H NMR spectroscopy can be used to identify and quantify major impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Procedure: Dissolve approximately 10-20 mg of the sample in the deuterated solvent. Acquire a standard proton NMR spectrum. Key signals to look for include the benzylic proton of this compound, and characteristic peaks of potential impurities like phenylacetic acid or mandelic acid.

Visualizing Logical Relationships

Workflow for Troubleshooting Impurity-Related Issues

The following diagram illustrates a logical workflow for identifying and addressing issues arising from impurities in this compound.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Resolution start Low Yield or Unexpected Byproducts analyze Analyze this compound for Impurities (HPLC, NMR, GC-MS) start->analyze identify Identify and Quantify Impurities analyze->identify purify Purify Starting Material identify->purify Impurities Detected adjust Adjust Reaction Stoichiometry identify->adjust Purity Lower than Expected optimize Optimize Reaction Conditions identify->optimize No Significant Impurities end Problem Resolved purify->end adjust->end optimize->end

Caption: Troubleshooting workflow for impurity issues.

Signaling Pathway of Impurity Impact

This diagram illustrates how impurities in the starting material can lead to undesirable reaction outcomes.

G cluster_0 Cause cluster_1 Mechanism cluster_2 Effect impure_sm Impure this compound side_reaction Side Reaction of Impurity impure_sm->side_reaction catalyst_poisoning Catalyst Inhibition impure_sm->catalyst_poisoning incorrect_stoich Incorrect Stoichiometry impure_sm->incorrect_stoich byproducts Formation of Byproducts side_reaction->byproducts low_yield Low Product Yield catalyst_poisoning->low_yield incorrect_stoich->low_yield

Caption: Impact of impurities on reaction outcomes.

References

Technical Support Center: Optimizing Stoichiometry in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stoichiometry in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first stoichiometric parameters I should investigate?

A1: Low yields in Suzuki-Miyaura coupling are often linked to several key stoichiometric factors. The primary reasons include catalyst deactivation, incomplete reaction, or the prevalence of side reactions like homocoupling and protodeboronation.[1][2]

Here's a prioritized list of stoichiometric parameters to investigate:

  • Base Equivalents and Type: The base is crucial for activating the boronic acid.[1] Insufficient base can lead to a stalled reaction. Typically, 2-4 equivalents of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used.[3][4] Screening different bases is often beneficial as their strength and solubility can significantly impact the outcome.[3][4]

  • Boronic Acid/Ester Stoichiometry: While a 1:1 ratio of the aryl halide to the boronic acid derivative is theoretically sufficient, it is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. This can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or decomposition.

  • Catalyst Loading: Typical palladium catalyst loading ranges from 0.1 to 5 mol%.[4] If you are observing low conversion, consider increasing the catalyst loading. Conversely, if side reactions are prevalent, a lower catalyst loading might be optimal.

  • Ligand-to-Metal Ratio: For catalysts generated in situ, the ratio of ligand to the palladium precursor is critical. An excess of ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by creating less reactive palladium species.[5] A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio.

Q2: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A2: Homocoupling is a common side reaction in Suzuki coupling, leading to the formation of a biaryl byproduct from the boronic acid.[6][7] This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[4][7]

Here are some strategies to minimize homocoupling:

  • Ensure a Thoroughly Inert Atmosphere: Oxygen is a primary culprit in promoting homocoupling.[7][8] Meticulously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4][8]

  • Optimize the Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in situ reduction.[1]

  • Adjust the Stoichiometry: Using a slight excess of the halide coupling partner can sometimes suppress the homocoupling of the more valuable boronic acid.[6]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[4] Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway.

Q3: In my Buchwald-Hartwig amination, what is the optimal stoichiometry of the base, and how does it depend on the substrates?

A3: The choice and amount of base in Buchwald-Hartwig amination are critical and depend heavily on the pKa of the amine and the presence of base-sensitive functional groups on your substrates.[3][9]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective for a wide range of amines and typically lead to high reaction rates.[3][9] A slight excess, around 1.2-1.5 equivalents, is a common starting point. However, these strong bases are incompatible with sensitive functional groups like esters or nitro groups.[3]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): For substrates with base-sensitive functionalities, weaker inorganic bases are preferred.[3][9] Due to their lower reactivity, a larger excess (2-3 equivalents) is often necessary to drive the reaction to completion. The solubility of these bases can be a limiting factor, so vigorous stirring is important.[9]

  • Organic Bases (e.g., DBU): Organic bases like DBU can be advantageous in achieving homogeneous reaction conditions, which can be beneficial in flow chemistry setups.[10][11]

Q4: For a Heck reaction, how does the stoichiometry of the base and the olefin affect the outcome?

A4: In the Heck reaction, the base and olefin stoichiometry are key to achieving high yields and selectivity.

  • Base Stoichiometry: The base is required to neutralize the hydrogen halide produced during the catalytic cycle.[12] A slight excess of the base, typically 1.2-2.0 equivalents, is generally used. Common bases include triethylamine, potassium carbonate, and sodium acetate.

  • Olefin Stoichiometry: It is common to use a slight excess of the olefin (1.1-1.5 equivalents) to ensure complete consumption of the often more expensive aryl halide. However, using a large excess of the olefin can sometimes lead to side reactions, such as double addition or isomerization.

Q5: I am performing a Sonogashira coupling and observing low conversion of my aryl bromide. What stoichiometric adjustments should I consider?

A5: Low conversion of less reactive electrophiles like aryl bromides is a common challenge in Sonogashira coupling.[13] Here are some stoichiometric adjustments to consider:

  • Catalyst Loading: For less reactive aryl bromides, increasing the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the reaction rate.

  • Copper Co-catalyst: The copper co-catalyst is crucial for the activation of the alkyne. Ensure you are using an appropriate amount, typically 1-5 mol% of a copper(I) salt like CuI.

  • Base: A sufficient amount of a suitable base, such as an amine base like triethylamine or diisopropylethylamine, is necessary. Often, the amine is used as the solvent or in a significant excess.[14]

  • Ligand-to-Palladium Ratio: The choice and amount of phosphine ligand can significantly impact the reaction. For challenging substrates, using bulky, electron-rich ligands can be beneficial.[15]

Troubleshooting Guides

Problem 1: Low or No Product Formation in a Suzuki Coupling

If you are observing low or no formation of your desired product, a systematic approach to troubleshooting the stoichiometry is recommended.

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

G start Low/No Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_base Screen Different Bases and Equivalents (e.g., K3PO4, Cs2CO3, 2-4 eq.) check_reagents->optimize_base Reagents OK increase_boronic Increase Equivalents of Boronic Acid Derivative (1.1-1.5 eq.) optimize_base->increase_boronic No Improvement success Improved Yield optimize_base->success Problem Solved increase_catalyst Increase Catalyst Loading (e.g., 1-5 mol%) increase_boronic->increase_catalyst No Improvement increase_boronic->success Problem Solved check_atmosphere Ensure Rigorous Inert Atmosphere increase_catalyst->check_atmosphere No Improvement increase_catalyst->success Problem Solved check_atmosphere->success Problem Solved

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents, especially the boronic acid derivative and the palladium catalyst, are pure and have been accurately weighed. Alkylboronic acids can be unstable.[16]

  • Optimize the Base: The choice of base is critical.[3] If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Also, ensure you are using a sufficient excess (2-4 equivalents).[4]

  • Adjust Boronic Acid/Ester Equivalents: If you suspect decomposition of your boronic acid, try increasing the equivalents to 1.5. Alternatively, consider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1]

  • Increase Catalyst Loading: For unreactive substrates, increasing the catalyst loading can be effective.[17]

  • Ensure an Inert Atmosphere: Oxygen can deactivate the catalyst.[18] Ensure your solvents are properly degassed and the reaction is run under a positive pressure of an inert gas.[8]

Problem 2: Predominance of Side Reactions (e.g., Hydrodehalogenation)

If your desired product is forming but is accompanied by significant byproducts, optimizing the stoichiometry can improve selectivity.

Decision Tree for Minimizing Side Reactions

G start Significant Side Products Observed identify_side_product Identify Major Side Product(s) start->identify_side_product homocoupling Homocoupling identify_side_product->homocoupling Biaryl of one starting material dehalogenation Hydrodehalogenation identify_side_product->dehalogenation Halogen replaced by H solution_homocoupling Ensure Rigorous Inert Atmosphere Use Pd(0) Source Adjust Reactant Ratio homocoupling->solution_homocoupling solution_dehalogenation Screen Different Bases Lower Reaction Temperature Change Solvent dehalogenation->solution_dehalogenation

Caption: Decision tree for minimizing common side reactions.

Strategies to Minimize Side Products:

  • Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can sometimes be suppressed by changing the base or solvent.[3][6] Lowering the reaction temperature can also be beneficial.[3]

  • Homocoupling: As discussed in the FAQs, this is often caused by the presence of oxygen.[7][8] Rigorous degassing and maintaining an inert atmosphere are crucial.[4][8]

Data Presentation: Typical Stoichiometric Ratios

The following table summarizes typical stoichiometric ranges for common cross-coupling reactions. These are intended as starting points, and optimization will likely be required for your specific system.

Reaction TypeElectrophile (eq.)Nucleophile (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)
Suzuki-Miyaura 1.01.1 - 1.50.1 - 50.2 - 102.0 - 4.0
Buchwald-Hartwig 1.01.0 - 1.20.5 - 51.0 - 101.2 - 3.0
Heck 1.01.1 - 1.50.5 - 51.0 - 101.2 - 2.0
Sonogashira 1.01.0 - 1.20.5 - 51.0 - 102.0 - 10
Stille 1.01.0 - 1.20.5 - 51.0 - 10N/A

Note: For Stille coupling, a base is not typically required. Ligand amounts are for in situ catalyst generation.

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Reaction Optimization

This protocol outlines a general procedure for setting up a small-scale Suzuki-Miyaura reaction to test different stoichiometric conditions.

Materials:

  • Aryl halide

  • Boronic acid or ester

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (e.g., 0.1 mmol, 1.0 eq.), the boronic acid (0.11-0.15 mmol, 1.1-1.5 eq.), and the base (0.2-0.4 mmol, 2-4 eq.) to a reaction vial containing a stir bar.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent if generating the catalyst in situ. Add the appropriate amount of the catalyst or catalyst solution to the reaction vial (0.001-0.005 mmol, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent to the reaction vial to achieve the desired concentration.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.[1][19]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts.[1] The organic layer is then dried and concentrated to yield the crude product.

References

dealing with moisture sensitivity of 2-bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-phenylacetic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound due to its sensitivity to moisture.

Problem Possible Cause Solution
Inconsistent reaction yields or formation of side products. Partial hydrolysis of this compound to mandelic acid due to improper storage or handling.1. Verify the purity of the starting material using techniques like HPLC or NMR spectroscopy. 2. Ensure all glassware is rigorously dried before use. 3. Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). 4. Use freshly opened bottles of anhydrous solvents.
Starting material is clumpy or has a sticky appearance. Absorption of atmospheric moisture, leading to the formation of mandelic acid, which can be hygroscopic.1. Dry the material under high vacuum. For slightly larger quantities, recrystallization from a non-polar solvent like ligroin might be necessary. 2. Store the dried material in a desiccator over a strong drying agent (e.g., P₂O₅).
Difficulty in achieving complete conversion in reactions. The presence of mandelic acid as an impurity can potentially interfere with the reaction by competing for reagents or altering the reaction conditions.1. Purify the this compound before use. 2. Consider increasing the stoichiometry of the reagents to compensate for the portion that may react with the mandelic acid impurity.
TLC analysis shows a more polar spot in the starting material. Hydrolysis to the more polar mandelic acid.1. Confirm the identity of the spot by co-spotting with a mandelic acid standard. 2. If the impurity level is significant, purify the this compound prior to use.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place. For long-term storage, keeping it inside a desiccator is recommended.

Q2: What are the signs of degradation of this compound?

A2: Physical signs of degradation include a change in appearance from a white to off-white crystalline solid to a clumpy or sticky solid.[1] Chemically, degradation can be identified by the presence of a more polar spot on a TLC plate or by analytical techniques such as NMR or HPLC, which would show the presence of mandelic acid.

Q3: What is the primary product of hydrolysis of this compound?

A3: The primary hydrolysis product is mandelic acid (α-hydroxyphenylacetic acid). This occurs through the nucleophilic substitution of the bromine atom by a hydroxyl group from water.[2][3]

Q4: Can I use this compound that has been exposed to air?

A4: It is not recommended to use this compound that has been exposed to air for an extended period without first verifying its purity. If the reaction is sensitive, it is best to use a fresh sample or purify the exposed material.

Q5: How can I remove moisture from my reaction setup?

A5: All glassware should be oven-dried (at least 4 hours at 140°C) or flame-dried under vacuum and allowed to cool under a stream of inert gas.[4][5] Solvents should be anhydrous, and reagents should be handled under an inert atmosphere.[4]

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation: Move a sealed container of this compound and all necessary spatulas and weighing boats into a glovebox with a dry, inert atmosphere.

  • Equilibration: Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Quickly weigh the desired amount of the solid into a tared, dry container.

  • Sealing: Tightly reseal the main container of this compound. To provide an extra barrier against moisture, you can wrap the cap with Parafilm.

  • Removal: If the weighed sample needs to be used outside the glovebox, ensure it is in a sealed vial for transport to the reaction setup.

Protocol for a Moisture-Sensitive Reaction Using this compound
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) overnight at 125°C and assemble the apparatus while hot, flushing with a stream of dry nitrogen or argon.[4]

  • Inert Atmosphere: Place the reaction vessel under a positive pressure of an inert gas (nitrogen or argon), using a bubbler to monitor the gas flow.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Addition of this compound: If a solid, add it to the flask under a positive flow of inert gas. If it is to be added as a solution, dissolve it in anhydrous solvent in a separate flask under an inert atmosphere and transfer it via cannula.

  • Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up: Quench the reaction with a suitable reagent. Aqueous work-up can be performed once the moisture-sensitive reagents have been consumed.

Data Presentation

Table 1: Qualitative Impact of Moisture on this compound

Condition Observed Effect Recommended Action
Storage in unsealed container at room temperature Significant clumping and discoloration over time. Appearance of mandelic acid as a major impurity.Discard or purify by recrystallization.
Brief exposure to air during weighing Minimal immediate change, but gradual degradation is possible.For highly sensitive reactions, use in a glovebox. For less sensitive reactions, weigh quickly and seal the container immediately.
Use of non-anhydrous solvents Formation of mandelic acid, leading to reduced yield of the desired product and potential side reactions.Always use freshly opened bottles of anhydrous solvents or solvents dried over a suitable drying agent.
Improperly dried glassware A thin film of adsorbed moisture on glassware can lead to significant hydrolysis of the reagent.[4]Rigorously dry all glassware by oven-drying or flame-drying under vacuum.[4][5]

Visualizations

Hydrolysis_Pathway A This compound C Mandelic Acid A->C Hydrolysis B H₂O (Moisture) B->C D HBr

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Purification A Dry Glassware (Oven/Flame-dry) D Assemble Apparatus under Inert Gas A->D B Use Anhydrous Solvents B->D C Weigh Reagent in Glovebox/Inert Atmosphere E Run Reaction under Inert Atmosphere C->E D->E F Monitor Reaction (TLC, LC-MS) E->F G Aqueous Work-up & Purification F->G

Caption: Workflow for moisture-sensitive reactions.

Troubleshooting_Tree Start Low Yield or Side Products Observed Q1 Check Purity of Starting Material (TLC/NMR) Start->Q1 A1 Impurity Detected (Likely Mandelic Acid) Q1->A1 Yes Q2 Starting Material is Pure. Review Reaction Conditions. Q1->Q2 No S1 Purify by Recrystallization or Column Chromatography A1->S1 A2 Were Glassware and Solvents Anhydrous? Q2->A2 S2 Implement Strict Anhydrous Techniques. Repeat Reaction. A2->S2 No A3 Was an Inert Atmosphere Maintained? A2->A3 Yes S3 Ensure Positive Pressure of Inert Gas. Repeat Reaction. A3->S3 No

Caption: Troubleshooting decision tree for reactions.

References

reaction monitoring techniques for 2-bromo-2-phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2-phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the radical bromination of 2-phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), and the Hell-Volhard-Zelinsky (HVZ) reaction, which employs bromine (Br₂) and a phosphorus trihalide (PBr₃) catalyst.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Several techniques can be used to monitor the reaction's progress. The most common are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting material and the formation of the product.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides clear signals for the benzylic protons of the starting material and the product, allowing for the determination of the reaction's conversion.[1]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to track the concentrations of the reactant and product over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the reaction mixture, often after derivatization of the carboxylic acids.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both primary synthesis routes involve hazardous materials. When using the NBS/AIBN method, it is important to handle the radical initiator AIBN with care as it can decompose exothermically. The Hell-Volhard-Zelinsky reaction involves bromine, which is highly corrosive and toxic, and phosphorus tribromide, which is corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion

Q: My reaction has stalled, and TLC/NMR analysis shows a significant amount of unreacted 2-phenylacetic acid. What could be the cause, and how can I resolve it?

A: Incomplete reactions can stem from several factors depending on the chosen method.

For the NBS/AIBN Method:

  • Insufficient Radical Initiator: The radical initiator (AIBN) decomposes over time at elevated temperatures. If the reaction is slow, the initiator may be consumed before the reaction is complete.

    • Solution: Add a fresh portion of AIBN to the reaction mixture. For prolonged reactions, it is sometimes beneficial to add the initiator in portions.

  • Inhibitors: The presence of radical inhibitors in the solvent or on the glassware can quench the reaction.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled or high-purity solvents.

  • Low Reaction Temperature: The decomposition of AIBN is temperature-dependent.

    • Solution: Ensure the reaction is maintained at a suitable temperature for AIBN decomposition (typically around 70-80 °C in solvents like carbon tetrachloride or acetonitrile).[1]

For the Hell-Volhard-Zelinsky (HVZ) Reaction:

  • Catalyst Deactivation: The phosphorus tribromide (PBr₃) catalyst can be deactivated by moisture.

    • Solution: Use anhydrous conditions, including dry solvents and glassware.

  • Insufficient Bromine: Ensure that a sufficient molar equivalent of bromine is used.

  • Harsh Reaction Conditions: The HVZ reaction often requires high temperatures and prolonged reaction times to proceed to completion.[3][4]

    • Solution: Ensure the reaction is heated to the appropriate temperature and allow for sufficient reaction time, monitoring progress periodically.

Issue 2: Formation of Side Products

Q: I am observing unexpected spots on my TLC plate or extra peaks in my NMR/HPLC analysis. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Here are some of the most frequently encountered impurities:

  • Di-brominated Product (2,2-dibromo-2-phenylacetic acid): This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

    • Minimization: Use a stoichiometric amount or a slight excess of the brominating agent (NBS or Br₂). Monitor the reaction closely and stop it once the starting material is consumed.

  • Mandelic Acid (2-hydroxy-2-phenylacetic acid): This can form if water is present in the reaction mixture, leading to the hydrolysis of the bromo-intermediate.[5][6]

    • Minimization: Ensure all reagents and solvents are anhydrous, and the reaction is carried out under a dry atmosphere (e.g., using a drying tube or an inert gas).

  • Aromatic Bromination: While less common for the α-bromination of phenylacetic acid, bromination on the phenyl ring can occur under certain conditions, especially with the HVZ reaction if conditions are not well-controlled.

    • Minimization: Adhere to the recommended reaction temperatures and conditions for α-bromination.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product after the reaction. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Recrystallization: This is often the most effective method for purifying this compound.

    • Troubleshooting "Oiling Out": If the product "oils out" instead of crystallizing, it may be due to a high impurity level or too rapid cooling. Try redissolving the oil in a minimum amount of hot solvent and allowing it to cool more slowly. Using a co-solvent system (e.g., a solvent in which the product is soluble and one in which it is sparingly soluble) can also promote crystallization.[7][8]

    • Removing Colored Impurities: If the product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering. Be aware that this may reduce your overall yield.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Eluent System: A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation. A typical starting point is a 2:1 to 4:1 mixture of n-hexane to ether or ethyl acetate.[1]

Data Presentation

Table 1: Quantitative Data for Reaction Monitoring

Parameter2-phenylacetic acid (Starting Material)This compound (Product)Notes
¹H NMR Chemical Shift (CDCl₃) Benzylic CH₂: ~3.64 ppm (singlet)[9]Benzylic CH: ~5.3 ppm (singlet)The disappearance of the singlet at ~3.64 ppm and the appearance of the singlet at ~5.3 ppm is a clear indicator of reaction progress.
Aromatic Protons: ~7.24-7.36 ppm (multiplet)[9]Aromatic Protons: ~7.3-7.5 ppm (multiplet)
TLC Rf Value ~0.4 - 0.5~0.6 - 0.7In a 30% ethyl acetate in hexane solvent system on a silica gel plate. Rf values are approximate and can vary.
HPLC Retention Time Earlier ElutionLater ElutionOn a C18 reverse-phase column with a mobile phase of acetonitrile and acidified water, the more polar 2-phenylacetic acid will elute before the less polar this compound.[10]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot the starting material (2-phenylacetic acid) and, if available, a pure sample of the product as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the spots.

  • Visualization: After the solvent front has moved up the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The starting material and product should appear as dark spots.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to the reference spots to determine the presence of starting material and product.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Column: Use a C18 reverse-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and acidified water (e.g., 20 mM phosphoric acid or 0.1% formic acid). A common starting gradient could be 25% acetonitrile.[10]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[10]

  • Detection: Use a UV detector set to 215 nm.[10]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.

  • Analysis: Monitor the chromatogram for the peaks corresponding to 2-phenylacetic acid and this compound. The relative peak areas can be used to determine the reaction conversion.

Protocol 3: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.

  • Derivatization (Esterification):

    • Take a small, dried sample of the reaction mixture.

    • Add a derivatizing agent such as BF₃ in methanol or diazomethane to convert the carboxylic acids to their more volatile methyl esters.[11][12]

    • Follow the specific protocol for the chosen derivatizing agent, which usually involves a short reaction time at a slightly elevated temperature.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column is generally suitable.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Scan Range: A mass range of m/z 50-500 is typically sufficient.

  • Analysis: Identify the peaks for the derivatized starting material and product based on their retention times and mass spectra.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_nbs NBS/AIBN Method cluster_hvz Hell-Volhard-Zelinsky (HVZ) Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification start 2-Phenylacetic Acid reagents_nbs NBS, AIBN Solvent (e.g., CCl₄) Reflux start->reagents_nbs React with reagents_hvz Br₂, PBr₃ (cat.) Heat start->reagents_hvz React with product_nbs Crude Product reagents_nbs->product_nbs tlc TLC product_nbs->tlc Sample for product_hvz Crude Product reagents_hvz->product_hvz product_hvz->tlc Sample for analysis Analyze for Conversion tlc->analysis hplc HPLC hplc->analysis nmr ¹H NMR nmr->analysis gcms GC-MS gcms->analysis purification_choice Purification Method analysis->purification_choice If complete recrystallization Recrystallization purification_choice->recrystallization Recrystallization column_chrom Column Chromatography purification_choice->column_chrom Column Chromatography final_product Pure this compound recrystallization->final_product column_chrom->final_product

Caption: Experimental workflow for the synthesis, monitoring, and purification of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes_incomplete Potential Causes cluster_causes_side Potential Causes cluster_causes_purification Potential Causes cluster_solutions Solutions start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products Observed start->side_products purification_difficulty Purification Difficulty start->purification_difficulty cause_initiator Insufficient Initiator (NBS) incomplete_reaction->cause_initiator cause_inhibitors Radical Inhibitors (NBS) incomplete_reaction->cause_inhibitors cause_temp Low Temperature (NBS) incomplete_reaction->cause_temp cause_moisture Moisture (HVZ) incomplete_reaction->cause_moisture cause_reagents Insufficient Reagents (HVZ) incomplete_reaction->cause_reagents cause_dibromo Excess Brominating Agent side_products->cause_dibromo cause_mandelic Presence of Water side_products->cause_mandelic cause_aromatic Incorrect Reaction Conditions side_products->cause_aromatic cause_oiling Oiling Out purification_difficulty->cause_oiling cause_colored Colored Impurities purification_difficulty->cause_colored cause_separation Poor Separation purification_difficulty->cause_separation solution_initiator Add more initiator cause_initiator->solution_initiator solution_inhibitors Use pure, dry reagents/solvents cause_inhibitors->solution_inhibitors solution_temp Increase temperature cause_temp->solution_temp solution_moisture Use anhydrous conditions cause_moisture->solution_moisture solution_reagents Check stoichiometry cause_reagents->solution_reagents solution_dibromo Use stoichiometric reagents cause_dibromo->solution_dibromo solution_mandelic Ensure anhydrous conditions cause_mandelic->solution_mandelic solution_aromatic Optimize reaction conditions cause_aromatic->solution_aromatic solution_oiling Slow cooling, co-solvent cause_oiling->solution_oiling solution_colored Charcoal treatment cause_colored->solution_colored solution_separation Optimize chromatography cause_separation->solution_separation

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of organic chemistry and drug development, 2-bromo-2-phenylacetic acid is a valuable building block. Its synthesis can be approached through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthetic Methods

The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, available starting materials, and safety considerations. The two principal methods discussed here are the direct bromination of phenylacetic acid and the synthesis from benzaldehyde.

Synthesis MethodStarting MaterialKey ReagentsSolventReaction TimeYieldPurity
Radical Bromination Phenylacetic AcidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Carbon Tetrachloride2 hours95%High, requires chromatographic purification
Hell-Volhard-Zelinsky Phenylacetic AcidBr₂, PBr₃ (catalytic)-OvernightTypically highGood, requires aqueous work-up
From Benzaldehyde BenzaldehydeBromoform (CHBr₃), Potassium Hydroxide (KOH)Dioxane/Water or Isopropyl Ether/Water18-26 hours63-67% (plus second crop)Requires separation from mandelic acid by-product

Experimental Protocols

Method 1: Radical Bromination of Phenylacetic Acid

This method utilizes a free-radical chain reaction to achieve α-bromination.

Procedure:

  • To a dry two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid (376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[1]

  • With stirring, add azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol).[1]

  • Heat the reaction mixture to reflux at 77°C and maintain stirring for 2 hours.[1]

  • Monitor the reaction progress by ¹H NMR until the complete consumption of 2-phenylacetic acid is observed.[1]

  • After completion, allow the reaction to cool to room temperature.[1]

  • Dilute the reaction mixture with hexane (10.0 mL) and filter the resulting suspension.[1]

  • Remove the solvent from the filtrate by rotary evaporation.[1]

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to yield α-bromophenylacetic acid as a white solid (95% yield).[1]

Method 2: Synthesis from Benzaldehyde

This approach involves the reaction of benzaldehyde with bromoform in the presence of a strong base.

Procedure:

  • Prepare a vigorously stirred mixture of 160 g of ice, 160 g of potassium hydroxide, and 100 ml of dioxane in a reaction vessel at a temperature of about 0°C.[2]

  • Introduce a solution of 100 g of benzaldehyde and 198 g of tribromomethane in 60 ml of dioxane to the mixture.[2]

  • After one hour, add 1 liter of water and continue stirring the reaction mixture for 18 hours at a temperature between 0°C and 5°C.[2]

  • Wash the reaction mixture three times with 400 ml of cold isopropyl ether.[2]

  • Acidify the aqueous phase by adding a concentrated aqueous solution of hydrochloric acid.[2]

  • Extract the acidified aqueous phase twice with 400 ml of toluene.[2]

  • The combined toluene extracts can be further processed to isolate a second crop of the product.[2] Another protocol suggests extraction with isopropyl ether.[2]

  • After drying and evaporating the solvent, recrystallization from toluene yields the pure this compound. A reported yield is 84.6 g (67%), with an additional 14.5 g as a second crop.[2] A similar procedure using isopropyl ether as the solvent yielded 111 g (63%).[2]

Synthetic Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the target product, this compound.

Synthesis_Pathways PhenylaceticAcid Phenylacetic Acid Product This compound PhenylaceticAcid->Product Bromination (NBS/AIBN or Br₂/PBr₃) Benzaldehyde Benzaldehyde Benzaldehyde->Product CHBr₃, KOH MandelicAcid Mandelic Acid Benzaldehyde->MandelicAcid Side Reaction

Caption: Synthetic routes to this compound.

Concluding Remarks

The choice between the radical bromination of phenylacetic acid and the synthesis from benzaldehyde depends on several factors. The radical bromination route offers a significantly higher yield and shorter reaction time.[1] However, it requires the use of a toxic solvent (carbon tetrachloride) and chromatographic purification. The Hell-Volhard-Zelinsky reaction, a classic alternative for α-bromination, is also a viable option starting from phenylacetic acid.[3][4][5]

The synthesis from benzaldehyde provides a reasonable yield and avoids the use of radical initiators.[2] A key challenge with this method is the potential formation of mandelic acid as a by-product, which necessitates a careful separation process.[2] Ultimately, the optimal synthesis method will be determined by the specific requirements of the research or production context, including scale, purity needs, and available equipment.

References

A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. For synthetic routes involving α-functionalized phenylacetic acids, both 2-bromo-2-phenylacetic acid and 2-chloro-2-phenylacetic acid serve as critical precursors. This guide provides an objective, data-driven comparison of these two reagents, focusing on their performance in nucleophilic substitution reactions, a common application in pharmaceutical and chemical industries.

Executive Summary

Experimental evidence and patent literature consistently demonstrate that this compound and its esters are more reactive than their chloro- counterparts in nucleophilic substitution reactions. This heightened reactivity is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, making bromide a better leaving group. This increased reactivity often translates to higher reaction yields and potentially milder reaction conditions. A notable example is in the synthesis of the antiplatelet agent clopidogrel, where the use of the bromo-intermediate is reported to significantly improve the yield of the key N-alkylation step.

Data Presentation: A Comparative Analysis

ParameterThis compound Derivative2-Chloro-2-phenylacetic Acid DerivativeSource
Application Synthesis of a clopidogrel precursorSynthesis of a clopidogrel precursor[1]
Qualitative Outcome Increased yield upon substitution of the chloro-derivativeModerate yields[1]
Synthesis Yield Methyl α-bromo(2-chloro)phenylacetate: 81%Not specified in a directly comparable synthesis[2]

Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and conditions. However, the qualitative statements from comparative experiments within the same patent provide strong evidence for the higher reactivity of the bromo-compound.

The Underlying Chemistry: Reactivity of Leaving Groups

The enhanced reactivity of this compound in nucleophilic substitution reactions is a direct consequence of the properties of the halogen leaving group. In an Sₙ2 reaction, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. A better leaving group is one that can stabilize the negative charge as it departs. Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), and it is a weaker base. These factors contribute to its superior ability to depart, thus accelerating the reaction rate.

G Comparative Sₙ2 Reaction Pathway cluster_bromo This compound Derivative cluster_chloro 2-Chloro-2-phenylacetic Acid Derivative Bromo R-CH(Br)COOR' TransitionStateBr [Nu---CH(R)(COOR')---Br]⁻ Bromo->TransitionStateBr Nucleophile (Nu⁻) ProductBr R-CH(Nu)COOR' TransitionStateBr->ProductBr LeavingGroupBr Br⁻ (better leaving group) TransitionStateBr->LeavingGroupBr Chloro R-CH(Cl)COOR' TransitionStateCl [Nu---CH(R)(COOR')---Cl]⁻ Chloro->TransitionStateCl Nucleophile (Nu⁻) ProductCl R-CH(Nu)COOR' TransitionStateCl->ProductCl LeavingGroupCl Cl⁻ (poorer leaving group) TransitionStateCl->LeavingGroupCl

Caption: Sₙ2 reaction pathway comparison.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-bromo- and 2-chloro-2-phenylacetic acid and their subsequent esterification, as compiled from the literature.

Synthesis of this compound

This protocol is a general method for the α-bromination of a phenylacetic acid derivative.

Materials:

  • 2-Chlorophenylacetic acid

  • Sodium bromide

  • 50% Sulfuric acid solution

  • Dichloromethane

  • 30% Hydrogen peroxide

Procedure:

  • In a three-necked reaction flask, add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 116g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.

  • Stir the mixture at room temperature.

  • Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

  • Upon completion, separate the layers. The organic layer contains the desired α-bromo(2-chloro)phenylacetic acid.[2]

Synthesis of 2-Chloro-2-phenylacetic Acid

This protocol describes a modern approach to the α-chlorination of phenylacetic acid.

Materials:

  • Phenylacetic acid

  • Phosphorus trichloride (PCl₃)

  • Trichloroisocyanuric acid (TCCA)

Procedure:

  • In a reaction vessel, mix phenylacetic acid with a catalytic amount of PCl₃ at room temperature.

  • Add a slight excess of TCCA to the mixture and allow it to react under solvent-free conditions.

  • The reaction is typically rapid and provides the desired α-chlorophenylacetic acid in high yield.

Esterification to Methyl 2-Bromo-2-phenylacetate

Materials:

  • α-Bromo(2-chloro)phenylacetic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 350.0 g of α-bromo-2-chlorophenylacetic acid in 1.18 L of methanol.

  • Add 53.20 g of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After completion, distill off the methanol to obtain a syrupy mass.

  • To the residue, add 560 mL of water and extract the product with 560 mL of chloroform.

  • Separate the chloroform layer and wash it with a 10% aqueous sodium bicarbonate solution.

  • Finally, wash the chloroform extract with water and distill off the chloroform to obtain the methyl ester as a syrupy mass.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction, highlighting the choice between the bromo- and chloro-derivatives.

G start Start: Phenylacetic Acid Derivative halogenation α-Halogenation start->halogenation bromo This compound halogenation->bromo Bromination chloro 2-Chloro-2-phenylacetic Acid halogenation->chloro Chlorination esterification Esterification (optional) bromo->esterification chloro->esterification bromo_ester Bromo-ester esterification->bromo_ester chloro_ester Chloro-ester esterification->chloro_ester nucleophilic_substitution Nucleophilic Substitution with Nu⁻ bromo_ester->nucleophilic_substitution chloro_ester->nucleophilic_substitution product_from_bromo Product (Higher Yield) nucleophilic_substitution->product_from_bromo product_from_chloro Product (Lower Yield) nucleophilic_substitution->product_from_chloro purification Purification product_from_bromo->purification product_from_chloro->purification final_product Final Product purification->final_product

References

A Comparative Guide to Analytical Methods for 2-Bromo-2-Phenylacetic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-bromo-2-phenylacetic acid, a key intermediate in pharmaceutical synthesis. The primary focus is on a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a widely utilized technique known for its robustness and reliability.[1] This guide also presents a comparative analysis with alternative methods, supported by detailed experimental protocols and expected performance data, to assist researchers in selecting the most suitable approach for their specific analytical needs.

I. Proposed Analytical Method: RP-HPLC-UV

An RP-HPLC method with UV detection is proposed for the routine quality control and assay of this compound. This technique is well-suited for separating the analyte from potential impurities and degradation products.

a. Chromatographic Conditions (Proposed)

A starting point for method development would involve a C18 column and a mobile phase comprised of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted with an acid, such as phosphoric acid or formic acid, to ensure sharp and symmetrical peak shapes.[1]

ParameterRecommended Condition
Stationary Phase C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of this compound (typically around 220-230 nm)
Injection Volume 10 µL
Column Temperature 30 °C
b. Method Validation Protocol

To ensure the suitability of the analytical method for its intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol Definition A->B C Specificity (Placebo, Impurities) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability Testing C->J D->J E->J F->J G->J H->J I->J K Validated Method for Routine Use J->K

Caption: Logical workflow for HPLC method validation.

Table 1: Summary of Validation Parameters for the Proposed RP-HPLC-UV Method

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with known impurities. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from other components. Peak purity index should be greater than 0.99.
Linearity Prepare at least five concentrations of the reference standard (e.g., 50-150% of the expected concentration). Inject each in triplicate. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) > 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0 - 102.0%.
Precision Repeatability: Analyze six replicate injections of the standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be less than 2.0%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Determine the concentration that yields a signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C).The method should remain unaffected by small, deliberate variations in parameters. RSD of results should be within acceptable limits.

II. Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust and widely applicable technique, other methods can also be considered for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[2]

Experimental Protocol (General):

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) to enhance volatility.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

b. UV-Vis Spectrophotometry

Principle: This method quantifies the analyte based on its absorption of UV-Vis light at a specific wavelength (λmax). It is a simple and cost-effective technique but lacks the specificity of chromatographic methods.[3]

Experimental Protocol (General):

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the λmax of this compound in a suitable solvent.

    • Prepare a stock solution of the reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

III. Performance Comparison of Analytical Methods

The following table provides a comparative summary of the expected performance characteristics of the discussed analytical methods for the assay of this compound.

Table 2: Comparison of Analytical Method Performance

ParameterRP-HPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity ng/mL rangepg/mL to ng/mL rangeµg/mL range
Linearity (r²) > 0.999> 0.999> 0.995
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Sample Throughput ModerateModerate to LowHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and stability testing.Excellent for identification and quantification in complex matrices. Derivatization may be required.[2]Simple and cost-effective for pure samples but lacks specificity.[3]

Conclusion

The choice of an analytical method for the assay of this compound should be based on the specific requirements of the analysis. The proposed RP-HPLC-UV method offers a good balance of specificity, sensitivity, and cost-effectiveness, making it suitable for routine quality control applications in a pharmaceutical setting. GC-MS provides higher specificity and sensitivity, which is advantageous for complex sample matrices or trace-level analysis, although it may require a derivatization step. UV-Vis spectrophotometry is a simple and rapid technique but should be used with caution due to its lower specificity, making it more appropriate for the analysis of pure substance where interfering compounds are not expected. Proper method validation in accordance with ICH guidelines is crucial to ensure the reliability and accuracy of the obtained results, regardless of the chosen technique.

References

Comparative Reactivity of Alpha-Halophenylacetic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alpha-halophenylacetic acids is crucial for the strategic design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of alpha-fluoro-, alpha-chloro-, and alpha-bromophenylacetic acids in nucleophilic substitution reactions, supported by established chemical principles and analogous experimental data.

The reactivity of alpha-halophenylacetic acids is significantly influenced by the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. The inherent electronic properties of the halogen and the strength of the carbon-halogen bond are the primary determinants of the reaction rate.

Reactivity Comparison

The general trend in reactivity for nucleophilic substitution at the alpha-carbon of alpha-halophenylacetic acids follows the order of leaving group ability, which is inversely related to the basicity of the halide ion. Consequently, the reactivity order is:

α-Bromophenylacetic acid > α-Chlorophenylacetic acid > α-Fluorophenylacetic acid

This trend is dictated by the strength of the carbon-halogen bond and the stability of the resulting halide anion. The Carbon-Bromine bond is the weakest and bromide is the most stable anion among the three, making it the best leaving group. Conversely, the Carbon-Fluorine bond is the strongest and fluoride is the least stable anion, rendering alpha-fluorophenylacetic acid the least reactive.

The enhanced reactivity of α-halocarbonyl compounds in SN2 reactions, compared to their corresponding alkyl halides, is attributed to the electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the C-X bond, making the alpha-carbon more electrophilic and stabilizing the transition state of the substitution reaction.

Quantitative Data Summary

The following table summarizes the key properties of the halogens that influence the reactivity of alpha-halophenylacetic acids.

Propertyα-Fluorophenylacetic acidα-Chlorophenylacetic acidα-Bromophenylacetic acid
Halogen Fluorine (F)Chlorine (Cl)Bromine (Br)
Electronegativity 3.983.162.96
C-X Bond Dissociation Energy (kcal/mol) ~115~84~71
Leaving Group Ability PoorModerateGood
Relative Reactivity LowestIntermediateHighest

Note: Bond dissociation energies are approximate values for a C-X bond and can vary slightly based on the molecular structure.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the reactivity of alpha-halophenylacetic acids via hydrolysis, a common nucleophilic substitution reaction. This protocol is adapted from established procedures for the hydrolysis of related compounds.

Protocol: Comparative Hydrolysis of Alpha-Halophenylacetic Acids

Objective: To compare the relative rates of hydrolysis of α-fluoro-, α-chloro-, and α-bromophenylacetic acid.

Materials:

  • α-Fluorophenylacetic acid

  • α-Chlorophenylacetic acid

  • α-Bromophenylacetic acid

  • Sodium hydroxide solution (0.1 M, standardized)

  • Ethanol (reagent grade)

  • Phenolphthalein indicator

  • Distilled water

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare equimolar solutions (e.g., 0.05 M) of each α-halophenylacetic acid in ethanol.

    • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

  • Initiation of Hydrolysis:

    • To a conical flask containing a known volume of the α-halophenylacetic acid solution, add an equivalent volume of pre-heated 0.1 M sodium hydroxide solution.

    • Start a stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standard acid solution (e.g., 0.05 M HCl).

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess acid with the standardized 0.1 M sodium hydroxide solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted α-halophenylacetic acid at each time point.

    • Plot the concentration of the α-halophenylacetic acid versus time for each of the three compounds.

    • Determine the initial rate of reaction for each compound from the slope of the initial linear portion of the concentration-time graph.

    • Compare the initial rates to establish the relative reactivity.

Visualizations

Reactivity Trend

G cluster_reactivity Relative Reactivity in Nucleophilic Substitution F α-Fluorophenylacetic Acid Cl α-Chlorophenylacetic Acid F->Cl Increasing Reactivity Br α-Bromophenylacetic Acid Cl->Br Increasing Reactivity

Caption: Reactivity of alpha-halophenylacetic acids.

Experimental Workflow

G cluster_workflow Comparative Hydrolysis Experimental Workflow prep Prepare equimolar solutions of each α-halophenylacetic acid and NaOH equilibrate Equilibrate solutions to reaction temperature prep->equilibrate mix Mix reactants to initiate hydrolysis equilibrate->mix aliquot Withdraw aliquots at regular time intervals mix->aliquot quench Quench reaction in aliquots with excess acid aliquot->quench titrate Titrate excess acid with standard NaOH quench->titrate analyze Calculate concentration vs. time and determine initial rates titrate->analyze

Caption: Workflow for comparing hydrolysis rates.

References

Efficacy of 2-Bromo-2-Phenylacetic Acid as a Collagenase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published experimental data detailing the efficacy of 2-bromo-2-phenylacetic acid as a collagenase inhibitor. While some commercial suppliers suggest its potential use as an inhibitor of mammalian collagenase and elastase, there is a lack of peer-reviewed studies presenting quantitative data, such as IC50 values, to substantiate this claim. Consequently, a direct and objective comparison of this compound with other established collagenase inhibitors based on experimental performance is not feasible at this time.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating collagenase inhibitors, presenting data on well-characterized alternative compounds, and detailing the standard experimental protocols utilized in such assessments.

Understanding Collagenase Inhibition

Collagenases are a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of extracellular matrix components, primarily collagen.[1] The dysregulation of collagenase activity is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and fibrosis. As such, the identification and characterization of effective collagenase inhibitors are of significant interest in drug discovery and development.

Comparative Data for Known Collagenase Inhibitors

To provide a benchmark for efficacy, the following table summarizes the inhibitory activity (IC50 values) of several well-established collagenase inhibitors against different MMPs. A lower IC50 value indicates greater potency.

InhibitorTarget Collagenase(s)IC50 (nM)Reference Compound(s)
DoxycyclineMMP-1, MMP-8, MMP-1315,000 - 30,000Tetracycline antibiotics
MarimastatBroad-spectrum MMP inhibitorMMP-1: 5, MMP-9: 6, MMP-13: 4Batimastat
BatimastatBroad-spectrum MMP inhibitorMMP-1: 4, MMP-9: 20Marimastat
1,10-PhenanthrolineMetal-chelating inhibitorVaries with MMPEDTA
EDTAMetal-chelating inhibitorVaries with MMP1,10-Phenanthroline

Experimental Protocols for Assessing Collagenase Inhibition

The inhibitory potential of a compound against collagenase is typically evaluated using in vitro enzymatic assays. A standard experimental workflow is outlined below.

General Collagenase Inhibition Assay Protocol

This protocol describes a common method for determining the inhibitory activity of a test compound against a specific collagenase.

Materials:

  • Purified collagenase (e.g., from Clostridium histolyticum or recombinant human MMPs)

  • Collagenase substrate (e.g., FITC-labeled collagen, gelatin, or a synthetic peptide substrate like FALGPA)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ZnCl2)

  • Test inhibitor compound (e.g., this compound)

  • Positive control inhibitor (e.g., 1,10-Phenanthroline, EDTA)

  • Microplate reader (fluorescence or absorbance)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Reconstitute the purified collagenase in the assay buffer to a predetermined optimal concentration.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test inhibitor at various concentrations to the respective wells. c. Add the positive control and a solvent control (containing only the solvent used for the inhibitor) to separate wells. d. Initiate the enzymatic reaction by adding the collagenase to all wells except for the blank (substrate control). e. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the collagenase substrate to all wells to start the degradation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light if using a fluorescent substrate.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. The signal will be proportional to the amount of substrate degradation.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signalinhibitor - Signalblank) / (Signalenzyme control - Signalblank)] * 100 b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the collagenase activity, by fitting the data to a suitable dose-response curve.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of collagenase inhibition studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving MMPs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Collagenase Enzyme Reaction Enzymatic Reaction (Enzyme + Inhibitor + Substrate) Enzyme->Reaction Substrate Collagen Substrate Substrate->Reaction Inhibitor Test Compound & Controls Inhibitor->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for assessing collagenase inhibition.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Collagen Collagen DegradedCollagen Degraded Collagen Fragments ProMMP Pro-MMP ActiveMMP Active MMP (Collagenase) ProMMP->ActiveMMP Activation ActiveMMP->Collagen Degrades Inhibitor Inhibitor (e.g., TIMPs, Synthetic) ActiveMMP->Inhibitor Inhibited by Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) Stimuli->ProMMP Upregulates Expression

Caption: Simplified signaling pathway of collagen degradation by MMPs.

Conclusion

While this compound is noted by some suppliers as a potential collagenase inhibitor, the absence of publicly available, peer-reviewed experimental data makes it impossible to validate this claim or compare its efficacy against other known inhibitors. Researchers interested in this compound for collagenase inhibition studies would need to perform their own in vitro enzymatic assays to determine its potency and selectivity. The information and protocols provided in this guide offer a foundational framework for conducting such evaluations and for comparing novel candidates against established collagenase inhibitors.

References

A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2-bromo-2-phenylacetic acid and its positional isomers, 2-bromophenylacetic acid and 4-bromophenylacetic acid. This guide provides a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

The precise identification of isomers is a critical step in chemical synthesis and drug development, where even subtle structural variations can lead to significant differences in biological activity and pharmacological properties. This guide offers a side-by-side spectroscopic comparison of three isomers of brominated phenylacetic acid: this compound (α-bromo), 2-bromophenylacetic acid (ortho-bromo), and 4-bromophenylacetic acid (para-bromo). The distinct substitution patterns on the phenyl ring and the aliphatic chain give rise to unique spectral fingerprints, enabling their unambiguous differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~10.0Broad Singlet1H-COOH
7.5-7.3Multiplet5HAromatic C-H
~5.3Singlet1Hα-CH
2-Bromophenylacetic acid 11.0-10.0Broad Singlet1H-COOH
7.60Doublet1HAr-H
7.35-7.15Multiplet3HAr-H
3.85Singlet2H-CH₂-
4-Bromophenylacetic acid ~11.0Broad Singlet1H-COOH
7.48Doublet2HAr-H
7.20Doublet2HAr-H
3.62Singlet2H-CH₂-
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound ~170-175C=O
~128-138Aromatic C
~45-55α-C
2-Bromophenylacetic acid ~176C=O
134.5, 133.0, 131.8, 129.5, 127.8, 123.0Aromatic C
~41.5-CH₂-
4-Bromophenylacetic acid ~177C=O
133.2, 132.0, 131.2, 122.0Aromatic C
~40.5-CH₂-
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet/Thin Film)
CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound 3300-2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1200C-O stretch
~700C-Br stretch
2-Bromophenylacetic acid 3300-2500 (broad)O-H stretch (Carboxylic acid)
~1710C=O stretch (Carboxylic acid)
~1290C-O stretch
~750C-Br stretch / Ortho-disubstituted benzene
4-Bromophenylacetic acid 3300-2500 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1280C-O stretch
~820C-Br stretch / Para-disubstituted benzene
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
CompoundKey m/z FragmentsInterpretation
This compound 214/216 [M]⁺Molecular ion (presence of Br isotopes)
135[M-Br]⁺
91[C₇H₇]⁺ (tropylium ion)
2-Bromophenylacetic acid 214/216 [M]⁺Molecular ion (presence of Br isotopes)
169/171[M-COOH]⁺
135[M-Br-CO]⁺
90[C₇H₆]⁺
4-Bromophenylacetic acid 214/216 [M]⁺Molecular ion (presence of Br isotopes)
170/172[M-COOH]⁺
135[M-Br-CO]⁺
90[C₇H₆]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified acid isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent such as methylene chloride.

    • Place a drop of the solution onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[1]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-300

    • Scan rate: 1 scan/s

    • The instrument should be tuned and calibrated according to the manufacturer's specifications.

Experimental Workflow

The logical flow for the spectroscopic comparison of the this compound isomers is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomers This compound Isomers (alpha, ortho, para) NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR FT-IR Spectroscopy Isomers->IR MS Mass Spectrometry (EI) Isomers->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass Fragments (m/z) Fragmentation Pattern MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Isomer Identification Comparison->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of isomers.

References

yield comparison between different brominating agents for phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the alpha-position of phenylacetic acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The resulting 2-bromo-2-phenylacetic acid is a versatile intermediate for further functionalization. The choice of brominating agent is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of common brominating agents for this transformation, supported by experimental data and detailed protocols.

Yield Comparison of Brominating Agents

The selection of a suitable brominating agent and corresponding reaction conditions is crucial for optimizing the synthesis of this compound. The following table summarizes the reported yields for different bromination methods.

Brominating Agent(s)Catalyst/InitiatorSolventReaction ConditionsYield of this compoundReference
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Carbon tetrachloride77°C, 2 hours95%[1]
Bromine (Br₂)Phosphorus trichloride (PCl₃)BenzeneReflux, 2-3 days60-67%[2]
Bromine (Br₂)Red PhosphorusNot specifiedHigh temperatureYield not specified for phenylacetic acid[3][4]

Note: The Hell-Volhard-Zelinsky (HVZ) reaction, which traditionally uses Br₂ with a phosphorus catalyst (PBr₃ or red phosphorus), is a cornerstone for the α-bromination of carboxylic acids.[5][6] The yield of 60-67% using Br₂/PCl₃ is representative of this method for phenylacetic acid. While a specific yield for Br₂ and red phosphorus with phenylacetic acid was not found, a similar HVZ reaction on cyclobutanecarboxylic acid yielded 85% of the corresponding α-bromo ester, indicating the potential for high efficiency under optimized conditions.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. Below are the protocols for the two primary methods of brominating phenylacetic acid.

Method 1: N-Bromosuccinimide (NBS) with AIBN Initiator

This method utilizes a radical initiator for the bromination and is reported to provide a high yield of the desired product.[1]

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • n-Hexane

  • Ethyl ether

Procedure:

  • To a dry two-necked flask equipped with a reflux condenser, add phenylacetic acid (376 mg, 2.77 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[1]

  • Add azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol) to the stirring mixture.[1]

  • Heat the reaction mixture to reflux at 77°C and maintain for 2 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy until the starting material is consumed.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with n-hexane (10.0 mL) and filter to remove the succinimide byproduct.[1]

  • Remove the solvent from the filtrate by rotary evaporation.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl ether (2:1 v/v) as the eluent to obtain this compound as a white solid.[1]

Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction with Bromine and Phosphorus Trichloride

This classic method for α-bromination of carboxylic acids involves the in-situ formation of an acyl bromide intermediate.[2]

Materials:

  • Phenylacetic acid

  • Bromine (Br₂)

  • Phosphorus trichloride (PCl₃)

  • Benzene

  • Ligroin (b.p. 90–120°C)

  • Decolorizing carbon

Procedure:

  • In a 3-liter round-bottomed flask equipped with a mechanical stirrer and an efficient reflux condenser, combine 750 mL of benzene, 230 g (1.69 moles) of phenylacetic acid, 15 g (0.12 mole) of phosphorus trichloride, and 288 g (1.80 moles) of bromine.[2]

  • Gently reflux the solution for 2–3 days, or until the initial color of the bromine has dissipated.[2]

  • Allow the solution to cool to room temperature. After 1 hour, decant the solution from any polymeric material into a 2-liter distilling flask.[2]

  • Remove the benzene by distillation at water bath temperatures under reduced pressure to yield a black oil.[2]

  • Pour the oil into 250–300 mL of ligroin (b.p. 90–120°C) and heat to dissolve the oil.[2]

  • Store the solution at -25°C in a freezer for 12 hours to crystallize the product.[2]

  • Filter the white solid on a sintered-glass funnel and wash with 200 mL of cold (10°C) ligroin. This yields the crude α-bromophenylacetic acid.[2]

  • For further purification, recrystallize the product from approximately 400 mL of ligroin (b.p. 90–120°C) with 15 g of decolorizing carbon.[2]

Alternative Brominating Agents

While NBS and the HVZ reaction are the most documented methods for the α-bromination of phenylacetic acid, other reagents are known to be effective for the α-bromination of carbonyl compounds and may be applicable. These include:

  • Pyridine hydrobromide perbromide: This solid reagent is a safer alternative to liquid bromine and has been shown to be highly efficient for the bromination of acetophenone derivatives, with yields up to 85%.[7]

  • Cupric bromide (CuBr₂): This reagent can also be used for α-bromination and provided a moderate yield of approximately 60% in the bromination of 4-chlorophenone.[7]

Visualizing the Reaction Pathways

To better understand the chemical transformations and the relationship between the different methods, the following diagrams are provided.

Bromination_Workflow Workflow for the α-Bromination of Phenylacetic Acid cluster_start Starting Material cluster_methods Bromination Methods cluster_product Product Phenylacetic Acid Phenylacetic Acid NBS N-Bromosuccinimide (NBS) + AIBN Phenylacetic Acid->NBS High Yield (95%) HVZ Hell-Volhard-Zelinsky (HVZ) (Br2 + PBr3/PCl3) Phenylacetic Acid->HVZ Moderate to Good Yield (60-85%) Alternatives Alternative Agents (e.g., Pyridine hydrobromide perbromide) Phenylacetic Acid->Alternatives Potentially Effective Product This compound NBS->Product HVZ->Product Alternatives->Product

Caption: Workflow for the α-bromination of phenylacetic acid.

Signaling_Pathways Simplified Mechanisms of α-Bromination cluster_NBS NBS Radical Pathway cluster_HVZ HVZ Ionic Pathway NBS_start Phenylacetic Acid NBS_radical Benzylic Radical Intermediate NBS_start->NBS_radical NBS, AIBN, hv NBS_product This compound NBS_radical->NBS_product Br• HVZ_start Phenylacetic Acid HVZ_acyl_bromide Phenylacetyl Bromide HVZ_start->HVZ_acyl_bromide PBr3 HVZ_enol Enol Intermediate HVZ_acyl_bromide->HVZ_enol Tautomerization HVZ_bromo_acyl α-Bromo Phenylacetyl Bromide HVZ_enol->HVZ_bromo_acyl Br2 HVZ_product This compound HVZ_bromo_acyl->HVZ_product H2O (hydrolysis)

Caption: Simplified mechanisms of α-bromination.

References

Confirming the Structure of 2-Bromo-2-Phenylacetic Acid Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For derivatives of 2-bromo-2-phenylacetic acid, a common scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for unambiguous structure confirmation. This guide provides a comparative overview of NMR data for a series of this compound derivatives, alongside detailed experimental protocols and a comparison with alternative analytical techniques.

Comparative NMR Data Analysis

The chemical environment of each proton and carbon atom in a molecule is highly sensitive to the presence of neighboring atoms and functional groups. In the case of this compound and its derivatives, the substitution pattern on the phenyl ring significantly influences the chemical shifts (δ) in both ¹H and ¹³C NMR spectra. The following table summarizes typical NMR data for the parent compound and select derivatives, illustrating the impact of electron-donating and electron-withdrawing substituents.

CompoundPosition of Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Unsubstitutedα-H: ~5.3 (s, 1H), Ar-H: 7.3-7.5 (m, 5H), -COOH: >10 (br s, 1H)C=O: ~172, α-C: ~45, Ar-C: 128-138
Methyl 2-bromo-2-phenylacetate Unsubstitutedα-H: ~5.2 (s, 1H), Ar-H: 7.3-7.5 (m, 5H), -OCH₃: ~3.8 (s, 3H)C=O: ~169, α-C: ~46, -OCH₃: ~53, Ar-C: 128-137
Ethyl 2-bromo-2-phenylacetate Unsubstitutedα-H: ~5.2 (s, 1H), Ar-H: 7.3-7.5 (m, 5H), -OCH₂CH₃: ~4.2 (q, 2H), -OCH₂CH₃: ~1.2 (t, 3H)C=O: ~168, α-C: ~46, -OCH₂: ~62, -CH₃: ~14, Ar-C: 128-137
2-Bromo-2-(4-methoxyphenyl)acetic acid 4-Methoxy (Electron-Donating)α-H: ~5.2 (s, 1H), Ar-H: ~7.4 (d), ~6.9 (d), -OCH₃: ~3.8 (s, 3H), -COOH: >10 (br s, 1H)C=O: ~172, α-C: ~44, -OCH₃: ~55, Ar-C: (ipso-OCH₃) ~160, (ipso-Cα) ~129, other Ar-C ~130, ~114
2-Bromo-2-(4-nitrophenyl)acetic acid 4-Nitro (Electron-Withdrawing)α-H: ~5.5 (s, 1H), Ar-H: ~8.2 (d), ~7.6 (d), -COOH: >10 (br s, 1H)C=O: ~171, α-C: ~44, Ar-C: (ipso-NO₂) ~148, (ipso-Cα) ~144, other Ar-C ~129, ~124
2-(2-Bromophenyl)acetic acid 2-Bromo (Isomer)-CH₂-: ~3.8 (s, 2H), Ar-H: 7.1-7.6 (m, 4H), -COOH: >10 (br s, 1H)C=O: ~176, -CH₂-: ~42, Ar-C: (ipso-Br) ~124, other Ar-C ~127-134

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound from phenylacetic acid involves a radical bromination reaction.[1]

Materials:

  • Substituted Phenylacetic Acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Hexane

  • Ether

Procedure:

  • To a dry two-necked flask equipped with a condenser, add the substituted phenylacetic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and carbon tetrachloride.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane and filter to remove succinimide.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether as the eluent to obtain the desired this compound derivative.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for confirming the structure of a synthesized this compound derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR & DEPT Acquisition sample_prep->c13_nmr analyze_h1 Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity h1_nmr->analyze_h1 analyze_c13 Analyze ¹³C NMR & DEPT: - Chemical Shift - Carbon Type (C, CH, CH₂, CH₃) c13_nmr->analyze_c13 structure_confirm Structure Confirmation analyze_h1->structure_confirm analyze_c13->structure_confirm

References

A Comparative Guide to the Hydrolysis of 2-Bromo-2-phenylacetic Acid: An In-Silico and In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolysis of 2-bromo-2-phenylacetic acid can, in principle, proceed through either a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2) mechanism. The benzylic position of the bromine atom can stabilize a carbocation intermediate, favoring an S(_N)1 pathway, while the secondary nature of the carbon atom also allows for a concerted S(_N)2 attack. The prevailing mechanism is highly sensitive to the reaction conditions, particularly the nature of the solvent and the concentration of the nucleophile.

Quantitative Data Comparison: A Hypothetical Study

To illustrate the interplay between experimental and computational approaches, we present a set of hypothetical results for the hydrolysis of this compound under various conditions.

Table 1: Hypothetical Experimental Results for the Hydrolysis of this compound

ExperimentSolvent System (v/v)[NaOH] (M)Predominant ProductObserved Reaction Rate (M/s)Stereochemical Outcome
180% Acetone / 20% Water0.12-hydroxy-2-phenylacetic acid1.2 x 10
5^{-5}−5
Racemization
250% Acetone / 50% Water0.12-hydroxy-2-phenylacetic acid5.8 x 10
5^{-5}−5
Racemization
380% Acetone / 20% Water1.02-hydroxy-2-phenylacetic acid1.1 x 10
4^{-4}−4
Inversion of configuration

Table 2: Hypothetical Computational Results for the Hydrolysis of this compound

CalculationPathwaySolvent ModelCalculated Activation Energy (kcal/mol)Predicted Rate Determining StepPredicted Stereochemistry
AS(_N)1Polar Protic (Water)18.5Formation of carbocationRacemization
BS(_N)2Polar Protic (Water)24.2Nucleophilic attackInversion
CS(_N)1Polar Aprotic (Acetone)22.8Formation of carbocationRacemization
DS(_N)2Polar Aprotic (Acetone)20.1Nucleophilic attackInversion

Experimental and Computational Protocols

A rigorous comparison between experimental and computational results hinges on well-defined methodologies.

Experimental Protocol: Kinetic Analysis of Hydrolysis
  • Reaction Setup: A solution of this compound (0.05 M) is prepared in the desired solvent mixture (e.g., 80:20 acetone:water). The solution is allowed to equilibrate to a constant temperature (e.g., 25°C) in a thermostated water bath.

  • Initiation of Reaction: The hydrolysis reaction is initiated by adding a predetermined volume of a standardized sodium hydroxide solution.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture and quenching the reaction by adding an excess of a standard acid solution. The amount of unreacted NaOH is then determined by back-titration with a standardized base.

  • Product Analysis: Upon completion of the reaction, the organic products are extracted using a suitable solvent (e.g., diethyl ether). The primary product, 2-hydroxy-2-phenylacetic acid, is identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The stereochemical outcome is determined using a chiral column in HPLC or by measuring the optical rotation of the product mixture.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Model Building: The molecular structures of the reactant (this compound), the nucleophile (hydroxide ion), transition states, intermediates (carbocation for S(_N)1), and products are built using a molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized using a suitable level of theory, such as B3LYP, with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic reactions.

  • Transition State Search: The transition state structures for both the S(_N)1 and S(_N)2 pathways are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for correcting the electronic energies.

  • Solvent Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment.

  • Energy Profile Construction: The relative energies of all stationary points are used to construct the potential energy surface for each reaction pathway, allowing for the determination of the activation energies.

Workflow Visualization

The synergy between computational and experimental approaches is crucial for a comprehensive understanding of reaction mechanisms. The following diagram illustrates this collaborative workflow.

G Computational and Experimental Workflow for Reaction Mechanism Analysis cluster_comp Computational Study cluster_exp Experimental Study cluster_comp_exp Comparison and Refinement comp_start Define Reaction and Pathways (SN1 vs. SN2) comp_model Build Molecular Models comp_start->comp_model comp_dft Perform DFT Calculations (Geometry Optimization, Transition State Search) comp_model->comp_dft comp_energy Calculate Activation Energies and Reaction Profiles comp_dft->comp_energy comp_predict Predict Dominant Mechanism and Product Distribution comp_energy->comp_predict compare Compare Computational Predictions with Experimental Results comp_predict->compare exp_start Design Experiments (Varying Solvent, Nucleophile) exp_run Conduct Hydrolysis Reactions exp_start->exp_run exp_kinetics Monitor Reaction Kinetics exp_run->exp_kinetics exp_product Analyze Products and Stereochemistry exp_run->exp_product exp_results Determine Experimental Rate and Product Distribution exp_kinetics->exp_results exp_product->exp_results exp_results->compare refine_model Refine Computational Model compare->refine_model refine_exp Suggest New Experiments compare->refine_exp refine_model->comp_dft refine_exp->exp_start

Caption: A flowchart illustrating the iterative process of combining computational and experimental studies.

Conclusion

This guide presents a framework for comparing computational and experimental results for the hydrolysis of this compound. Although based on a hypothetical study, the principles and methodologies outlined are grounded in established chemical knowledge. The competition between S(_N)1 and S(_N)2 pathways for this substrate makes it an excellent case study for demonstrating how a synergistic approach, leveraging both theoretical calculations and empirical data, can lead to a deeper and more predictive understanding of chemical reactivity. For researchers in drug development and synthetic chemistry, such a dual approach is invaluable for designing and optimizing synthetic routes and for predicting the stability and reactivity of new chemical entities.

A Researcher's Guide to Assessing the Purity of 2-Bromo-2-Phenylacetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. This guide provides a comprehensive framework for assessing the purity of 2-bromo-2-phenylacetic acid obtained from various commercial suppliers. By employing a multi-pronged analytical approach, researchers can confidently select the highest quality reagents for their work.

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Furthermore, it presents a comparative analysis of hypothetical data from three different suppliers to illustrate the practical application of these methods.

Experimental Workflow

The assessment of this compound purity follows a systematic workflow. This process begins with receiving and documenting samples from each supplier, followed by a series of analytical tests to determine the identity, purity, and impurity profile of each sample. The results are then compiled and compared to make an informed decision on the most suitable supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Selection A Receive Samples from Supplier A, B, C B Assign Unique Identifiers & Document A->B C Prepare Stock Solutions for Analysis B->C D HPLC Analysis (Purity & Impurity Profile) C->D E NMR Spectroscopy (Structural Confirmation & Impurities) C->E F Melting Point Analysis (Bulk Purity Indicator) C->F G Compile & Tabulate Analytical Data D->G E->G F->G H Compare Results Against Specifications G->H I Select Optimal Supplier H->I

Figure 1: Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for each key experiment are provided below. It is crucial to use high-purity solvents and reagents for all analyses to avoid the introduction of external contaminants.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. This method is ideal for determining the purity of this compound and identifying any related impurities.

Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard

  • Samples from Supplier A, B, and C

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the samples from each supplier in the mobile phase to the same concentration as the standard stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions from each supplier.

  • Data Processing: Calculate the percentage purity of each sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas to the calibration curve of the main compound (assuming similar response factors for a preliminary assessment).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the main component and to detect the presence of any structurally related impurities.

Objective: To confirm the identity of this compound and to identify any organic impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Samples from Supplier A, B, and C

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of each sample in about 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum of pure this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Look for any unexpected peaks that may indicate the presence of impurities. Common impurities could include residual starting materials like phenylacetic acid or by-products.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.

Objective: To assess the bulk purity of the samples.

Instrumentation and Materials:

  • Melting point apparatus

  • Capillary tubes

  • Samples from Supplier A, B, and C

Procedure:

  • Sample Preparation: Finely powder a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This is the melting point range. The literature melting point for this compound is approximately 82-83 °C.[1]

Comparative Data Analysis

The following tables summarize hypothetical experimental data for this compound from three different suppliers.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Peak Area (%)Main Impurity (%)
Supplier A 5.299.850.10 (at 3.8 min)
Supplier B 5.298.501.20 (at 4.5 min)
Supplier C 5.299.200.50 (at 3.8 min)

Table 2: NMR Spectroscopy Analysis

SupplierStructural ConfirmationObservable Impurities
Supplier A Conforms to structureNo significant impurities detected
Supplier B Conforms to structureMinor peaks consistent with phenylacetic acid
Supplier C Conforms to structureTrace peaks observed

Table 3: Melting Point Analysis

SupplierMelting Point Range (°C)Observations
Supplier A 82.0 - 83.0Sharp melting point
Supplier B 79.5 - 82.5Broad melting range
Supplier C 81.0 - 82.5Slightly broad range

Conclusion

Based on the collective experimental data, a clear distinction in the purity of this compound from the three suppliers can be made.

  • Supplier A consistently demonstrates the highest purity across all analytical methods, with a sharp melting point, high HPLC purity, and no detectable impurities by NMR.

  • Supplier B shows a lower purity with a significant impurity detected by HPLC, which is likely phenylacetic acid as suggested by the NMR data. The broad melting point range further supports the presence of impurities.

  • Supplier C provides a product of intermediate purity, which may be acceptable for some applications but is of lower quality than the material from Supplier A.

For research and development in the pharmaceutical industry, where high purity is critical, the product from Supplier A would be the recommended choice. This systematic approach to purity assessment ensures the selection of high-quality starting materials, which is a fundamental step towards reliable and reproducible scientific outcomes.

References

A Comparative Guide to Catalysts for Nucleophilic Substitution of 2-Bromo-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Nucleophilic Substitution of 2-Bromo-2-phenylacetic Acid and its Esters, Supported by Experimental Data.

The nucleophilic substitution of this compound and its corresponding esters is a pivotal transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals like the antiplatelet agent clopidogrel. The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, including phase-transfer catalysts, metal-based catalysts, and organocatalysts, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the nucleophilic substitution of this compound esters with amine nucleophiles. It is important to note that direct side-by-side comparisons in the literature are scarce; therefore, the data presented here is compiled from various sources to provide a representative overview.

Catalyst TypeCatalyst/ReagentSubstrateNucleophileSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Reference
None (Base Mediated) Sodium BicarbonateMethyl α-bromo(2-chloro)phenylacetate4,5,6,7-tetrahydrothieno[3,2-c]pyridineMethanol806~90% (of hydrochloride salt)N/A[US5036156A][1]
Phase-Transfer Catalyst Benzyltrimethylammonium chloride(2-chloro)benzaldehyde + CHBr₃KOHIsopropyl ether/Water-5 to 02663% (of the acid)N/A[US5036156A][1]
Solid Acid Catalyst CT-450 (for esterification)α-bromo-2-chlorophenylacetic acidThiopheneethylamineMethanolReflux8 (esterification), 5 (substitution)>90%N/A[CN101775001B][2]
Copper-Based Catalyst Copper(I) salts with amino acid ligandsAryl HalidesAminesVarious40-90-Good to ExcellentN/A[3]
Palladium-Based Catalyst Pd₂(dba)₃/BINAP2-bromo-3-methylbenzoic acidAmineToluene----[4]

Note: The data for Phase-Transfer Catalysis in the table refers to the synthesis of the bromo-acid itself, but highlights the applicability of PTC in this class of reactions. The data for Copper and Palladium catalysts are for related amination reactions, indicating their potential for the target reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.

Base-Mediated Nucleophilic Substitution (Synthesis of Clopidogrel Intermediate)

This protocol describes a non-catalyzed nucleophilic substitution, relying on a base to facilitate the reaction.

  • Substrates: Methyl α-bromo(2-chloro)phenylacetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Reagents: Sodium bicarbonate, Methanol.

  • Procedure:

    • To a solution of methyl α-bromo(2-chloro)phenylacetate (13.5 g) in methanol (80 ml), add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (7 g) and sodium bicarbonate (6 g).

    • Stir the mixture at 80°C for 6 hours.

    • After the reaction is complete, filter the solids and evaporate the solvent under reduced pressure.

    • Add ethyl acetate (120 ml) and water (60 ml) to the residue.

    • Separate the organic phase, wash with water, and then cool to -10°C.

    • Add a mixture of ice (20 g) and concentrated hydrochloric acid (10 ml).

    • The precipitate that forms is isolated by filtration and dried to yield the hydrochloride salt of the product.[1]

Phase-Transfer Catalyzed Synthesis of α-Bromo-phenylacetic Acid

This protocol illustrates the use of a phase-transfer catalyst in a related synthesis.

  • Substrates: (2-chloro)benzaldehyde and Tribromomethane.

  • Catalyst: Benzyltrimethylammonium chloride.

  • Reagents: Potassium hydroxide, Isopropyl ether, Water.

  • Procedure:

    • A solution of (2-chloro)benzaldehyde (70.5 g) and tribromomethane (127 g) in isopropyl ether (150 ml) is added to a vigorously stirred solution of potassium hydroxide (135 g) and benzyltrimethylammonium chloride (12.5 g) in water (400 ml) at a temperature below 0°C.

    • The mixture is stirred for 26 hours between -5°C and 0°C.

    • Following the reaction, water (400 ml) and isopropyl ether (250 ml) are added, and the organic phase is separated.[1]

Solid Acid Catalyzed Esterification and Subsequent Nucleophilic Substitution

This method employs a solid acid catalyst for the initial esterification, followed by a condensation reaction.

  • Substrates: α-bromo-2-chlorophenylacetic acid and Thiopheneethylamine.

  • Catalyst: CT-450 solid acid.

  • Reagents: Methanol, Potassium carbonate.

  • Procedure:

    • Esterification: In a reaction flask, combine α-bromo-2-chlorophenylacetic acid (25 g, 0.1 mol), methanol (150 ml), and CT-450 solid acid (12.5 g). Reflux the mixture for 8 hours.

    • Cool the reaction to room temperature and add potassium carbonate to adjust the pH to 8.

    • Condensation: Add thiopheneethylamine (13.9 ml, 0.11 mol) and reflux for 5 hours.

    • After completion, add water (100 ml) and extract with ethyl acetate (125 ml). Adjust the pH to 3 with hydrochloric acid.

    • Induce precipitation and crystallization at 0°C for 10 hours to obtain the product.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in catalyst selection and a general experimental workflow.

experimental_workflow start Start: Reaction Setup reagents 1. Charge Substrates (Ester of this compound, Nucleophile) start->reagents catalyst 2. Add Catalyst (PTC, Metal-based, or Organocatalyst) reagents->catalyst solvent 3. Add Solvent catalyst->solvent conditions 4. Set Reaction Conditions (Temperature, Time) solvent->conditions monitoring 5. Monitor Reaction Progress (TLC, GC, HPLC) conditions->monitoring workup 6. Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Chromatography, Recrystallization) workup->purification analysis 8. Product Analysis (NMR, MS, Yield, ee) purification->analysis end End: Isolated Product analysis->end

Caption: A generalized experimental workflow for the catalytic nucleophilic substitution of this compound esters.

catalyst_selection goal Desired Outcome cost Cost-Effectiveness goal->cost yield High Yield & Purity goal->yield stereo Stereoselectivity (Enantiomeric Excess) goal->stereo conditions Mild Reaction Conditions goal->conditions sustainability Green Chemistry Principles goal->sustainability ptc Phase-Transfer Catalyst cost->ptc yield->ptc metal Metal-Based Catalyst (Cu, Pd) yield->metal organo Organocatalyst stereo->organo conditions->ptc conditions->organo sustainability->ptc sustainability->organo

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-Phenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-bromo-2-phenylacetic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] In some cases, it may cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[1][4] Therefore, strict adherence to safety protocols during handling and disposal is paramount. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5][6] Work in a well-ventilated area or under a chemical fume hood.[2][7]

Disposal Procedure: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste, in accordance with local, regional, and national environmental regulations.[2][4][6][8]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in hazardous waste management. This compound is a halogenated organic compound.[9] As such, it must be collected separately from non-halogenated organic waste and other waste streams like aqueous or solid waste.[9][10]

  • Do not mix this compound with non-halogenated solvents.[10]

  • Do not dispose of this chemical down the sink or in regular trash.[6][10]

Step 2: Containerization

Use a designated, properly labeled, and compatible waste container for collecting this compound waste.

  • The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks or spills.[7][10]

  • Containers should be kept closed except when actively adding waste.[10]

Step 3: Labeling

Accurate and clear labeling of the waste container is mandatory for safety and regulatory compliance.

  • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[10]

  • If mixing with other compatible halogenated waste, maintain a log sheet detailing the constituents and their approximate quantities.[9]

Step 4: Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from sources of ignition or incompatible materials.[7]

  • Store the container in a cool, dry, and well-ventilated location.[10]

Step 5: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste. Follow your institution's specific procedures for requesting a hazardous waste pickup. The primary method for the disposal of halogenated organic waste is typically high-temperature incineration at a permitted facility.[9]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
CAS Number 18698-97-0[1]
Molecular Formula C8H7BrO2[1][3]
Molecular Weight 215.04 g/mol [1][3]
Melting Point 104-106 °C
Hazard Class (Transport) 8 (Corrosive)[5]
Packing Group (Transport) I, II, or III[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste identify Identify as Halogenated Organic Waste start->identify segregate Segregate from other waste streams (non-halogenated, aqueous, solid) identify->segregate containerize Use a dedicated, compatible, and sealed waste container segregate->containerize label Label container with 'Hazardous Waste' and full chemical name containerize->label store Store in a designated satellite accumulation area label->store contact_ehs Contact Institutional EHS for pickup store->contact_ehs end End: Professional disposal by licensed company contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-2-Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-bromo-2-phenylacetic acid, a compound utilized in various research and development applications. Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document offers procedural, step-by-step guidance to directly address operational questions and establish best practices for laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment

This compound and its structural isomers are corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of dust or fumes may lead to respiratory irritation.[1][3] It is crucial to avoid all personal contact with the substance.[1][2] The following tables summarize the key hazards and the recommended personal protective equipment (PPE).

Table 1: GHS Hazard Summary for Phenylacetic Acid Derivatives

Hazard ClassHazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1]
H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3]
Corrosive to MetalsH290: May be corrosive to metals.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause burns and irritation.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental splashes or spills.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[1][3]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][3]

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C Proceed to Handling D Weigh and Handle Solid Carefully to Minimize Dust C->D E Keep Away from Incompatible Materials (e.g., Strong Bases) D->E F Decontaminate Work Area E->F After Use G Dispose of Contaminated PPE and Waste in a Labeled, Sealed Container F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Safe Handling Procedure

This protocol provides a detailed methodology for the safe use of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • 1.1. Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.
  • 1.2. Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly. An emergency eyewash station and safety shower must be readily accessible.
  • 1.3. Personal Protective Equipment (PPE): Put on all required PPE as specified in Table 2, including chemical safety goggles, nitrile gloves, a lab coat, long pants, and closed-toe shoes.

2. Handling the Compound:

  • 2.1. Location: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1][2]
  • 2.2. Weighing and Transfer: When weighing the solid compound, use a chemical-resistant spatula and weigh paper. Handle the material gently to avoid generating dust.
  • 2.3. Incompatible Materials: Store and handle this compound away from strong bases, oxidizing agents, and metals with which it may react.[1]

3. Spill Response:

  • 3.1. Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1] Clean the spill area with an appropriate solvent and decontaminate.
  • 3.2. Major Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spread of the material and await assistance from trained emergency responders.

4. First Aid Measures:

  • 4.1. Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
  • 4.2. Skin Contact: Promptly remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]
  • 4.3. Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1]
  • 4.4. Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.[1]

5. Waste Disposal:

  • 5.1. Waste Collection: All waste materials containing this compound, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed, and chemical-resistant container for hazardous waste.[1]
  • 5.2. Disposal Procedure: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-bromo-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.